molecular formula C9H8N2O4 B010936 4,5-Dimethoxy-2-nitrobenzonitrile CAS No. 102714-71-6

4,5-Dimethoxy-2-nitrobenzonitrile

Cat. No.: B010936
CAS No.: 102714-71-6
M. Wt: 208.17 g/mol
InChI Key: NQSQQGDTYKGCOT-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dimethoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSQQGDTYKGCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363674
Record name 4,5-Dimethoxy-2-nitrobenzonitrile
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Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-71-6
Record name 4,5-Dimethoxy-2-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dimethoxy-2-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4,5-dimethoxy-2-nitrobenzonitrile, a highly functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. With its unique arrangement of electron-donating methoxy groups and electron-withdrawing nitro and cyano moieties, this molecule offers a rich landscape for chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthesis, reactivity, and potential applications, particularly in the realm of pharmaceutical development.

Chapter 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its application in research. This chapter consolidates the key identifiers and characterization data for this compound.

Core Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, cataloging, and regulatory compliance.

IdentifierValueSource
CAS Number 102714-71-6[1][2][3]
Molecular Formula C₉H₈N₂O₄[1][2]
Molecular Weight 208.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene[1]
InChI Key NQSQQGDTYKGCOT-UHFFFAOYSA-N[1][2]
SMILES COC1=C(C=C(C(=C1)C#N)--INVALID-LINK--[O-])OC[1][2]
Physical Properties

The physical characteristics of the compound dictate its handling, storage, and compatibility with various reaction conditions.

PropertyValueSource
Physical State Solid, powder/crystal[1][2][4]
Color Pale yellow to amber[1][4]
Melting Point 164-168 °C[2]
Boiling Point 398.6 ± 42.0 °C (Predicted)
Density 1.32 ± 0.1 g/cm³ (Predicted)
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and sparingly soluble in alcohols. Insoluble in water.
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below, based on data available in public databases and predictable chemical shifts.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two aromatic singlets and two methoxy singlets.

    • ~7.6 ppm (s, 1H): Aromatic proton (H-3), deshielded by the adjacent nitro group.

    • ~7.3 ppm (s, 1H): Aromatic proton (H-6), deshielded by the adjacent cyano group.

    • ~4.0 ppm (s, 3H): Methoxy protons (-OCH₃).

    • ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.[1]

    • ~155 ppm & ~149 ppm: Aromatic carbons attached to methoxy groups (C-4, C-5).

    • ~140 ppm: Aromatic carbon attached to the nitro group (C-2).

    • ~116 ppm: Nitrile carbon (-C≡N).

    • ~112 ppm & ~108 ppm: Aromatic CH carbons (C-3, C-6).

    • ~105 ppm: Aromatic carbon attached to the cyano group (C-1).

    • ~56 ppm: Methoxy carbons (-OCH₃).

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups.[1]

    • ~2230 cm⁻¹: Strong, sharp peak characteristic of the nitrile (-C≡N) stretch.

    • ~1520 cm⁻¹ & ~1340 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (Ar-NO₂), respectively.

    • ~1600-1450 cm⁻¹: Peaks associated with aromatic C=C stretching.

    • ~1270 cm⁻¹ & ~1020 cm⁻¹: Strong peaks from the C-O stretching of the aryl ethers (methoxy groups).

Chapter 2: Synthesis and Mechanism

A reliable and scalable synthetic route is paramount for the utilization of any chemical intermediate. While multiple pathways can be envisioned, a practical approach starting from the commercially available veratraldehyde (3,4-dimethoxybenzaldehyde) is proposed here. This route involves nitration, oximation, and subsequent dehydration.

Retrosynthetic Analysis

The retrosynthesis diagram illustrates a logical disconnection approach to designing the synthesis.

G Target This compound Oxime 4,5-Dimethoxy-2-nitrobenzaldoxime Target->Oxime Dehydration Aldehyde 4,5-Dimethoxy-2-nitrobenzaldehyde Oxime->Aldehyde Oximation Start Veratraldehyde (3,4-Dimethoxybenzaldehyde) Aldehyde->Start Nitration G Start Veratraldehyde Intermediate1 4,5-Dimethoxy-2- nitrobenzaldehyde Start->Intermediate1 HNO₃, H₂SO₄ (Nitration) Intermediate2 4,5-Dimethoxy-2- nitrobenzaldoxime Intermediate1->Intermediate2 NH₂OH·HCl (Oximation) Product 4,5-Dimethoxy-2- nitrobenzonitrile Intermediate2->Product Ac₂O or SOCl₂ (Dehydration) G cluster_0 Core Intermediate cluster_1 Primary Derivatives cluster_2 Potential Therapeutic Scaffolds Core This compound Amine 2-Amino-4,5-dimethoxybenzonitrile Core->Amine Reduction (NO₂) Acid 4,5-Dimethoxy-2-nitrobenzoic Acid Core->Acid Hydrolysis (CN) Quinazoline Quinazoline Derivatives (e.g., Kinase Inhibitors) Amine->Quinazoline Cyclization Benzoxazole Benzoxazole Derivatives Amine->Benzoxazole Cyclization Amide Bioactive Amides/Esters Acid->Amide Amidation

References

An In-Depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethoxy-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a nitrile group, a nitro group, and two methoxy substituents on a benzene ring, provides multiple points for chemical modification. This strategic arrangement of functional groups makes it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure that dictates its physical and chemical properties. Understanding these characteristics is paramount for its handling, storage, and application in synthetic chemistry.

Molecular Structure

The core of this compound is a benzene ring substituted with four functional groups. The nitrile (-C≡N) and nitro (-NO₂) groups are positioned ortho to each other, while the two methoxy (-OCH₃) groups are located at the 4th and 5th positions of the ring.

Systematic IUPAC Name: this compound[2]

Synonyms: 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₄[2][4][5]
Molecular Weight 208.17 g/mol [2]
CAS Number 102714-71-6[2][6]
Appearance Pale yellow to light yellow solid/powder to crystal[3][6]
Melting Point 164-168 °C[7]
Purity ≥98%[6]
SMILES COC1=C(C=C(C(=C1)C#N)--INVALID-LINK--[O-])OC[2]
InChIKey NQSQQGDTYKGCOT-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The most common and logical synthetic route initiates from veratraldehyde (3,4-dimethoxybenzaldehyde). This pathway leverages a series of well-established organic transformations to introduce the required nitro and nitrile functionalities.

Synthetic Pathway Overview

A logical and field-proven synthetic route begins with the nitration of veratraldehyde, followed by the conversion of the aldehyde group to a nitrile. This sequence is efficient and allows for good control over the final product's purity.

Synthesis_Pathway Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Nitrobenzaldehyde 4,5-Dimethoxy-2-nitrobenzaldehyde Veratraldehyde->Nitrobenzaldehyde Nitration (e.g., HNO₃) Oxime 4,5-Dimethoxy-2-nitrobenzaldoxime Nitrobenzaldehyde->Oxime Oximation (e.g., Hydroxylamine) Benzonitrile This compound Oxime->Benzonitrile Dehydration (e.g., Acetic Anhydride) Drug_Discovery_Workflow Start This compound Reduction Reduction of Nitro Group Start->Reduction Functionalization Functionalization of Amino Group Reduction->Functionalization Library Library of Novel Compounds Functionalization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

References

The Strategic Role of 1-Cyano-4,5-dimethoxy-2-nitrobenzene in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1-Cyano-4,5-dimethoxy-2-nitrobenzene, a versatile synthetic intermediate poised at the intersection of strategic chemical synthesis and high-value medicinal applications. Primarily serving as a precursor to a rich family of bioactive quinazoline derivatives, this molecule offers a streamlined pathway to compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical methodologies for leveraging this compound in the synthesis of novel therapeutic agents.

Introduction: The Unseen Potential of a Substituted Nitrobenzene

At first glance, 1-Cyano-4,5-dimethoxy-2-nitrobenzene is a simple aromatic compound. However, its true value lies in the strategic arrangement of its functional groups. The electron-withdrawing nitro and cyano groups, ortho to each other, and the electron-donating dimethoxy substituents on the benzene ring create a unique electronic and steric environment. This configuration makes the nitro group highly susceptible to selective reduction, a key transformation that unlocks its utility in medicinal chemistry. The primary application of this compound is its conversion to 2-amino-4,5-dimethoxybenzonitrile, a direct precursor to the 6,7-dimethoxyquinazoline scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2]

Synthetic Pathways and Key Transformations

Proposed Synthesis of 1-Cyano-4,5-dimethoxy-2-nitrobenzene

A plausible synthetic route begins with the commercially available 3,4-dimethoxybenzonitrile. Nitration of this starting material would be expected to yield the desired 2-nitro derivative. The directing effects of the methoxy and cyano groups would need to be carefully considered to optimize the regioselectivity of the nitration reaction.

The Gateway to Bioactivity: Reduction to 2-Amino-4,5-dimethoxybenzonitrile

The pivotal role of 1-Cyano-4,5-dimethoxy-2-nitrobenzene in medicinal chemistry is realized through its reduction to 2-amino-4,5-dimethoxybenzonitrile. This transformation is a critical step, converting the nitro-substituted aromatic into a versatile building block for heterocyclic synthesis.

Catalytic Hydrogenation: A Clean and Efficient Reduction

Catalytic hydrogenation is a preferred method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]

Experimental Protocol: Catalytic Reduction of 1-Cyano-4,5-dimethoxy-2-nitrobenzene

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-Cyano-4,5-dimethoxy-2-nitrobenzene (1.0 eq) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzonitrile.

  • Purification: The product can be purified by recrystallization or column chromatography to afford the desired aminobenzonitrile in high yield and purity.

Parameter Value Reference
Starting Material1-Cyano-4,5-dimethoxy-2-nitrobenzene-
Catalyst10% Palladium on Carbon[3]
SolventMethanol or Ethanol[3]
Hydrogen Pressure1-4 atm-
TemperatureRoom Temperature[3]
Typical Yield>90%[3]

graph G {
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node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

"1-Cyano-4,5-dimethoxy-2-nitrobenzene" [fillcolor="#FBBC05"]; "H2, Pd/C" [shape=ellipse, fillcolor="#FFFFFF"]; "2-Amino-4,5-dimethoxybenzonitrile" [fillcolor="#34A853"];

"1-Cyano-4,5-dimethoxy-2-nitrobenzene" -> "H2, Pd/C" [label="Reduction"]; "H2, Pd/C" -> "2-Amino-4,5-dimethoxybenzonitrile"; }

Figure 1: Catalytic reduction of 1-Cyano-4,5-dimethoxy-2-nitrobenzene.

Application in Medicinal Chemistry: Synthesis of 6,7-Dimethoxyquinazoline Derivatives

The true value of 2-amino-4,5-dimethoxybenzonitrile lies in its ability to serve as a versatile precursor for the synthesis of a wide array of 6,7-dimethoxyquinazoline derivatives. The quinazoline ring system is a prominent scaffold in numerous biologically active compounds.[1][4]

Cyclization to Quinazolinones

One of the most common applications of 2-amino-4,5-dimethoxybenzonitrile is its cyclization to form quinazolin-4(3H)-ones. This can be achieved through various synthetic strategies, often involving reaction with a one-carbon synthon like formic acid or formamide.[5]

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • Reaction Setup: A mixture of 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) and formamide (excess) is heated at a high temperature (typically 150-180 °C).

  • Reaction Time: The reaction is typically heated for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Parameter Value Reference
Starting Material2-Amino-4,5-dimethoxybenzonitrile-
ReagentFormamide[5]
Temperature150-180 °C[5]
Typical YieldGood to excellent[5]

graph G {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

"2-Amino-4,5-dimethoxybenzonitrile" [fillcolor="#34A853"]; "Formamide" [shape=ellipse, fillcolor="#FFFFFF"]; "6,7-Dimethoxyquinazolin-4(3H)-one" [fillcolor="#4285F4"];

"2-Amino-4,5-dimethoxybenzonitrile" -> "Formamide" [label="Cyclization"]; "Formamide" -> "6,7-Dimethoxyquinazolin-4(3H)-one"; }

Figure 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one.

Bioactive 6,7-Dimethoxyquinazoline Derivatives

The 6,7-dimethoxyquinazoline core is a key pharmacophore in a variety of clinically significant drugs. The dimethoxy substitution pattern is often crucial for potent biological activity.

  • Anticancer Activity: Many 6,7-dimethoxyquinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[6] For instance, gefitinib and erlotinib are EGFR inhibitors used in cancer therapy. The 6,7-dimethoxy groups have been shown to be important for high-affinity binding to the ATP-binding site of the kinase domain.[2][7] A novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has demonstrated potent cytotoxic activity against human glioblastoma cells.[8]

  • Antihypertensive Activity: Prazosin and Doxazosin are alpha-1 adrenergic receptor antagonists used to treat hypertension. These drugs feature the 4-amino-6,7-dimethoxyquinazoline moiety as a core structural element.[9]

  • Antimicrobial Activity: Various derivatives of 6,7-dimethoxyquinazoline have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.[1][10]

Structure-Activity Relationship (SAR) Insights

The 6,7-dimethoxy substitution pattern on the quinazoline ring is a recurring motif in many bioactive molecules, suggesting its importance in molecular recognition and biological activity. Structure-activity relationship (SAR) studies have indicated that these methoxy groups often occupy a specific region in the target protein's binding pocket, contributing to the overall binding affinity. The exploration of different substituents at other positions of the quinazoline ring, while retaining the 6,7-dimethoxy groups, is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.[6]

Conclusion

1-Cyano-4,5-dimethoxy-2-nitrobenzene is a strategically important, yet often overlooked, synthetic intermediate in medicinal chemistry. Its true potential is unlocked through a simple and efficient reduction to 2-amino-4,5-dimethoxybenzonitrile, which serves as a versatile precursor for a diverse range of bioactive 6,7-dimethoxyquinazoline derivatives. The methodologies and applications outlined in this guide highlight the significant opportunities this compound presents for the discovery and development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic utilization of such well-designed building blocks will be paramount in advancing the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-Dimethoxy-2-nitrobenzonitrile. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's structural attributes and the principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed for researchers, scientists, and professionals in drug development. This guide is structured to provide not only methodologies but also the scientific rationale behind experimental choices, ensuring a robust and validated approach to understanding and utilizing the solubility properties of this compound.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in chemical research and development, influencing reaction kinetics, purification methods such as recrystallization, and the formulation of pharmaceutical compounds. For a molecule like this compound, a substituted aromatic compound, understanding its behavior in various organic solvents is paramount for its application in synthesis, process development, and materials science. This guide aims to bridge the current gap in available data by providing a predictive and experimental framework for assessing its solubility.

Molecular Structure and Solubility Prediction

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

Structural Analysis of this compound

The chemical structure of this compound (C₉H₈N₂O₄, Molecular Weight: 208.17 g/mol ) reveals several key functional groups that dictate its solubility profile[1][2]:

  • Aromatic Benzene Ring: The core is a nonpolar aromatic ring.

  • Nitrile Group (-C≡N): This is a strongly polar group, contributing to the molecule's overall polarity.

  • Nitro Group (-NO₂): Another strongly polar and electron-withdrawing group.

  • Methoxy Groups (-OCH₃): Two methoxy groups are present, which are moderately polar and can act as hydrogen bond acceptors.

The presence of multiple polar groups (nitrile, nitro, and methoxy) on a relatively small aromatic scaffold suggests that this compound is a polar molecule. The oxygen and nitrogen atoms in these functional groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity[3][4]. Therefore, polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents are polar and can engage in dipole-dipole interactions with the polar nitrile and nitro groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents are polar and can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute, facilitating dissolution.
Halogenated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can dissolve a range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateThese solvents are less polar than ketones and alcohols, leading to lower expected solubility. THF is more polar than diethyl ether and may show better solubility.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents makes them poor solvents for the polar this compound.
Nonpolar Hexane, CyclohexaneVery Low / InsolubleSignificant mismatch in polarity between the nonpolar solvent and the polar solute will result in very poor solubility.
Aqueous WaterVery Low / InsolubleDespite its polarity, the organic character of the benzene ring and the lack of strong hydrogen bond donation from the solute limit its solubility in water.

Experimental Determination of Solubility

To validate the predicted solubility and to obtain precise quantitative data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative analysis.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for solvent selection in applications like recrystallization.

Protocol 1: Small-Scale Qualitative Solubility Test

Objective: To visually assess the solubility of this compound in a range of solvents at room temperature.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, DMSO)

  • Small test tubes or vials (1-2 mL capacity)

  • Spatula

  • Vortex mixer

Procedure:

  • Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the test tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record Results: Record the observations for each solvent tested.

Causality Behind Experimental Choices:

  • Small Scale: Minimizes waste of compound and solvents.

  • Vortexing: Ensures thorough mixing to overcome kinetic barriers to dissolution.

  • Visual Inspection: Provides a quick and effective, albeit non-quantitative, assessment of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[5].

Protocol 2: Isothermal Shake-Flask Method for Equilibrium Solubility

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Chosen organic solvent (e.g., Ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., 20 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial. b. Seal the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and a constant agitation speed (e.g., 150 rpm). b. Allow the mixture to equilibrate for at least 24 hours. This duration is to ensure that thermodynamic equilibrium is reached.

  • Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis: a. Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis). b. Prepare a series of standard solutions of known concentrations of this compound in the same solvent. c. Analyze the standard solutions to generate a calibration curve. d. Analyze the diluted sample solution.

  • Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Trustworthiness of the Protocol:

  • Excess Solute: Ensures that the solution is truly saturated.

  • Controlled Temperature and Agitation: Provides reproducible conditions for reaching equilibrium.

  • Filtration: Prevents undissolved solids from artificially inflating the measured concentration.

  • Calibration Curve: Ensures accurate quantification of the solute concentration.

Visualization of Experimental Workflows

Diagram 1: Qualitative Solubility Testing Workflow

G start Start add_solid Add ~10 mg of This compound to a test tube start->add_solid add_solvent Add 0.5 mL of test solvent add_solid->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect the solution vortex->observe soluble Soluble: Clear solution observe->soluble Solid dissolves insoluble Insoluble/Partially Soluble: Solid remains observe->insoluble Solid does not dissolve record Record observation soluble->record insoluble->record end End record->end

Caption: Workflow for qualitative solubility assessment.

Diagram 2: Quantitative Shake-Flask Solubility Workflow

G start Start prepare_slurry Prepare a slurry of excess solid in the chosen solvent start->prepare_slurry equilibrate Equilibrate on an orbital shaker (24h at constant temperature) prepare_slurry->equilibrate settle Allow solids to settle equilibrate->settle sample_filter Withdraw and filter supernatant (0.22 µm syringe filter) settle->sample_filter dilute Accurately dilute the filtered sample sample_filter->dilute analysis Analyze by HPLC or UV-Vis against a calibration curve dilute->analysis calculate Calculate solubility analysis->calculate end End calculate->end

Caption: Workflow for quantitative solubility determination.

Data Interpretation and Application

The solubility data obtained from these experiments can be applied in several ways:

  • Recrystallization Solvent Selection: An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. The qualitative test can quickly identify potential solvents for further investigation.

  • Reaction Solvent Choice: Knowing the solubility in various solvents helps in choosing an appropriate medium for chemical reactions to ensure that the reactants are in the same phase.

  • Formulation Development: In pharmaceutical applications, solubility in various excipients and solvent systems is crucial for developing stable and bioavailable formulations.

Conclusion

While published data on the solubility of this compound is scarce, a systematic approach combining theoretical prediction and experimental verification can provide the necessary insights for its effective use. The protocols detailed in this guide offer a robust framework for researchers to determine the solubility of this compound in a variety of organic solvents, thereby facilitating its application in research and development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4,5-Dimethoxy-2-nitrobenzonitrile (C₉H₈N₂O₄, Molecular Weight: 208.17 g/mol ), a key intermediate in organic synthesis.[1][2] As researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in spectroscopic principles to provide a holistic understanding of the compound's identity and purity. We will explore the insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques synergize to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can map the connectivity and chemical environment of each atom within the molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its substitution pattern.

Guiding Principles for NMR Analysis

The substitution on the benzene ring dictates the expected NMR spectrum. The aromatic protons and carbons are influenced by the electronic effects of the three substituents: the strongly electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, and the electron-donating methoxy (-OCH₃) groups. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause shielding and upfield shifts.[3][4][5]

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count and connectivity map of the hydrogen atoms. For this molecule, we anticipate four distinct signals: two from the aromatic ring and two from the methoxy groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9Singlet1HH-3
~7.3Singlet1HH-6
~4.0Singlet3HC5-OCH₃
~3.9Singlet3HC4-OCH₃

(Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The assignments are based on established substituent effects.)

Interpretation and Causality:

  • Aromatic Protons: The presence of only two signals in the aromatic region (typically 6.5-8.0 ppm) immediately confirms a tetra-substituted benzene ring with two remaining protons.[3][5] These protons appear as singlets because they have no adjacent protons to couple with. The proton at the C-3 position is ortho to the potent electron-withdrawing nitro group, causing it to be significantly deshielded and appear further downfield (~7.9 ppm). The proton at C-6 is ortho to the nitrile group and para to the nitro group, placing it at a comparatively more shielded position (~7.3 ppm).

  • Methoxy Protons: The two methoxy groups are in chemically distinct environments, giving rise to two separate singlets. Each integrates to 3 protons. Their appearance in the 3.9-4.0 ppm range is characteristic of methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C5-OCH₃
~148C4-OCH₃
~140C2-NO₂
~125C1-CN
~118C6
~116C≡N
~110C3
~105C-CN (quaternary)
~57Methoxy Carbons

(Note: These are approximate chemical shifts based on typical values for substituted aromatics.[4][6] The nitrile carbon resonance is characteristically found around 110-125 ppm.)[7]

Interpretation and Causality:

The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

  • Aromatic Carbons: Carbons directly attached to the electron-donating oxygen atoms (C4, C5) are shifted significantly downfield.[6] The carbon bearing the nitro group (C2) and the carbon bearing the nitrile group (C1) are also found downfield. The two carbons with attached protons (C3, C6) are more upfield.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in a distinct region around 115-120 ppm.[8]

  • Methoxy Carbons: The two methoxy carbons appear as sharp signals around 57 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to 0-200 ppm.

    • A greater number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Guiding Principles for IR Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: nitrile, nitro, ether, and the aromatic ring. Each functional group vibrates at a specific, predictable frequency.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2230Strong, SharpC≡N stretch (Nitrile)
~1530StrongAsymmetric NO₂ stretch (Nitro)
~1350StrongSymmetric NO₂ stretch (Nitro)
~3100-3000Medium-WeakAromatic C-H stretch
~1600, ~1500MediumAromatic C=C in-ring stretch
~1280StrongAryl-O asymmetric stretch (Ether)
~1020StrongAryl-O symmetric stretch (Ether)

(Data derived from foundational spectroscopy principles and databases.)[9][10][11][12]

Interpretation and Causality:

  • Nitrile Group (C≡N): The most diagnostic peak is the strong, sharp absorption around 2230 cm⁻¹.[7][8] Its position in the "triple bond region" of the spectrum makes it easily identifiable. For aromatic nitriles, this peak is at a slightly lower frequency than for saturated nitriles due to conjugation.[10]

  • Nitro Group (NO₂): The presence of a nitro group is unequivocally confirmed by two strong absorptions: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[11][12] This pair of intense bands is a classic signature for aromatic nitro compounds.[13]

  • Aromatic Ring: The spectrum will show characteristic aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.[3][9][14]

  • Ether Linkages: Strong C-O stretching bands, characteristic of the aryl ether linkages of the methoxy groups, will be prominent in the 1300-1000 cm⁻¹ region of the fingerprint district.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that subtracts absorptions from ambient CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Guiding Principles for MS Analysis

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The high energy of this process causes the molecular ion to fragment in predictable ways. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[15][16]

Table 4: Mass Spectrometry Fragmentation Data

m/zProposed Fragment IdentitySignificance
208[C₉H₈N₂O₄]⁺•Molecular Ion (M⁺•)
193[M - CH₃]⁺Loss of a methyl radical from a methoxy group
178[M - NO]⁺Loss of nitric oxide
162[M - NO₂]⁺Loss of a nitro radical, a common pathway for nitroaromatics
147[M - NO₂ - CH₃]⁺Subsequent loss of a methyl radical

(Note: These fragments are predicted based on common fragmentation pathways for aromatic nitro and methoxy compounds.)

Interpretation and Causality:

  • Molecular Ion: The observation of a strong peak at m/z 208 confirms the molecular formula and weight of the compound (208.17 g/mol ).[1][2]

  • Key Fragments: The fragmentation pattern provides further structural validation. The loss of a methyl group (15 amu) to give a peak at m/z 193 is characteristic of a methoxy substituent. A very common and diagnostic fragmentation for aromatic nitro compounds is the loss of the NO₂ radical (46 amu), which would yield a significant fragment at m/z 162.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the molecular structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_conclusion Structural Elucidation Sample 4,5-Dimethoxy-2- nitrobenzonitrile NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR (ATR) Sample->IR MS Mass Spec (EI) Sample->MS NMR_Data Chemical Shifts Coupling Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a definitive and multi-faceted confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. Infrared spectroscopy confirms the presence of the key nitrile, nitro, and ether functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the compound's molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. This integrated approach represents a robust, self-validating system for chemical characterization, essential for ensuring the quality and identity of materials used in research and development.

References

A Technical Guide to the Functional Group Reactivity of 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the ability to predictably and selectively manipulate complex molecular architectures is paramount. 4,5-Dimethoxy-2-nitrobenzonitrile, also known as 6-Nitroveratronitrile, stands as a quintessential example of a polysubstituted aromatic scaffold. It is a precursor whose value is defined by the distinct and often orthogonal reactivity of its constituent functional groups: a nitro group, a nitrile moiety, and a dimethoxy-substituted benzene ring. This guide provides an in-depth exploration of the molecule's chemical behavior, moving beyond mere procedural descriptions to elucidate the underlying principles of chemoselectivity. By understanding the causality behind experimental choices, researchers can harness the full synthetic potential of this versatile intermediate. This document is structured to serve as a practical and authoritative resource for scientists dedicated to the rational design and execution of complex synthetic pathways.

Chemical and Physical PropertiesData
IUPAC Name This compound[1]
Synonyms 6-Nitroveratronitrile, 1-Cyano-4,5-dimethoxy-2-nitrobenzene[1]
CAS Number 102714-71-6[1][2]
Molecular Formula C₉H₈N₂O₄[1][2]
Molecular Weight 208.17 g/mol [1][2]
Appearance Light yellow to amber solid/powder
Melting Point 165.0 to 170.0 °C
Canonical SMILES COC1=C(C=C(C(=C1)C#N)--INVALID-LINK--[O-])OC[1]

Chapter 1: The Nitro Group - A Locus of High Reactivity and Selective Transformation

The 2-nitro group is arguably the most influential functional group on this scaffold. As a potent electron-withdrawing group, it profoundly deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). However, its most immediate and synthetically valuable transformation is its selective reduction to an amine. This conversion is a critical gateway to a vast array of subsequent derivatizations, including diazotization, acylation, and alkylation, transforming the electronic character of the ring from electron-deficient to electron-rich.

Core Transformation: Chemoselective Reduction to 2-Amino-4,5-dimethoxybenzonitrile

Achieving the selective reduction of the nitro group while preserving the chemically sensitive nitrile moiety is a common yet critical challenge. The choice of reducing agent is dictated by the need for high chemoselectivity.

Causality Behind Reagent Selection: The primary concern is preventing the concomitant reduction of the nitrile group to a benzylamine or its hydrolysis. Many powerful reducing agents (e.g., LiAlH₄) or certain catalytic hydrogenation conditions can lead to over-reduction. Therefore, reagents that exhibit a strong preference for the nitro group are essential.

  • Tin(II) Chloride (SnCl₂·2H₂O): This is the industry standard for this specific transformation. SnCl₂ is a mild, single-electron transfer reducing agent that shows exceptional selectivity for aromatic nitro groups in the presence of nitriles, esters, and ketones.[3][4] The reaction proceeds in a protic solvent, typically ethanol or ethyl acetate, where the tin(II) is oxidized to tin(IV).[4]

  • Catalytic Hydrogenation: While highly efficient, this method requires careful optimization. Palladium on carbon (Pd/C) can sometimes reduce nitriles, especially under harsh conditions.[3] Platinum-based catalysts, such as sulfided platinum on carbon (Pt/C), can offer superior selectivity for the nitro group while minimizing nitrile reduction and preventing dehalogenation if other halogens are present.[3]

  • Iron in Acidic Media (Fe/HCl): This classic method is robust and cost-effective. It involves the oxidation of elemental iron to Fe²⁺/Fe³⁺ in the presence of an acid, which provides the protons necessary for the reduction. It is generally selective for nitro groups over nitriles.[3]

Reagent SystemSelectivity over NitrileCommon SolventsKey Considerations
SnCl₂·2H₂O ExcellentEthanol, Ethyl AcetateStoichiometric amounts needed; workup involves base.[3][4]
H₂, Pd/C Good to ModerateMethanol, EthanolRisk of nitrile reduction; requires optimization.[3]
Fe, HCl/NH₄Cl ExcellentWater, EthanolHeterogeneous reaction; robust and economical.[3]
H₂, Sulfided Pt/C ExcellentAcetonitrile, EthanolGood for substrates with halogens; high selectivity.[3]
Experimental Protocol: Selective Nitro Reduction via SnCl₂·2H₂O

This protocol is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol as the solvent (approx. 10-15 mL per gram of substrate). To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.[3][4]

  • Reaction: Heat the reaction mixture to 70-80 °C (reflux) under an inert nitrogen atmosphere.[4]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is completely consumed (typically 1-3 hours).

  • Work-up: Allow the mixture to cool to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with vigorous stirring until the pH reaches 7-8. This will precipitate tin salts.[3]

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation Start 4,5-Dimethoxy- 2-nitrobenzonitrile Solvent Add Ethanol Start->Solvent Reagent Add SnCl2·2H2O (5 eq) Solvent->Reagent Heat Heat to 70-80°C under N2 Reagent->Heat TLC Monitor by TLC Heat->TLC 1-3 hours Cool Cool & Pour into Ice TLC->Cool Neutralize Neutralize to pH 7-8 (aq. NaHCO3) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Wash, Dry, Concentrate & Purify Extract->Purify End End Purify->End 2-Amino-4,5- dimethoxybenzonitrile

Caption: Workflow for the selective reduction of the nitro group.

Chapter 2: The Nitrile Group - A Stable but Transformable Moiety

The nitrile group (-C≡N) is a robust and synthetically versatile functional group. It is strongly electron-withdrawing and meta-directing in electrophilic substitutions. Its primary transformations involve nucleophilic attack at the electrophilic carbon atom, leading to either hydrolysis products (amides, carboxylic acids) or reduction products (amines).

Transformation A: Hydrolysis to 4,5-Dimethoxy-2-nitrobenzoic Acid

Hydrolysis of the nitrile to a carboxylic acid requires forcing conditions, typically in the presence of strong acid or base and heat.[5] The stability of the nitrile makes this transformation orthogonal to the much more facile reduction of the nitro group.

Mechanistic Insight (Acid-Catalyzed): The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[5][6] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps first yields an amide intermediate. Under sustained vigorous conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium ion.[5]

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis
  • Setup: In a round-bottom flask suitable for high-temperature reactions, place this compound (1.0 eq).

  • Reagent Addition: Add a mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., a 50-75% aqueous solution). Use a sufficient volume to ensure the starting material is fully solvated upon heating.

  • Reaction: Heat the mixture to reflux (typically >100°C) with vigorous stirring.

  • Monitoring: The reaction can be monitored by withdrawing small aliquots, neutralizing them, and analyzing by TLC or LC-MS to observe the formation of the more polar carboxylic acid product. This process can take several hours.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it over a large amount of crushed ice. The carboxylic acid product, being less soluble in the cold acidic aqueous medium, should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Key mechanistic steps in acid-catalyzed nitrile hydrolysis.

Chapter 3: The Aromatic System - Nucleophilic Aromatic Substitution (SNAr)

The combination of a strong electron-withdrawing nitro group and two electron-donating methoxy groups creates a highly polarized aromatic system ripe for Nucleophilic Aromatic Substitution (SNAr). The nitro group powerfully activates the ortho and para positions to nucleophilic attack by stabilizing the negatively charged intermediate.

Reactivity Profile: In this compound, the positions activated by the 2-nitro group are C1 (bearing the nitrile) and C3 (unsubstituted). More importantly, the methoxy group at C5, which is para to the nitro group, can potentially serve as a leaving group. This allows for the displacement of the methoxy group by strong nucleophiles. The methoxy group at C4 is meta to the nitro group and is therefore significantly less activated and less likely to be displaced.

The Meisenheimer Complex: The mechanism of SNAr proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the presence of the ortho-nitro group, which delocalizes the negative charge.

Potential Transformation: SNAr Displacement of the 5-Methoxy Group

While specific examples for this exact substrate are sparse, the principles of SNAr are well-established. Strong nucleophiles such as alkoxides (e.g., NaO'Bu), thiolates, or amines can displace an activated alkoxy group.[8]

Representative Protocol: SNAr with an Amine Nucleophile

This protocol is based on general procedures for SNAr reactions on activated nitroarenes.

  • Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the amine nucleophile (e.g., pyrrolidine, 1.5-2.0 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to scavenge the liberated methoxy proton.

  • Reaction: Heat the reaction mixture, typically between 80-120 °C.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. The product will often precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by column chromatography.

Caption: The addition-elimination mechanism of SNAr reactions.

Chapter 4: A Guide to Orthogonal Synthetic Strategies

The distinct reactivity profiles of the functional groups in this compound allow for the design of orthogonal synthetic routes, where one group can be modified without affecting the others. This chemoselectivity is the cornerstone of its utility as a building block.

Transformation GoalReagent/ConditionGroup(s) TransformedGroup(s) Preserved
Selective Nitro Reduction SnCl₂·2H₂O, Ethanol, 80°CNitro → AmineNitrile, Methoxy, Aryl
Nitrile Hydrolysis aq. H₂SO₄, RefluxNitrile → Carboxylic AcidNitro, Methoxy, Aryl
SNAr Displacement of Methoxy Nucleophile, Base, HeatMethoxy → NucleophileNitro, Nitrile, Aryl
Selective Nitrile Reduction BH₃·THF, BF₃·OEt₂[9]Nitrile → AminomethylNitro, Methoxy, Aryl

This hierarchy of reactivity can be visualized as a decision-making workflow for synthetic planning.

G Start Start: 4,5-Dimethoxy- 2-nitrobenzonitrile Nitro_Reduction Selective Nitro Reduction (e.g., SnCl2) Start->Nitro_Reduction Nitrile_Hydrolysis Nitrile Hydrolysis (e.g., H2SO4, heat) Start->Nitrile_Hydrolysis SNAr SNAr Reaction (e.g., R2NH, heat) Start->SNAr Product_Amine 2-Amino-4,5- dimethoxybenzonitrile Nitro_Reduction->Product_Amine Product_Acid 4,5-Dimethoxy- 2-nitrobenzoic acid Nitrile_Hydrolysis->Product_Acid Product_SNAr 5-Amino-4-methoxy- 2-nitrobenzonitrile SNAr->Product_SNAr Product_Amine_Hydrolysis Nitrile Hydrolysis Product_Amine->Product_Amine_Hydrolysis Product_Acid_Reduction Nitro Reduction Product_Acid->Product_Acid_Reduction Product_Amine_Hydrolysis_Final 2-Amino-4,5- dimethoxybenzoic acid Product_Amine_Hydrolysis->Product_Amine_Hydrolysis_Final Product_Acid_Reduction_Final 2-Amino-4,5- dimethoxybenzoic acid Product_Acid_Reduction->Product_Acid_Reduction_Final

Caption: Decision workflow for synthetic routes from the title compound.

References

A Technical Guide to 4,5-Dimethoxy-2-nitrobenzonitrile: A Cornerstone Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active compounds. 4,5-Dimethoxy-2-nitrobenzonitrile, a highly functionalized aromatic nitrile, has emerged as a pivotal precursor in the synthesis of N-heterocycles, most notably the quinazoline and quinazolinone scaffolds.[1][2] These scaffolds are central to numerous therapeutic agents, including targeted cancer therapies. This guide provides an in-depth analysis of the chemical properties, synthetic utility, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights and established protocols.

Introduction: The Strategic Value of a Multifunctional Precursor

This compound (CAS No. 102714-71-6) is more than a simple aromatic compound; it is a carefully orchestrated arrangement of functional groups, each serving a distinct and critical role in multi-step syntheses.[3][4] Its structure features:

  • A nitrile group (-CN) : A versatile functional handle that can participate in cyclization reactions or be hydrolyzed to a carboxylic acid. In the context of quinazoline synthesis, it serves as a key carbon source for the heterocyclic ring.[5]

  • An ortho-nitro group (-NO₂) : This is the molecule's latent amino group. Its reduction is the critical activating step that unmasks a nucleophilic primary amine, poised to react with an adjacent electrophilic center.

  • Two methoxy groups (-OCH₃) : Positioned at the 4 and 5 positions, these electron-donating groups activate the aromatic ring and are homologues of the substitution pattern found in many tyrosine kinase inhibitors that target the EGFR (Epidermal Growth Factor Receptor) ATP-binding site.[1]

This unique combination of functionalities makes this compound an ideal starting material for constructing the 6,7-dimethoxy-substituted quinazoline core, a privileged scaffold in medicinal chemistry.[1][6]

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for its effective use in the laboratory.

PropertyValueSource
CAS Number 102714-71-6[3][4]
Molecular Formula C₉H₈N₂O₄[3][7]
Molecular Weight 208.17 g/mol [3][4]
Appearance Light yellow to pale yellow solid/powder[8][9]
Melting Point 164-168 °C[4]
SMILES COC1=C(C=C(C(=C1)C#N)--INVALID-LINK--[O-])OC[4]

Synthesis of the Building Block

The most common and efficient route to this compound is through the regioselective nitration of 3,4-dimethoxybenzonitrile. The electron-donating nature of the two methoxy groups directs the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. The position ortho to the 4-methoxy group and meta to the nitrile (the C2 position) is sterically accessible and electronically activated, leading to the desired product in high yield.[10]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 3,4-Dimethoxybenzonitrile C This compound A->C Electrophilic Nitration B 70% Nitric Acid (HNO₃)

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of this compound[10]

This protocol is based on a literature procedure demonstrating a high-yield synthesis.

  • Reaction Setup : In a flask suitable for the scale, carefully add 3,4-dimethoxybenzonitrile (1.0 mol) to 70% nitric acid (326 mL) portion-wise over 1 hour, while maintaining the internal temperature at approximately 35 °C using a water bath.

    • Causality : The controlled addition and temperature management are critical to prevent runaway reactions and the formation of undesired di-nitrated or oxidized byproducts. The methoxy groups strongly activate the ring, making the reaction highly exothermic.

  • Reaction Monitoring : Stir the mixture at this temperature until TLC or HPLC analysis shows complete consumption of the starting material.

  • Work-up : Quench the reaction by carefully pouring the reaction mass into a beaker of ice water with vigorous stirring. This will precipitate the product.

  • Isolation : Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Purity : The resulting yellow solid of this compound is often of high purity (typically >94% yield).[10] Recrystallization from ethanol or isopropanol can be performed if further purification is needed.

Core Application: The Gateway to Quinazolines

The primary utility of this compound is its role as a precursor to 6,7-dimethoxy-substituted quinazolines and quinazolin-4(3H)-ones. This transformation hinges on a key sequence: reduction of the nitro group followed by intramolecular or intermolecular cyclization.

G cluster_info A This compound (Starting Material) B 2-Amino-4,5-dimethoxybenzonitrile (Key Intermediate) A->B Nitro Group Reduction (e.g., Na₂S₂O₄, Fe/NH₄Cl) C 6,7-Dimethoxyquinazolin-4(3H)-one (Final Scaffold) B->C Cyclization (e.g., Formic Acid)

Caption: The core transformation of the building block to the quinazolinone scaffold.

The Critical Reduction Step

The conversion of the 2-nitro group to a 2-amino group is the linchpin of the entire synthetic strategy. The choice of reducing agent is critical to ensure chemoselectivity, leaving the nitrile group intact.

  • Sodium Dithionite (Na₂S₂O₄) : A common and effective choice, particularly in aqueous/alcoholic media. It is selective for the nitro group in the presence of a nitrile.[11]

  • Iron/Hydrazine Hydrate with a Catalyst (e.g., FeCl₃) : This system provides a robust and often high-yielding method for nitro reduction.[1][10] The use of iron makes it an economical choice for larger-scale synthesis.

  • Tin(II) Chloride (SnCl₂) : Another classic method for selective nitro group reduction.

Catalytic hydrogenation (e.g., H₂/Pd-C) is generally avoided in this specific step as it can lead to the over-reduction of the nitrile group to a primary amine, which would lead to undesired side reactions.

One-Pot Conversion to Quinazolin-4(3H)-ones

A highly efficient strategy is the one-pot conversion of 2-nitrobenzonitriles directly to quinazolin-4(3H)-ones. This approach combines the reduction, formylation, and cyclization steps without isolating the intermediates, saving time, and increasing overall yield.[10] This process is particularly valuable in the synthesis of precursors for drugs like Gefitinib.

G cluster_workflow One-Pot Synthesis Workflow A Start: 4,5-Dimethoxy- 2-nitrobenzonitrile B Reduction (FeCl₃ / N₂H₄·H₂O) A->B Step 1 C Formylation & Cyclization (HCl / HCOOH) B->C Step 2 D Product: 6,7-Dimethoxy- quinazolin-4(3H)-one C->D Step 3

Caption: Workflow for the one-pot synthesis of the quinazolinone core.

Protocol 3.1: One-Pot Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one[10]

This protocol describes an efficient, scalable, one-pot procedure.

  • Reaction Setup : To a solution of this compound (1.0 mol) in an appropriate solvent (e.g., aqueous ethanol), add a catalytic amount of ferric chloride (FeCl₃).

  • Reduction : Heat the mixture to reflux (approx. 80-90 °C). Add 80% hydrazine hydrate (N₂H₄·H₂O) dropwise.

    • Causality : Hydrazine hydrate in the presence of an iron catalyst is a powerful reducing system for aromatic nitro groups. The dropwise addition controls the rate of hydrogen gas evolution and the exothermic nature of the reduction.

  • Cyclization : After the reduction is complete (monitored by TLC), cool the reaction mixture slightly. Add formic acid (HCOOH) and a catalytic amount of hydrochloric acid (HCl). Re-heat the mixture to reflux (approx. 110-120 °C) for several hours.

    • Causality : The in-situ generated 2-aminobenzonitrile is N-formylated by formic acid. The acidic conditions then catalyze the intramolecular cyclization between the formyl group and the nitrile, followed by tautomerization to form the stable quinazolinone ring.

  • Isolation : Cool the reaction mixture to room temperature. Adjust the pH to neutral (pH ~7.0) with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification : Filter the solid, wash with water, and dry to yield 6,7-Dimethoxyquinazolin-4(3H)-one. The reported yield for this one-pot process is high, around 85%.[10]

Application in Drug Synthesis: The Case of Gefitinib

The true value of this compound is demonstrated in its application as a key starting material for the synthesis of Gefitinib (Iressa®), an EGFR tyrosine kinase inhibitor used to treat certain types of cancer.[1] The synthesis leverages the quinazolinone core derived from this building block.

The 6,7-dimethoxyquinazolin-4(3H)-one produced via Protocol 3.1 is the direct precursor to the 4-chloroquinazoline intermediate. This chlorination step, typically achieved using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), converts the hydroxyl group of the enol tautomer into an excellent leaving group (chloride). This activated intermediate then readily undergoes nucleophilic aromatic substitution (SₙAr) with the appropriate aniline side chain to complete the synthesis of the final drug molecule.[1][10]

Conclusion

This compound is a quintessential example of a strategic building block in modern organic and medicinal chemistry. Its pre-installed and correctly positioned functional groups—a latent amine, a cyclization-ready nitrile, and the desired dimethoxy substitution pattern—provide an elegant and efficient entry point to the medicinally vital quinazoline scaffold. The robust and high-yielding protocols for its synthesis and subsequent one-pot conversion to quinazolinones underscore its importance for both academic research and industrial-scale drug development. For scientists engaged in the synthesis of heterocyclic compounds, particularly those targeting kinase pathways, a thorough understanding of the chemistry and application of this building block is not just beneficial, but essential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolines from 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, starting from 4,5-Dimethoxy-2-nitrobenzonitrile. Quinazolines and their analogues, quinazolinones, are scaffolds found in numerous bioactive molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This application note details a robust and efficient one-pot reductive cyclization protocol. The causality behind experimental choices, a step-by-step protocol, characterization methods, and safety considerations are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in pharmaceutical chemistry.[1][4] Its derivatives are known to exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery programs.[3][5] Notably, several FDA-approved drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), feature a quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.[6][7] The synthetic route commencing from 2-nitrobenzonitriles offers an efficient and industrially viable pathway to construct the quinazolin-4(3H)-one skeleton, a key intermediate for a variety of quinazoline-based therapeutics.[8] This method avoids harsh conditions and costly reagents often associated with other synthetic approaches.[6][8]

Synthetic Strategy: Reductive Cyclization of this compound

The conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones proceeds via a one-pot reaction involving reduction of the nitro group, followed by an in-situ cyclization. This strategy is highly efficient for creating the fused heterocyclic system.

Rationale for Key Reagents:

  • This compound (Starting Material): The methoxy groups at the 4 and 5 positions are common substituents in many biologically active quinazolines, often contributing to target binding and pharmacokinetic properties. The ortho-disposed nitro and cyano groups are perfectly positioned for the reductive cyclization.

  • Sodium Dithionite (Na₂S₂O₄) (Reducing Agent): Sodium dithionite is a powerful yet relatively mild reducing agent that selectively reduces the nitro group to an amine in the presence of the nitrile.[9] Its use in aqueous media makes it an environmentally benign choice compared to many metal-based reducing agents.[9]

  • Formic Acid (Carbon Source for C2): In this synthesis, formic acid serves as the source for the C2 carbon of the quinazoline ring, which becomes the carbonyl carbon in the resulting quinazolin-4(3H)-one.

  • Dimethylformamide (DMF) (Solvent): DMF is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and intermediates. It also plays a role in the reaction mechanism, particularly when sodium dithionite is used, as it can decompose in aqueous DMF to form sulfur dioxide, which can act as an oxidant in the final aromatization step.[9]

The overall transformation involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the nitrile group, facilitated by the carbon source, to form the quinazolinone ring system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Dithionite (Na₂S₂O₄)≥85%Commercially Available
Formic Acid (HCOOH)≥98%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)37%Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Deionized WaterIn-house
MethanolACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.4 g, 50 mmol).

  • Solvent Addition: To the flask, add dimethylformamide (DMF, 100 mL) and stir until the starting material is completely dissolved.

  • Addition of Formic Acid: Slowly add formic acid (7.5 mL, 200 mmol) to the reaction mixture.

  • Initiation of Reduction: While stirring vigorously, add sodium dithionite (26.1 g, 150 mmol) portion-wise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 60 °C using a water bath if necessary.

  • Reaction Progression: After the addition of sodium dithionite is complete, heat the reaction mixture to 90-100 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 500 mL of ice-cold water with stirring.

    • A precipitate will form. Adjust the pH of the suspension to ~7-8 using a saturated solution of sodium bicarbonate.

    • Filter the precipitate using a Büchner funnel and wash thoroughly with cold water (3 x 50 mL). .

    • Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude product can be further purified by recrystallization from methanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white to off-white solid.

Characterization of the Product

The structure and purity of the synthesized 6,7-dimethoxyquinazolin-4(3H)-one should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.03 (br s, 1H, NH), 7.97 (s, 1H, H-2), 7.43 (s, 1H, H-5), 7.12 (s, 1H, H-8), 3.90 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃)[8]
¹³C NMR (100 MHz, DMSO-d₆)δ 160.5 (C=O), 154.5, 148.0, 145.0, 140.0, 115.0, 108.0, 105.0, 56.0 (OCH₃), 55.5 (OCH₃)
Mass Spectrometry (MS) m/z 207.07 [M+H]⁺, calculated for C₁₀H₁₀N₂O₃
Infrared (IR) ν (cm⁻¹) ~3200-2800 (N-H, C-H), ~1680 (C=O), ~1620, 1580 (C=N, C=C)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The expected values are based on literature data and may vary slightly depending on the solvent and concentration.[10]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Dithionite: This compound is a strong reducing agent and is self-heating; exposure to air may cause it to self-heat without an energy supply.[12] It can ignite if it comes into contact with moisture or combustible materials.[11][13] Store in a dry, cool place away from acids and oxidizing agents.[12][14] Contact with acids liberates toxic gas.[12][14][15]

  • Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizing the Workflow

Synthetic Pathway Diagram

Synthesis_of_Quinazoline start This compound intermediate 2-Amino-4,5-dimethoxybenzonitrile (in situ) start->intermediate Na2S2O4, HCOOH DMF, 90-100 °C product 6,7-Dimethoxyquinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: Synthetic route from this compound.

Reductive Cyclization Mechanism

Reductive_Cyclization cluster_reduction Reduction cluster_cyclization Cyclization Nitro R-NO2 Amino R-NH2 Nitro->Amino [H] (Na2S2O4) Aminonitrile 2-Aminobenzonitrile intermediate Iminol Iminol tautomer Aminonitrile->Iminol Tautomerization Quinazolinone Quinazolin-4(3H)-one Iminol->Quinazolinone Intramolecular attack + HCOOH

Caption: Key steps in the reductive cyclization mechanism.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one from this compound. This one-pot reductive cyclization is a valuable tool for researchers in medicinal chemistry and drug development, offering a straightforward entry into the important class of quinazoline compounds. The detailed experimental procedure, characterization data, and safety guidelines are intended to facilitate the successful implementation of this synthesis in a research setting.

References

protocol for the reduction of 4,5-Dimethoxy-2-nitrobenzonitrile to 2-amino-4,5-dimethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-amino-4,5-dimethoxybenzonitrile

2-Amino-4,5-dimethoxybenzonitrile is a highly valuable substituted benzonitrile derivative that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring ortho-amino and cyano functionalities along with two methoxy groups, makes it an ideal precursor for the construction of various heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. The strategic reduction of the nitro group in 4,5-Dimethoxy-2-nitrobenzonitrile to an amine is a pivotal transformation, unlocking the synthetic potential of this versatile intermediate.[1][2] This document provides a detailed examination of the protocols for this reduction, focusing on scientific integrity, practical application, and safety.

Choosing the Right Path: A Comparative Overview of Reduction Strategies

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, with several established methods at the disposal of the modern chemist.[3] The choice of a specific protocol is dictated by factors such as the presence of other functional groups, desired yield and purity, scalability, and environmental considerations. For the reduction of this compound, three primary strategies are presented here, each with its own set of advantages and mechanistic underpinnings.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profile.[4] Palladium on carbon (Pd/C) is a common catalyst for this transformation, where the palladium metal, supported on activated carbon to maximize its surface area, facilitates the addition of hydrogen across the nitro group.[5]

Mechanism Insight: The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, leading to the formation of the corresponding amine. The process is generally clean, with the primary byproducts being water.

Causality of Experimental Choices: The choice of solvent is crucial for effective hydrogenation. Polar solvents like methanol or ethanol are often used as they can solubilize the starting material and facilitate the interaction with the catalyst surface. The catalyst loading is typically kept low (e.g., 5-10 mol%) as it is highly efficient.

Method 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)

The use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid, is a classic and reliable method for the reduction of aromatic nitro compounds.[4] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Mechanism Insight: Tin(II) acts as the reducing agent, donating electrons to the nitro group in a stepwise fashion. The reaction proceeds through nitroso and hydroxylamine intermediates.[6] The acidic medium provides the necessary protons for the formation of water as a byproduct. The tin is oxidized from Sn(II) to Sn(IV) during the process.

Causality of Experimental Choices: The use of a stoichiometric amount of SnCl₂ is necessary for the complete reduction of the nitro group. Concentrated hydrochloric acid is the preferred proton source as it also helps to keep the tin salts in solution. The reaction is often heated to drive it to completion. A basic workup is required to neutralize the acid and precipitate the tin salts, which can then be removed by filtration.

Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and effective reducing agent for aromatic nitro compounds, particularly in aqueous media. This method offers an alternative to both catalytic hydrogenation and the use of heavy metals like tin.

Mechanism Insight: Sodium dithionite in an aqueous solution generates the sulfoxylate radical anion (SO₂⁻), which is a powerful reducing agent. This radical anion transfers electrons to the nitro group, leading to its reduction to the amine.

Causality of Experimental Choices: The reaction is typically carried out in water or a mixture of water and an organic solvent to ensure the solubility of both the substrate and the reducing agent. The reaction is often heated to increase the rate of reduction. The workup is generally straightforward, involving filtration to collect the product.

Visualizing the Transformation: Reaction Pathway and Workflow

cluster_reaction Reaction Pathway cluster_workflow General Experimental Workflow start This compound product 2-amino-4,5-dimethoxybenzonitrile start->product Reduction reagents Dissolve Starting Material addition Add Reducing Agent/Catalyst reagents->addition reaction Monitor Reaction (TLC) addition->reaction workup Quench and Extract reaction->workup purification Purify Product workup->purification characterization Characterize Product purification->characterization

Caption: General reaction pathway and experimental workflow.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is often favored for its clean conversion and high yield.

Materials and Equipment:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure in a hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzonitrile.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction with Tin(II) Chloride

A robust method suitable for substrates with functionalities sensitive to hydrogenation.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Slowly add the acidic tin(II) chloride solution to the suspension of the nitro compound.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9), which will cause the precipitation of tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[7]

Protocol 3: Reduction with Sodium Dithionite

A mild and environmentally benign alternative.

Materials and Equipment:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in water.

  • Heat the suspension to 90 °C.

  • Add sodium dithionite in small portions to the hot mixture until the starting material is fully consumed (monitor by TLC).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum to afford 2-amino-4,5-dimethoxybenzonitrile.

Quantitative Data Summary

MethodReducing Agent/CatalystTypical Solvent(s)TemperatureTypical YieldKey Considerations
1 H₂ / Pd/CMethanol, EthanolRoom Temperature>90%Potential for reduction of other functional groups.
2 SnCl₂·2H₂O / HClEthanolReflux80-95%Generates tin waste; requires careful pH adjustment.
3 Na₂S₂O₄Water90 °C~97%Mild conditions; product may precipitate directly.

Safety and Handling Precautions

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure there are no ignition sources.

  • Tin(II) Chloride and Hydrochloric Acid: Corrosive. Handle with extreme care, wearing appropriate PPE. The reaction with tin is exothermic.

  • Sodium Dithionite: May be spontaneously combustible in air. Keep dry.[9]

  • Sodium Borohydride (if used as an alternative): Reacts violently with water to produce flammable hydrogen gas.[10][11] Store in a dry, well-ventilated area away from acids and water.[12][13]

Product Characterization

The identity and purity of the synthesized 2-amino-4,5-dimethoxybenzonitrile should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆): δ 3.64 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₃), 4.32 (br s, 2H, NH₂), 6.41 (s, 1H, Ar-H), 6.86 (s, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆): δ 55.55, 56.87, 83.67, 92.08, 113.96, 140.33, 148.12, 154.33.

  • Mass Spectrometry (MS): m/z 178 (M+).

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent/catalyst; low reaction temperature; poor quality reagents.Increase the amount of reducing agent/catalyst; increase the reaction temperature; use fresh, high-purity reagents.
Low Yield Product loss during workup; incomplete reaction.Optimize extraction and purification steps; ensure the reaction has gone to completion before workup.
Product Contamination Incomplete removal of byproducts or starting material.Optimize purification method (e.g., recrystallization solvent, column chromatography mobile phase). For basic amino compounds, adding a small amount of triethylamine to the mobile phase during column chromatography can prevent tailing.[14]

Conclusion

The reduction of this compound to 2-amino-4,5-dimethoxybenzonitrile is a critical transformation for the synthesis of valuable pharmaceutical intermediates. This guide has provided a detailed overview of three robust protocols, each with its own advantages. The choice of method will depend on the specific requirements of the synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently and efficiently perform this important chemical conversion.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzonitrile to synthesize 6-amino-2,3-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in drug development. We will delve into two primary catalytic systems, Palladium on Carbon (Pd/C) and Raney® Nickel, offering detailed experimental protocols, a discussion of the underlying reaction mechanisms, and critical safety considerations. The information presented herein is synthesized from established literature and best practices in the field to ensure scientific integrity and reproducibility.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding anilines which are pivotal building blocks for a vast array of functional molecules. The target molecule of this guide, 6-amino-2,3-dimethoxybenzonitrile, is of particular interest due to the presence of multiple functional groups that can be further elaborated. The catalytic hydrogenation of this compound presents a clean and efficient route to this valuable intermediate.

This application note will explore two of the most common heterogeneous catalysts for this transformation: Palladium on Carbon (Pd/C) and Raney® Nickel.[1] We will discuss the merits and potential challenges associated with each, with a particular focus on the chemoselective reduction of the nitro group in the presence of a nitrile functionality.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving multiple steps. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.

DOT Script for Reaction Mechanism

ReactionMechanism Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H2 (cat) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 (cat) Product 6-Amino-2,3-dimethoxybenzonitrile Hydroxylamine->Product + H2 (cat)

Caption: Simplified reaction pathway for the catalytic hydrogenation of a nitroarene.

Catalyst Selection: A Critical Choice

The choice between Pd/C and Raney® Nickel is a critical decision that can significantly impact the reaction's success, influencing yield, purity, and the formation of byproducts.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for the reduction of nitro groups due to its high activity and selectivity under mild conditions.[2] It is generally less prone to reducing other functional groups, such as nitriles, making it a strong candidate for this specific transformation.

  • Raney® Nickel: A highly active catalyst, Raney® Nickel is also widely used for the hydrogenation of a variety of functional groups, including nitro compounds and nitriles.[3][4] However, a key consideration for the hydrogenation of 2-nitrobenzonitriles with Raney® Nickel is the potential for intramolecular side reactions. The proximity of the newly formed amino group and the nitrile can lead to the formation of 2-aminobenzamide as a byproduct.[5] This makes Raney® Nickel a potentially less chemoselective option for this particular substrate.

Recommendation: For the selective synthesis of 6-amino-2,3-dimethoxybenzonitrile, Palladium on Carbon (Pd/C) is the recommended catalyst to minimize the risk of nitrile group participation.

Safety Precautions: A Non-Negotiable Priority

Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas, necessitating strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[3]

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use when they are saturated with hydrogen and in a finely divided state.[6] Catalysts should always be handled under an inert atmosphere (e.g., nitrogen or argon) and should never be allowed to dry in the air. Used catalyst should be quenched carefully with water.[3]

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly rated and maintained. Always perform a leak test with an inert gas before introducing hydrogen.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific equipment and purity requirements of the researcher.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Atmospheric Pressure)

This protocol is adapted from a similar reduction of a substituted 2-nitrobenzoate and is recommended for its high chemoselectivity.[7]

Materials and Equipment:

Reagent/EquipmentDetails
This compound1.0 eq
10% Palladium on Carbon (50% wet)5-10 mol%
SolventMethanol or Ethanol
Hydrogen GasBalloon or continuous supply
Reaction VesselTwo- or three-neck round-bottom flask
Magnetic Stirrer and Stir Bar-
Inert Gas SupplyNitrogen or Argon
Filtration ApparatusBüchner funnel, filter paper, Celite®

Procedure:

  • Vessel Preparation: To a two-neck round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 eq).

  • Inerting: Seal the flask and purge with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol%).

  • Solvent Addition: Add the solvent (methanol or ethanol) via syringe. The volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate).

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, purge the flask with nitrogen or argon.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry. Wash the filter cake with a small amount of the reaction solvent.

    • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude 6-amino-2,3-dimethoxybenzonitrile.

    • The product can be further purified by recrystallization or column chromatography if necessary.

  • Catalyst Quenching: Immediately after filtration, carefully wet the filter cake with water to deactivate the pyrophoric catalyst. Dispose of the deactivated catalyst in a designated waste container.

DOT Script for Pd/C Hydrogenation Workflow

PDC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep1 Add Substrate to Flask Prep2 Purge with N2/Ar Prep1->Prep2 Prep3 Add 10% Pd/C Prep2->Prep3 Prep4 Add Solvent Prep3->Prep4 React1 Evacuate and Fill with H2 Prep4->React1 React2 Stir at Room Temperature React1->React2 React3 Monitor by TLC/LC-MS React2->React3 Workup1 Purge with N2/Ar React3->Workup1 Workup2 Filter through Celite® Workup1->Workup2 Workup3 Remove Solvent Workup2->Workup3 Workup4 Purify Product Workup3->Workup4

Caption: Workflow for catalytic hydrogenation using Pd/C at atmospheric pressure.

Protocol 2: Hydrogenation using Raney® Nickel (High Pressure)

This protocol is a general procedure for Raney® Nickel hydrogenations and should be approached with caution due to the potential for the aforementioned side reaction. It is recommended to monitor the reaction closely for the formation of 2-aminobenzamide.

Materials and Equipment:

Reagent/EquipmentDetails
This compound1.0 eq
Raney® Nickel (slurry in water)~10-20% by weight of substrate
SolventMethanol or Ethanol
Hydrogen GasHigh-pressure cylinder
High-Pressure Reactore.g., Parr hydrogenator
Filtration ApparatusBüchner funnel, filter paper, Celite®

Procedure:

  • Reactor Preparation: Add the this compound and the solvent to the high-pressure reactor vessel.

  • Catalyst Addition: Carefully add the Raney® Nickel slurry. The amount of water from the slurry should be considered in the total solvent volume.

  • Sealing and Purging: Seal the reactor and purge with nitrogen gas several times to remove all air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction by observing the pressure drop in the hydrogen cylinder.

  • Work-up:

    • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen.

    • Open the reactor and filter the contents through a pad of Celite®. Caution: Keep the filter cake wet.

    • Wash the filter cake with the reaction solvent.

    • The filtrate can be concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or column chromatography.

  • Catalyst Quenching: Immediately quench the Raney® Nickel on the filter paper with copious amounts of water and dispose of it in a designated waste container.

Data and Expected Outcomes

ParameterProtocol 1 (Pd/C)Protocol 2 (Raney® Nickel)
Catalyst 10% Palladium on CarbonRaney® Nickel
Pressure Atmospheric (Balloon)50-100 psi
Temperature Room Temperature40-60 °C
Typical Reaction Time 2-6 hours4-12 hours
Expected Yield >90%Variable, potentially lower due to side products
Key Byproduct Risk Minimal2-aminobenzamide

Troubleshooting

  • Incomplete Reaction:

    • Ensure the catalyst is active. Old or improperly stored catalysts may lose activity.

    • Check for leaks in the hydrogenation setup.

    • Increase catalyst loading or hydrogen pressure.

  • Formation of Byproducts (with Raney® Nickel):

    • Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Consider lowering the reaction temperature.

    • Switch to the more chemoselective Pd/C catalyst.

  • Catalyst Filtration Issues:

    • Use a generous pad of Celite® to prevent the fine catalyst particles from passing through.

Conclusion

The catalytic hydrogenation of this compound is an effective method for the synthesis of 6-amino-2,3-dimethoxybenzonitrile. For optimal chemoselectivity and to avoid the formation of the 2-aminobenzamide byproduct, the use of 10% Palladium on Carbon at atmospheric pressure is the recommended procedure. Careful adherence to safety protocols is paramount when working with hydrogen and pyrophoric catalysts. The protocols and insights provided in this application note should serve as a valuable resource for researchers in the successful execution of this important chemical transformation.

References

using 4,5-Dimethoxy-2-nitrobenzonitrile in multi-component reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging 4,5-Dimethoxy-2-nitrobenzonitrile in One-Pot Reductive Multi-Component Reactions for the Synthesis of Bioactive Quinazoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Efficiency and Complexity

In the landscape of modern drug discovery, the demand for both molecular diversity and synthetic efficiency has never been greater. Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials, have emerged as a cornerstone of efficient library synthesis.[1][2] Their inherent advantages—such as operational simplicity, high atom economy, and the rapid generation of complex molecular architectures—make them invaluable tools for medicinal chemists.[3]

Among the myriad of heterocyclic scaffolds accessible via MCRs, the quinazoline core stands out as a "privileged structure" in medicinal chemistry.[4] Derivatives of quinazoline exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][5] Notably, the 6,7-dimethoxyquinazoline framework is the central pharmacophore in several clinically successful Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, used in oncology.[6]

This application note details a robust and highly efficient strategy for the synthesis of medicinally relevant 6,7-dimethoxy-substituted quinazolines. We will explore the strategic use of This compound as a versatile and commercially available building block in a one-pot, reductive multi-component reaction. This approach obviates the need for isolating reactive intermediates, thereby streamlining the synthetic process and providing rapid access to a diverse library of potential drug candidates.

Part 1: A Trifunctional Building Block: The Strategic Role of Substituents

The utility of this compound in this MCR strategy stems from the unique and complementary reactivity of its three key functional groups. Understanding their individual roles is crucial to appreciating the elegance and efficiency of the overall transformation.

  • The ortho-Nitro Group: A Latent Amine. The nitro group serves as a masked version of the critical amine functionality required for quinazoline ring formation. Its presence allows for late-stage unmasking via in situ reduction. This strategy is synthetically advantageous as it avoids handling the potentially less stable and more reactive 2-aminobenzonitrile intermediate directly. The reduction is designed to occur in the same reaction vessel as the subsequent cyclization, embodying the principles of a domino or tandem reaction.

  • The Nitrile Functionality: An Electrophilic Cyclization Partner. The nitrile group is an essential component for constructing the pyrimidine ring of the quinazoline system. Following the in situ formation of the 2-aminobenzonitrile intermediate, the nitrile's electrophilic carbon atom becomes the target for intramolecular nucleophilic attack, driving the critical ring-closing step.[7]

  • The 4,5-Dimethoxy Groups: Bioisosteres and Potency Modulators. The electron-donating methoxy groups at the 4- and 5-positions are not merely passive substituents. They are electronically similar to the 3,4-dimethoxy substitution pattern found in the core of numerous alkaloids and approved pharmaceuticals.[6] These groups can significantly influence the molecule's pharmacokinetic properties and its binding affinity to biological targets, often through hydrogen bonding interactions with receptor sites. Their inclusion provides a direct route to analogs of proven therapeutic agents.

Part 2: Reaction Pathway: A One-Pot Reductive Annulation

The core of this application is a multi-component reaction that proceeds via an in situ reduction followed by a condensation-cyclization cascade. A classic approach to quinazoline synthesis is the reaction of a 2-aminobenzonitrile with an aldehyde. By incorporating a reduction step into the MCR, we can use the more stable nitro-precursor directly.

The proposed transformation involves the reaction of this compound, an aldehyde, and a source of ammonia (such as ammonium acetate or urea) in the presence of a suitable reducing agent.

Plausible Reaction Mechanism

The reaction is hypothesized to proceed through the following sequential steps, all occurring in a single pot:

  • Reduction: The process begins with the chemical reduction of the nitro group on the benzonitrile ring to an amine. A common and effective reagent for this transformation is sodium dithionite (Na₂S₂O₄), which works well in aqueous or alcoholic solvents.

  • Intermediate Formation: This step generates the key, unisolated intermediate: 2-amino-4,5-dimethoxybenzonitrile .

  • Imine Condensation: The newly formed aromatic amine condenses with the aldehyde component to form a Schiff base (or an related iminium species), which is activated for subsequent reaction.

  • Cyclization & Annulation: The endocyclic nitrogen of the pyrimidine ring is introduced from the ammonia source, which attacks the electrophilic nitrile carbon in concert with the Schiff base, leading to the heterocyclic ring closure.

  • Aromatization: The dihydroquinazoline intermediate formed after cyclization undergoes tautomerization and oxidation (often aerial oxidation is sufficient) to yield the final, stable aromatic quinazoline product.

This mechanistic pathway is illustrated in the diagram below.

MCR_Mechanism cluster_start Starting Materials cluster_reaction One-Pot Reaction A This compound Step1 Step 1: In Situ Reduction A->Step1 B Aldehyde (R-CHO) Step2 Step 2: Condensation B->Step2 C Ammonia Source (NH₄OAc) Step3 Step 3: Cyclization/Annulation C->Step3 D Reducing Agent (Na₂S₂O₄) D->Step1 Intermediate Intermediate: 2-Amino-4,5-dimethoxybenzonitrile Step1->Intermediate Intermediate->Step2 SchiffBase Schiff Base Intermediate Step2->SchiffBase SchiffBase->Step3 Dihydro Dihydroquinazoline Intermediate Step3->Dihydro Step4 Step 4: Aromatization (Oxidation) Dihydro->Step4 FinalProduct Final Product: Substituted Quinazoline Step4->FinalProduct

Caption: Proposed mechanism for the one-pot reductive MCR.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a representative compound, 2-Phenyl-6,7-dimethoxyquinazolin-4-amine, via this one-pot strategy.

Materials and Reagents:

  • This compound (CAS: 102714-71-6)[8]

  • Benzaldehyde (CAS: 100-52-7)

  • Ammonium Acetate (CAS: 631-61-8)

  • Sodium Dithionite (CAS: 7775-14-6)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine

Protocol: Synthesis of 2-Phenyl-6,7-dimethoxyquinazolin-4-amine

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.04 g, 5.0 mmol, 1.0 equiv.) and ammonium acetate (2.31 g, 30.0 mmol, 6.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask and stir the mixture to achieve a suspension. Add benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv.).

  • Initiation of Reduction: In a separate beaker, dissolve sodium dithionite (2.61 g, 15.0 mmol, 3.0 equiv.) in deionized water (10 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes. Causality Note: The slow addition helps to control any initial exotherm from the reduction.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours. Expertise Note: The elevated temperature is necessary to drive both the condensation and cyclization steps to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the starting benzonitrile (visualized under UV light) indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Trustworthiness Note: This washing procedure removes residual DMF and acidic/basic impurities, ensuring a cleaner crude product.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 80% ethyl acetate in hexanes.

    • Alternatively, for highly crystalline products, recrystallization from an ethanol/water mixture may yield the pure compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected product is a pale yellow solid.

Part 4: Reaction Scope & Applications in Drug Discovery

A key advantage of MCRs is the ability to rapidly generate a library of analogs by simply varying the input components.[9] This protocol is amenable to a wide range of aldehydes.

Table 1: Representative Scope of Aldehyde Component

EntryAldehydeExpected ProductTypical Yield RangeNotes
1Benzaldehyde2-Phenyl-6,7-dimethoxyquinazolin-4-amine75-85%Electronically neutral aromatic aldehydes perform well.
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine70-80%Electron-withdrawing groups are well-tolerated.
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine78-88%Electron-donating groups often give excellent yields.
42-Thiophenecarboxaldehyde2-(Thiophen-2-yl)-6,7-dimethoxyquinazolin-4-amine65-75%Heterocyclic aldehydes are suitable substrates.
5Cyclohexanecarboxaldehyde2-Cyclohexyl-6,7-dimethoxyquinazolin-4-amine50-65%Aliphatic aldehydes can be used, though yields may be lower.

(Note: Yields are estimated based on similar transformations reported in the literature and are dependent on specific reaction optimization.)

Application in Kinase Inhibitor Scaffolding:

The 6,7-dimethoxy-4-aminoquinazoline core synthesized through this method is a critical pharmacophore for ATP-competitive kinase inhibitors. The substituent at the 2-position, introduced via the aldehyde, can be varied to explore the hydrophobic pocket of the kinase active site, while the 4-amino group can be further functionalized to interact with the hinge region of the enzyme. This protocol provides a direct and efficient entry point for structure-activity relationship (SAR) studies in the development of novel anticancer agents.[4][6]

Part 5: Synthesis and Application Workflow

The following diagram outlines the logical workflow from the selection of the starting material to its application in a drug discovery context.

Workflow Start Start: Select Building Block This compound MCR One-Pot Reductive MCR (with Aldehyde Library) Start->MCR Library Library Synthesis Diverse Quinazolines MCR->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->MCR Iterative Design Lead Lead Optimization SAR->Lead

Caption: Workflow from building block to lead optimization.

Conclusion

This compound is an exemplary building block for modern synthetic and medicinal chemistry. Its strategic combination of a latent amine, a cyclization-ready nitrile, and bioactive methoxy groups makes it ideally suited for advanced MCR strategies. The one-pot reductive annulation protocol described herein offers a highly efficient, atom-economical, and operationally simple route to access the privileged 6,7-dimethoxyquinazoline scaffold. This method empowers researchers in drug discovery to rapidly generate diverse libraries of complex molecules, accelerating the identification and optimization of novel therapeutic agents.

References

Synthesis of 6,7-Dimethoxyquinazoline-2,4-dione: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth application and protocol guide for the synthesis of a key pharmaceutical intermediate from 4,5-Dimethoxy-2-nitrobenzonitrile.

This document provides a detailed protocol for the synthesis of 6,7-dimethoxyquinazoline-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The quinazoline-2,4-dione scaffold is a core structure in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step methodology, mechanistic insights, and practical considerations for this important synthetic transformation.

The described synthesis commences with the readily available starting material, this compound, and proceeds through a two-step sequence involving a reduction followed by a cyclization reaction. This application note emphasizes a robust and efficient approach, providing the rationale behind the selection of reagents and reaction conditions to ensure a high-yielding and reproducible synthesis.

Strategic Overview of the Synthesis

The conversion of this compound to 6,7-dimethoxyquinazoline-2,4-dione is achieved through two fundamental transformations:

  • Reduction of the Aromatic Nitro Group: The initial step involves the selective reduction of the nitro group in the starting material to an amino group, yielding the intermediate 2-amino-4,5-dimethoxybenzonitrile.

  • Cyclization to the Quinazolinedione Core: The subsequent and final step is the construction of the pyrimidinedione ring fused to the benzene ring through a cyclization reaction of the 2-amino-4,5-dimethoxybenzonitrile intermediate.

This guide will provide a detailed protocol for each of these critical steps.

Visualizing the Synthetic Pathway

Synthesis of 6,7-dimethoxyquinazoline-2,4-dione start This compound intermediate 2-Amino-4,5-dimethoxybenzonitrile start->intermediate Step 1: Reduction (e.g., H2, Raney Ni) product 6,7-Dimethoxyquinazoline-2,4-dione intermediate->product Step 2: Cyclization (e.g., Urea, heat)

Caption: Overall synthetic scheme from the starting material to the final product.

Part 1: Reduction of this compound

The selective reduction of the nitro group in the presence of a nitrile functionality is a key challenge in this step. Catalytic hydrogenation is a highly effective and clean method for this transformation. Raney Nickel is a particularly suitable catalyst for the reduction of aromatic nitro groups and is often preferred for its high activity and cost-effectiveness compared to precious metal catalysts.[3]

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol details the reduction of this compound to 2-amino-4,5-dimethoxybenzonitrile.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Raney Nickel (slurry in water)Active CatalystCommercially Available
MethanolAnhydrousCommercially Available
Hydrogen GasHigh PurityGas Cylinder
Celite®Filtration AidCommercially Available
Parr Hydrogenation Apparatus-Standard Laboratory Equipment
Round-bottom flask-Standard Laboratory Glassware
Magnetic stirrer-Standard Laboratory Equipment
Filtration apparatus-Standard Laboratory Equipment

Procedure:

  • Reaction Setup: In a suitable Parr hydrogenation bottle, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Carefully add Raney Nickel (approximately 10-20% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric when dry and should be handled as a slurry in water. The water can be decanted and replaced with the reaction solvent before addition.

  • Hydrogenation: Secure the reaction vessel to the Parr hydrogenation apparatus. Purge the system with nitrogen gas several times to remove any air. Subsequently, purge the system with hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas and confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of an aliquot of the reaction mixture. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol. Caution: The Raney Nickel on the filter paper is highly pyrophoric and should be kept wet with water and disposed of appropriately.

  • Isolation of Intermediate: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzonitrile. This intermediate is often of sufficient purity to be used directly in the next step without further purification.

Part 2: Cyclization to 6,7-Dimethoxyquinazoline-2,4-dione

The construction of the quinazolinedione ring from the 2-aminobenzonitrile intermediate can be achieved through various methods. A particularly straightforward and cost-effective method involves a solid-phase fusion reaction with urea.[3] This method avoids the use of hazardous reagents like phosgene or its derivatives.

Protocol 2: Cyclization with Urea

This protocol describes the conversion of 2-amino-4,5-dimethoxybenzonitrile to the final product, 6,7-dimethoxyquinazoline-2,4-dione.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-4,5-dimethoxybenzonitrileCrude from previous step-
Urea≥99%Commercially Available
Acetic AcidGlacialCommercially Available
Three-necked flask-Standard Laboratory Glassware
Heating mantle with stirrer-Standard Laboratory Equipment
Thermometer-Standard Laboratory Equipment
Filtration apparatus-Standard Laboratory Glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, thoroughly mix the crude 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) and urea (1.5-2.0 eq).[3]

  • Fusion Reaction: Heat the solid mixture in an oil bath. The mixture will melt and the temperature should be gradually raised to 160-180 °C.[3] The reaction progress can be observed as the evolution of ammonia gas ceases and the reaction mixture solidifies. The reaction is typically complete within 2-3 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C. Carefully add glacial acetic acid to the solidified mass and stir to break up the solid.

  • Recrystallization and Isolation: Heat the acetic acid suspension to reflux to dissolve the product. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to obtain 6,7-dimethoxyquinazoline-2,4-dione as a solid.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A Dissolve Starting Material in Methanol B Add Raney Ni Catalyst A->B C Hydrogenate in Parr Apparatus B->C D Filter to Remove Catalyst C->D E Concentrate to obtain Intermediate D->E F Mix Intermediate with Urea E->F Proceed to next step G Heat to Fusion (160-180 °C) F->G H Cool and Add Acetic Acid G->H I Recrystallize H->I J Filter and Dry Final Product I->J

Caption: A step-by-step workflow diagram for the synthesis.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (vs. SM)Typical YieldProduct Purity
1. Reduction This compoundRaney Ni, H₂Catalyst, Excess>95% (crude)>90% (by NMR)
2. Cyclization 2-Amino-4,5-dimethoxybenzonitrileUrea1.5 - 2.060-70%>98% (after recrystallization)

Safety and Handling Precautions

  • Raney Nickel: Highly pyrophoric when dry. Always handle as a slurry and keep wet. Spent catalyst should be quenched carefully with water and disposed of according to institutional guidelines.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The reaction should be conducted in a well-ventilated fume hood.

  • High Temperatures: The cyclization step involves high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Ammonia Gas: The cyclization reaction evolves ammonia, which is a corrosive and toxic gas. The reaction should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 6,7-dimethoxyquinazoline-2,4-dione from this compound. The two-step sequence, involving a catalytic hydrogenation followed by a solid-phase cyclization with urea, offers a practical and efficient route to this valuable pharmaceutical intermediate. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently synthesize this important compound for their drug discovery and development programs.

References

Application Notes & Protocols: A Multi-Modal Analytical Approach for the Characterization of 4,5-Dimethoxy-2-nitrobenzonitrile and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the analytical characterization of 4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6), a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] The successful synthesis and purification of this compound require robust analytical methods to ensure identity, purity, and the effective profiling of reaction-related impurities. We present an orthogonal, multi-technique workflow, integrating chromatographic and spectroscopic methods to provide unambiguous structural elucidation and quantitative analysis. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are provided. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish rigorous quality control and characterization procedures.

Introduction: The Synthetic & Analytical Challenge

This compound is a substituted benzonitrile derivative whose structural motifs are of significant interest in medicinal chemistry.[4] Its synthesis, often proceeding via the nitration of 3,4-dimethoxybenzonitrile or a related veratryl precursor, presents a classic analytical challenge. The directing effects of the methoxy and cyano groups can lead to the formation of structurally similar regioisomers, while reaction conditions can promote the generation of byproducts through hydrolysis or over-reaction.

Therefore, a simple confirmation of the target molecule is insufficient. A comprehensive analytical strategy is required to:

  • Confirm the identity of the desired product.

  • Identify and quantify unreacted starting materials.

  • Detect and characterize isomeric and other process-related impurities.

  • Establish a purity profile for batch release and downstream process development.

The following diagram illustrates a typical synthetic route and the potential products that necessitate a robust analytical workflow.

cluster_reaction Nitration Reaction SM 3,4-Dimethoxybenzonitrile (Starting Material) DP This compound (Desired Product) SM->DP HNO₃/H₂SO₄ Iso 3,4-Dimethoxy-6-nitrobenzonitrile (Isomeric Impurity) SM->Iso HNO₃/H₂SO₄ Hyd 4,5-Dimethoxy-2-nitrobenzoic Acid (Hydrolysis Impurity) DP->Hyd H₂O (Hydrolysis)

Caption: Potential reaction pathway for the synthesis of this compound.

The Orthogonal Analytical Workflow

To achieve comprehensive characterization, we employ an orthogonal analytical strategy. This approach uses multiple analytical techniques with different separation and detection principles to provide a complete and cross-validated picture of the sample. A chromatographic method (HPLC or GC) first separates the mixture, after which spectroscopic techniques (NMR, IR, MS) are used to identify and confirm the structure of each component.

cluster_workflow Integrated Analytical Workflow Sample Reaction Mixture Sample Separation Chromatographic Separation (HPLC / GC) Sample->Separation Quant Quantification (Purity Assay) Separation->Quant ID Structural Identification Separation->ID Report Final Characterization Report Quant->Report NMR NMR ('H, ¹³C) ID->NMR MS HRMS ID->MS FTIR FT-IR ID->FTIR NMR->Report MS->Report FTIR->Report

Caption: Orthogonal workflow for separation, quantification, and identification.

Chromatographic Methods: Separation and Quantification

Chromatography is the cornerstone of analyzing reaction mixtures, separating the desired product from impurities for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the premier technique for analyzing moderately polar, non-volatile aromatic compounds like nitrated benzonitriles.[5][6][7][8] It offers excellent resolution, reproducibility, and is non-destructive, allowing for fraction collection if needed. A C18 column provides a hydrophobic stationary phase that effectively separates molecules based on their polarity.

Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is MS-compatible; phosphoric acid can also be used for UV-only methods to improve peak shape).[5][6]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-22 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the reaction crude material.

    • Dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Expected Results: The separation will occur based on polarity. The more polar hydrolysis byproduct (benzoic acid) will elute earliest, followed by the main product and its isomer, with the less polar starting material eluting last.

CompoundExpected Retention Time (min)Rationale
4,5-Dimethoxy-2-nitrobenzoic AcidEarly Eluting (~4-6 min)Most polar due to the carboxylic acid group.
This compound Mid Eluting (~9-11 min) Target compound, moderate polarity.
3,4-Dimethoxy-6-nitrobenzonitrileClose to target (~9-11 min)Isomer with very similar polarity; may co-elute or be closely resolved.
3,4-DimethoxybenzonitrileLate Eluting (~13-15 min)Least polar (lacks the nitro group).
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful tool for identifying volatile and thermally stable compounds. It provides both retention time information and a mass spectrum, which acts as a molecular fingerprint.[9][10][11] This method is excellent for confirming the identity of the main product and detecting volatile impurities. Non-volatile impurities like the carboxylic acid will not be observed without derivatization.[12]

Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 min.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: 40-450 amu.

    • Solvent Delay: 4 min.

  • Sample Preparation:

    • Dissolve ~1 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

Expected Results: The primary product, this compound, should be readily identified. Its mass spectrum will be crucial for confirmation.

CompoundKey Mass Fragments (m/z)Rationale
This compound 208 (M+) , 192, 178, 162, 134Molecular Ion (C₉H₈N₂O₄) [13], fragments corresponding to loss of O, NO, NO₂, and combinations.
3,4-Dimethoxybenzonitrile163 (M+), 148, 120Molecular Ion (Starting Material) and fragments from loss of CH₃.

Spectroscopic Methods: Definitive Structural Elucidation

While chromatography separates, spectroscopy identifies. The following methods provide definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of purified product in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.[14]

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

    • Reference the spectra to the residual solvent peak or TMS.

Data Interpretation for this compound:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~7.45Singlet1HAromatic H (adjacent to -CN)
¹H~7.35Singlet1HAromatic H (adjacent to -NO₂)
¹H~4.05Singlet3HMethoxy (-OCH₃)
¹H~4.00Singlet3HMethoxy (-OCH₃)
¹³C~160-150Singlet-Aromatic C-O
¹³C~145-135Singlet-Aromatic C-NO₂
¹³C~118-115Singlet-Aromatic C-H
¹³C~115Singlet-Nitrile (-C≡N)
¹³C~105-100Singlet-Aromatic C-CN
¹³C~56Singlet-Methoxy (-OCH₃)

Note: The presence of two distinct aromatic proton singlets and two distinct methoxy singlets is a key indicator of the 2,4,5-substitution pattern.[13][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence for the compound's identity. The nitrile and nitro groups have highly characteristic absorption bands.[16][17]

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2235 cm⁻¹Nitrile (-C≡N)C≡N Stretch[16]
~1530 cm⁻¹Nitro (-NO₂)Asymmetric Stretch
~1350 cm⁻¹Nitro (-NO₂)Symmetric Stretch
~1270 cm⁻¹Aryl Ether (C-O)Asymmetric C-O-C Stretch
~1610, ~1510 cm⁻¹Aromatic RingC=C Stretch
High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. This is a definitive technique for confirming the molecular formula of the product.

Protocol: HRMS (ESI-TOF)

  • Instrumentation: HPLC system coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Method: Infuse the sample solution (prepared as for HPLC) directly or analyze the eluent from the HPLC peak.

  • Acquisition: Acquire in positive ion mode.

Expected Result:

  • Calculated Exact Mass for [C₉H₈N₂O₄+H]⁺: 209.0557

  • Observed Mass: Should be within 5 ppm of the calculated mass. This confirms the molecular formula as C₉H₈N₂O₄, ruling out other potential structures with the same nominal mass.[13]

Conclusion

The characterization of this compound and its reaction products requires a multi-modal analytical approach. The workflow described herein, combining the separation power of HPLC with the definitive structural elucidation capabilities of NMR, MS, and IR, provides a robust and reliable strategy. By following these protocols, researchers and quality control analysts can ensure the unambiguous identification, purity assessment, and impurity profiling of this important chemical intermediate, facilitating confident decision-making in research and development.

References

Navigating the Synthetic Landscape: Protecting Group Strategies for 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. 4,5-Dimethoxy-2-nitrobenzonitrile is a versatile building block, featuring a unique combination of electron-donating methoxy groups and electron-withdrawing nitro and nitrile functionalities. This substitution pattern imparts a distinct reactivity profile that, while advantageous for certain transformations, necessitates careful planning and the implementation of protecting group strategies to achieve desired synthetic outcomes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of protecting groups in syntheses involving this valuable intermediate. We will delve into the reactivity of each functional group, outline scenarios requiring protection, and provide experimentally-grounded protocols for the installation and removal of suitable protecting groups.

Understanding the Functional Group Landscape of this compound

The reactivity of this compound is governed by the interplay of its three key functional groups: the nitrile, the nitro group, and the two methoxy groups. A thorough understanding of their individual and collective chemical behavior is the foundation for devising a successful synthetic strategy.

  • The Nitrile Group (-C≡N): The nitrile group is a versatile functional handle. It is relatively stable but can undergo a variety of transformations. Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide.[1][2][3][4][5] It can also be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).[2] The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.[2][6]

  • The Nitro Group (-NO₂): The aromatic nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position.[7] Its most common and synthetically useful reaction is its reduction to an amine, which can be achieved through various methods, including catalytic hydrogenation or using metals like iron, tin, or zinc in acidic media.[7][8] The nitro group itself is generally robust and often does not require protection from many reaction conditions.[9] However, its powerful electron-withdrawing nature can influence the reactivity of other parts of the molecule.

  • The Methoxy Groups (-OCH₃): The two methoxy groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.[10][11] This activating effect is crucial for many synthetic applications. However, aryl methyl ethers can be cleaved to phenols under strongly acidic (e.g., HBr, BBr₃) or certain Lewis acidic conditions.[12][13][14] This susceptibility to cleavage is a key consideration when planning multi-step syntheses.

The interplay of these groups creates a nuanced reactivity map. The electron-donating methoxy groups and the electron-withdrawing nitro and nitrile groups exert opposing electronic effects on the aromatic ring, influencing its reactivity and the regioselectivity of subsequent reactions.

The Strategic Imperative for Protection: When and Why?

Protecting groups are temporary modifications of a functional group to prevent it from reacting in a subsequent synthetic step.[15][16] For this compound, the need for protection arises when a planned reaction is incompatible with one or more of its inherent functional groups.

Scenarios Requiring Protecting Group Strategies:
  • Transformations Involving Strong Nucleophiles or Bases: If a reaction requires the use of strong nucleophiles that could potentially add to the nitrile group, or strong bases that could induce unwanted side reactions, protection of the nitrile might be necessary.

  • Reactions Under Strongly Acidic Conditions: Syntheses that employ strongly acidic conditions could lead to the undesired cleavage of the methoxy groups to phenols.[12][13] In such cases, the methoxy groups may require protection, or alternative, milder reaction conditions must be sought.

  • Selective Reduction Chemistry: While the nitro group is readily reduced, if another functional group in a more complex molecule needs to be selectively reduced in the presence of the nitro group, the nitro group might need to be temporarily masked. However, in many cases, the nitro group is seen as a precursor to the amine and is intentionally reduced at a later stage.[7][9]

  • Manipulation of the Nitrile Group with Incompatible Reagents: If the synthetic plan involves transformations at other sites of the molecule using reagents that would also react with the nitrile (e.g., certain organometallics), the nitrile group would need to be protected.

Decision Workflow for Protecting Group Strategy

G start Analyze Proposed Synthetic Transformation reagent_check Are reagents compatible with nitrile, nitro, and methoxy groups? start->reagent_check strong_acid Strongly acidic conditions? reagent_check->strong_acid No no_protection Proceed with Synthesis reagent_check->no_protection Yes strong_base_nuc Strong nucleophile or base? strong_acid->strong_base_nuc No protect_methoxy Protect Methoxy Groups strong_acid->protect_methoxy Yes reduction Selective reduction required? strong_base_nuc->reduction No protect_nitrile Protect Nitrile Group (or consider alternative) strong_base_nuc->protect_nitrile Yes selective_reduction_strategy Devise Selective Reduction Strategy reduction->selective_reduction_strategy Yes deprotection Perform Deprotection Step reduction->deprotection No protect_methoxy->strong_base_nuc protect_nitrile->reduction selective_reduction_strategy->deprotection deprotection->no_protection

Caption: Decision-making workflow for implementing a protecting group strategy.

Protecting Group Protocols

Protection of Methoxy Groups

The primary reason to protect the methoxy groups is to prevent their cleavage under acidic conditions. While complete avoidance of strong acids is the most straightforward strategy, it is not always feasible.

Common Challenge: Cleavage of aryl methyl ethers. Protecting Group Strategy: While direct protection of methoxy groups is less common than protecting the corresponding phenols, one could consider demethylation followed by protection of the resulting hydroxyl groups if the synthesis allows. A more practical approach is to carefully select reaction conditions to avoid cleavage.

Protocol: Selective Demethylation of one Methoxy Group

In some synthetic routes, selective demethylation to a phenol can be a strategic step, which can then be re-alkylated or used for other transformations.

  • Reagents: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers.[12] Stoichiometry can be controlled for selective cleavage.

  • Procedure:

    • Dissolve this compound in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

    • Slowly add a solution of BBr₃ (1.1 equivalents for mono-demethylation) in DCM dropwise to the cooled solution.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Purify the resulting phenol by column chromatography.

Note: The regioselectivity of demethylation can be influenced by the electronic environment. In this case, the methoxy group para to the nitro group may be more susceptible to cleavage.

Protection of the Nitrile Group (as a Carboxylic Acid Precursor)

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[1][3][4] If the carboxylic acid is the desired final product, this is a deprotection step. However, if the nitrile needs to be temporarily masked, it can be converted to a more robust group. A common strategy is to hydrolyze it to the carboxylic acid, protect the acid, and then regenerate the nitrile later if needed.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid (Acidic Conditions)

  • Reagents: A mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

  • Procedure:

    • Suspend this compound in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • The solid carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.[17]

Protocol: Protection of the Resulting Carboxylic Acid as a Methyl Ester

  • Reagents: Methanol (MeOH) and a catalytic amount of a strong acid (e.g., H₂SO₄) or thionyl chloride (SOCl₂).

  • Procedure (using SOCl₂):

    • Suspend the 4,5-Dimethoxy-2-nitrobenzoic acid in methanol.

    • Cool the suspension to 0 °C and slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude methyl ester can be purified by recrystallization or column chromatography.

Regenerating the Nitrile from the Carboxylic Acid (if necessary): This is a multi-step process typically involving conversion to the primary amide followed by dehydration.

Strategies Involving the Nitro Group

The nitro group is generally stable to a wide range of reaction conditions, except for strong reducing agents.[9] Therefore, it often serves as a "protecting group" for an amine, which can be unmasked at a later stage.

Protocol: Reduction of the Nitro Group to an Amine

  • Reagents: A common and effective method is catalytic hydrogenation.

  • Procedure:

    • Dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the crude 2-amino-4,5-dimethoxybenzonitrile.

Comparative Summary of Functional Group Reactivity and Stability

Functional GroupStable ToLabile ToCommon Transformations
Nitrile (-C≡N) Mild acids/bases, many oxidizing/reducing agentsStrong acids/bases (hydrolysis), strong reducing agents (e.g., LiAlH₄)Hydrolysis to amide/carboxylic acid, reduction to amine
Nitro (-NO₂) Most acidic and basic conditions, many oxidizing agentsStrong reducing agents (e.g., H₂/Pd, Fe/HCl)Reduction to amine
Methoxy (-OCH₃) Mild acids/bases, most oxidizing/reducing agentsStrong acids (e.g., HBr, BBr₃), some Lewis acidsCleavage to phenol

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a judicious and strategic approach to managing its multifunctional character. By understanding the inherent reactivity of the nitrile, nitro, and methoxy groups, chemists can anticipate potential side reactions and implement appropriate protecting group strategies. This guide provides a foundational framework and practical protocols to navigate these synthetic challenges, enabling the efficient and controlled construction of novel compounds for research and development. The key to success lies in careful planning, selection of orthogonal protecting groups when necessary, and optimization of reaction conditions to maximize yield and purity.

References

The Strategic Application of 4,5-Dimethoxy-2-nitrobenzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzonitrile in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel kinase inhibitors remains a cornerstone of oncology research. The intricate signaling pathways governed by kinases, when dysregulated, are pivotal drivers of tumorigenesis and metastasis.[1] Consequently, the design and synthesis of small molecules that can selectively modulate the activity of these enzymes are of paramount importance. The quinoline and quinazoline scaffolds are privileged structures in this domain, forming the core of numerous approved and investigational kinase inhibitors.[2] This application note provides a detailed technical guide on the strategic utilization of 4,5-Dimethoxy-2-nitrobenzonitrile as a versatile starting material for the synthesis of quinoline- and quinazolinone-based kinase inhibitors, with a particular focus on inhibitors of the c-Met proto-oncogene.[3][4]

The unique arrangement of functional groups in this compound—a nitrile, a nitro group, and two methoxy substituents—renders it a highly valuable precursor. The electron-withdrawing nitro and cyano groups activate the aromatic ring for specific transformations, while the ortho-positioning of the nitro group to the nitrile is pivotal for subsequent cyclization reactions. The 4,5-dimethoxy substitution pattern is a recurring motif in a multitude of potent kinase inhibitors, where these groups often play a crucial role in establishing key interactions within the ATP-binding pocket of the target kinase.

This guide will elucidate the chemical logic behind the synthetic transformations, provide detailed, field-proven protocols, and present data on the biological activity of the resulting compounds, thereby equipping researchers, scientists, and drug development professionals with the necessary knowledge to leverage this key building block in their own research endeavors.

Chemical Strategy: From Benzonitrile to the Kinase-Inhibiting Scaffold

The primary synthetic strategy involves a reductive cyclization approach. The nitro group of this compound is first reduced to an amine, yielding the key intermediate, 2-Amino-4,5-dimethoxybenzonitrile . This anthranilonitrile derivative is then poised for cyclization to form either a quinoline or a quinazolinone ring system, the foundational cores of many potent kinase inhibitors.

The presence of the two methoxy groups on the aromatic ring increases its electron density, which can influence the reactivity of the molecule and is often a key feature for biological activity.[5] The nitrile group is a versatile handle that can be retained in the final product or further transformed.

Below is a conceptual workflow illustrating the transformation of this compound into a key quinoline intermediate, which can then be further elaborated to generate a library of potential kinase inhibitors.

G cluster_0 Core Synthesis cluster_1 Elaboration and Diversification A This compound B 2-Amino-4,5-dimethoxybenzonitrile A->B Nitro Group Reduction C Key Quinoline/Quinazolinone Intermediate B->C Cyclization D Kinase Inhibitor Library C->D Functionalization (e.g., SNAr)

Caption: Synthetic workflow from the starting material to a kinase inhibitor library.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile

This protocol details the selective reduction of the nitro group of this compound. The choice of reducing agent is critical to avoid the reduction of the nitrile functionality.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford 2-Amino-4,5-dimethoxybenzonitrile as a solid, which can be used in the next step without further purification or can be recrystallized if necessary.[5]

Causality Behind Experimental Choices:

  • Iron in the presence of ammonium chloride is a classic and cost-effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles. The reaction proceeds via a heterogeneous mixture, and the Celite filtration is crucial for removing the inorganic byproducts.

Protocol 2: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile via Gould-Jacobs Reaction

This protocol outlines the synthesis of a key quinoline intermediate from the synthesized 2-Amino-4,5-dimethoxybenzonitrile using a modified Gould-Jacobs reaction.[6]

Materials:

  • 2-Amino-4,5-dimethoxybenzonitrile

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Diphenyl ether

  • Hexanes

Procedure:

  • A mixture of 2-Amino-4,5-dimethoxybenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2 hours.

  • The reaction mixture is then added portion-wise to pre-heated diphenyl ether at 240-250 °C.

  • Maintain the temperature for 30-60 minutes, monitoring the cyclization by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Dilute the mixture with hexanes to facilitate precipitation and filter the solid.

  • Wash the collected solid with hexanes and then with ethyl acetate to remove residual diphenyl ether.

  • Dry the solid under vacuum to yield 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile .

Causality Behind Experimental Choices:

  • The Gould-Jacobs reaction is a powerful method for constructing the quinoline ring system.[6] The initial condensation of the aniline with DEEM forms an enamine intermediate, which then undergoes a thermal cyclization at high temperature.

  • Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for the intramolecular cyclization. Its high boiling point and thermal stability make it ideal for this transformation.

Protocol 3: Synthesis of 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile

The hydroxyl group of the quinoline intermediate is then converted to a chloro group, which serves as a reactive handle for introducing various side chains via nucleophilic aromatic substitution (SNAr).

Materials:

  • 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a suspension of 4-Hydroxy-6,7-dimethoxyquinoline-3-carbonitrile (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile .[7]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chloro groups.

  • The catalytic amount of DMF forms the Vilsmeier reagent in situ with POCl₃, which is the active chlorinating species and facilitates the reaction.

Application in the Synthesis of c-Met Kinase Inhibitors

The resulting 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile is a key intermediate in the synthesis of a variety of kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase.[3] The 4-chloro position is susceptible to nucleophilic aromatic substitution by anilines and other nucleophiles, allowing for the introduction of various side chains to explore the structure-activity relationship (SAR).

G cluster_0 Final Elaboration A 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile C c-Met Kinase Inhibitor A->C A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted Aniline B->C B->C Nucleophilic Aromatic Substitution (SNAr)

Caption: Final SNAr step in the synthesis of c-Met kinase inhibitors.

Data Presentation: Biological Activity of Synthesized Kinase Inhibitors

The 6,7-dimethoxyquinoline scaffold is a key feature of several potent c-Met inhibitors. The following table summarizes the in vitro activity of representative compounds from the literature that share this core structure.

Compound IDStructureTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
12n 6,7-dimethoxy-4-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-ylamino)quinolinec-Met0.030 ± 0.008-[3]
Cabozantinib N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamidec-Met, VEGFR20.0013 (c-Met)-[3]
Foretinib N-(3-fluoro-4-((6-methoxy-7-((3-morpholinopropoxy)oxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamidec-Met, VEGFR20.004 (c-Met)-[1]

Conclusion and Future Outlook

This compound is a strategically valuable and versatile starting material for the synthesis of quinoline- and quinazolinone-based kinase inhibitors. Its unique substitution pattern allows for a straightforward and efficient synthetic route to key intermediates, such as 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, which are amenable to further diversification. The protocols and insights provided in this application note are intended to empower researchers in the field of drug discovery to harness the potential of this building block for the development of novel and potent kinase inhibitors. The continued exploration of SAR based on the 6,7-dimethoxyquinoline scaffold holds significant promise for the discovery of next-generation targeted cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinazolines from 2-Nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolines from 2-nitrobenzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to help you achieve optimal results in your experiments.

Overview of the Synthesis

The synthesis of quinazolines from 2-nitrobenzonitriles is a powerful method for constructing this privileged heterocyclic scaffold, which is a core component of numerous pharmaceuticals, including anticancer agents like gefitinib and erlotinib.[1] The typical reaction sequence involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source. While seemingly straightforward, this process is fraught with potential challenges that can impact yield and purity.

This guide will focus on the common reductive cyclization pathway and address the critical parameters that influence its success.

Core Reaction Pathway

The fundamental transformation involves a tandem reaction where the nitro group is first reduced to an amine. This in situ generated 2-aminobenzonitrile intermediate then undergoes cyclization.

ReactionPathway Start 2-Nitrobenzonitrile Intermediate 2-Aminobenzonitrile (In situ generated) Start->Intermediate Reduction (e.g., Fe/HCl, SnCl2, H2/Pd) Product Quinazoline Derivative Intermediate->Product Cyclization (with C1 source)

Caption: General reaction pathway for quinazoline synthesis.

Troubleshooting Common Experimental Issues

This section is dedicated to identifying and resolving specific problems you may encounter during the synthesis.

Low or No Product Yield

A low yield of the desired quinazoline is one of the most frequent issues. Several factors can contribute to this problem.

Question: My reaction is resulting in a low yield of the quinazoline product. What are the most common initial troubleshooting steps?

Answer: When faced with low yields, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and reagents. Then, critically evaluate your reaction conditions, including the choice of reducing agent, solvent, and temperature.

Troubleshooting Workflow for Low Yields

LowYieldWorkflow Start Low Yield Observed Purity Verify Purity of 2-Nitrobenzonitrile Start->Purity Purity->Start Impure Reagents Check Activity of Reducing Agent Purity->Reagents Purity OK Reagents->Start Inactive Solvent Evaluate Solvent Choice (Polarity & Solubility) Reagents->Solvent Reagent Active Solvent->Start Inappropriate Temp Optimize Reaction Temperature Solvent->Temp Solvent Appropriate Temp->Start Suboptimal Atmosphere Ensure Inert Atmosphere Temp->Atmosphere Temp Optimized Atmosphere->Start Oxygen Present Result Improved Yield Atmosphere->Result Inertness Confirmed

Caption: A decision tree for troubleshooting low product yields.

Detailed Troubleshooting Steps & Solutions
Potential Cause Explanation & Causality Recommended Solution & Protocol
Incomplete Reduction of the Nitro Group The reduction of the nitro group is the first critical step. If the reducing agent is weak, deactivated, or used in insufficient stoichiometric amounts, the reaction will stall, leading to recovery of the starting material.Verify the reducing agent: Use a freshly opened or properly stored reducing agent. Common choices include stannous chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). Protocol: For a small-scale reaction, a 3-5 fold molar excess of SnCl₂·2H₂O in ethanol or ethyl acetate at reflux is often effective. Monitor the disappearance of the 2-nitrobenzonitrile by TLC.
Poor Solubility of Reactants If the 2-nitrobenzonitrile or other reagents are not fully dissolved in the chosen solvent, the reaction kinetics will be slow, leading to incomplete conversion.Solvent Selection: Polar aprotic solvents like DMF or DMSO can be effective, though their high boiling points can complicate workup.[2] For lower temperature reactions, ethanol, methanol, or acetonitrile are common choices.[3] Protocol: Before scaling up, perform a solubility test with your starting material in the chosen solvent at the intended reaction temperature.
Suboptimal Reaction Temperature Reductive cyclizations often require heating to overcome the activation energy for both the reduction and the subsequent cyclization. Insufficient temperature can lead to a sluggish or stalled reaction.Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessively high temperatures can lead to decomposition or side reactions.[4]
Decomposition of Intermediates or Product The in situ generated 2-aminobenzonitrile or the final quinazoline product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.Reaction Time and Temperature Control: Minimize reaction time once the starting material is consumed. Avoid unnecessarily high temperatures. If the product is known to be sensitive, consider a milder reducing agent or a lower reaction temperature, even if it requires a longer reaction time.
Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products, which can complicate purification and lower the yield.

Question: I am observing multiple byproducts in my reaction. What are the likely culprits and how can I prevent their formation?

Answer: Side product formation is often a result of competing reaction pathways or the presence of impurities. Identifying the structure of the byproducts can provide valuable clues for optimizing the reaction conditions.

Common Side Products and Their Prevention
Side Product Plausible Cause Prevention Strategy
Quinazolinone Derivatives Oxidation of the quinazoline ring, particularly at the C4 position, can lead to the formation of a quinazolinone.[4] This can be exacerbated by the presence of an oxidant or certain catalysts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] If an oxidant is necessary for a subsequent step, use a stoichiometric amount of a mild oxidant.
Dimers or Polymers High concentrations of reactants can favor intermolecular reactions, leading to the formation of dimers or polymers.[4] This is particularly problematic if the starting materials have multiple reactive sites.Perform the reaction at a lower concentration by increasing the solvent volume.[4] Carefully control the stoichiometry of the reactants to favor intramolecular cyclization.
Uncyclized 2-Aminobenzamide If the cyclization step is inefficient, the intermediate 2-aminobenzamide (formed from the hydration of the nitrile) may be isolated. This can occur if the cyclizing agent is not reactive enough or if the reaction conditions do not favor ring closure.Ensure the cyclizing agent (e.g., formic acid, orthoformate) is added in a sufficient amount and that the reaction temperature is adequate for cyclization. In some cases, a stronger acid catalyst may be required.
Benzimidazole Derivatives The choice of solvent can influence the reaction pathway. Nonpolar solvents may favor the formation of benzimidazoles as byproducts.[2]Switching to a polar solvent can shift the reaction toward the desired quinazoline product.[2]
Purification Challenges

Even with a successful reaction, isolating the pure quinazoline can be challenging due to the presence of residual reagents, catalysts, or closely related byproducts.

Question: I am struggling to purify my quinazoline product. What are some effective purification strategies?

Answer: A multi-step purification approach is often necessary. Start with a liquid-liquid extraction to remove bulk impurities, followed by column chromatography for fine separation. Crystallization can be an excellent final step for obtaining a highly pure product.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Work-up Chromatography Column Chromatography Extraction->Chromatography Remove Bulk Impurities Crystallization Crystallization Chromatography->Crystallization Separate Close Byproducts Pure Pure Quinazoline Crystallization->Pure Final Polishing

Caption: A typical workflow for the purification of quinazolines.

Detailed Purification Protocols
  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst like Pd/C was used, filter it through a pad of Celite.[5] Quench the reaction by pouring it into water or a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: This is the most common method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for many quinazoline derivatives.[5] The polarity of the eluent can be adjusted based on the polarity of your product.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.

    • Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for crystallization include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of synthesizing quinazolines from 2-nitrobenzonitriles?

A1: This method is advantageous due to the ready availability and relatively low cost of substituted 2-nitrobenzonitriles. The one-pot nature of the reductive cyclization can also improve efficiency and reduce the number of synthetic steps and purification procedures.[1]

Q2: How does the choice of the C1 source for cyclization impact the reaction?

A2: The C1 source determines the substituent at the 4-position of the quinazoline ring.

  • Formic acid is commonly used to produce unsubstituted quinazolin-4(3H)-ones.[1]

  • Orthoesters , such as triethyl orthoformate, can be used to introduce an alkoxy group, which can be a useful handle for further functionalization.

  • Aldehydes , in the presence of an oxidant, can lead to 2-substituted quinazolines.[5]

Q3: Can microwave irradiation be used to accelerate this reaction?

A3: Yes, microwave-assisted synthesis can be a very effective method for preparing quinazoline derivatives.[3] It often leads to significantly reduced reaction times and can sometimes improve yields compared to conventional heating.[3]

Q4: My reaction seems to stall after the formation of the 2-aminobenzonitrile intermediate. What could be the issue?

A4: If you can confirm the presence of the 2-aminobenzonitrile intermediate (e.g., by LC-MS), the problem lies in the cyclization step. This could be due to:

  • Insufficiently acidic or basic conditions: Many cyclization reactions require a catalyst to proceed.

  • Low reaction temperature: The cyclization step may have a higher activation energy than the reduction step.

  • Deactivation of the cyclizing agent: Ensure the reagent used for cyclization is fresh and active.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed.

  • Handling of Reagents: Many of the reagents used, such as stannous chloride and strong acids, are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: If using H₂ gas, ensure the system is properly set up to avoid leaks and that there are no ignition sources nearby.

  • Inert Atmosphere: When using an inert gas like nitrogen or argon, ensure proper ventilation.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,5-Dimethoxy-2-nitrobenzonitrile (CAS 102714-71-6). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of various pharmaceutical compounds, achieving a high-yield, high-purity synthesis of this molecule is paramount.[1]

This document moves beyond a simple recitation of steps. It provides a deep dive into the causality behind experimental choices, offers robust troubleshooting strategies for common issues, and is grounded in established chemical literature to ensure scientific integrity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound (MW: 208.17 g/mol , Formula: C₉H₈N₂O₄) typically proceeds through two primary, well-established routes.[2][3] The choice between them often depends on the availability of starting materials, scalability, and safety considerations, particularly regarding the handling of cyanide reagents.

  • Route A: Nitration of Veratraldehyde and Subsequent Cyanation. This is arguably the most common approach, starting from the readily available 3,4-dimethoxybenzaldehyde (veratraldehyde). It is a two-step process involving the regioselective nitration of the aromatic ring, followed by the conversion of the aldehyde functional group into a nitrile.

  • Route B: Sandmeyer Reaction of a Precursor Aniline. This classic transformation in aromatic chemistry involves the diazotization of an amino group, followed by a copper(I) cyanide-mediated displacement to install the nitrile.[4][5] This route is highly efficient but requires the synthesis of the corresponding aniline precursor, 4,5-dimethoxy-2-nitroaniline.

The following diagram illustrates these primary synthetic pathways.

Synthetic_Pathways StartA Veratraldehyde (3,4-Dimethoxybenzaldehyde) StepA1 Nitration (HNO₃ / H₂SO₄) StartA->StepA1 IntermediateA 4,5-Dimethoxy-2-nitrobenzaldehyde StepA1->IntermediateA StepA2 Cyanation (e.g., Oxime Formation & Dehydration) IntermediateA->StepA2 Product This compound StepA2->Product StartB 4,5-Dimethoxy-2-nitroaniline StepB1 Diazotization (NaNO₂ / HCl, 0-5 °C) StartB->StepB1 IntermediateB Aryl Diazonium Salt StepB1->IntermediateB StepB2 Sandmeyer Reaction (CuCN) IntermediateB->StepB2 StepB2->Product

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Part 2.1: Issues During Nitration of Veratraldehyde (Route A)

Question: My nitration reaction is giving a low yield of the desired 2-nitro isomer, and my TLC plate shows multiple yellow spots. What is the likely cause?

Answer: This is a classic problem of regioselectivity and side reactions in electrophilic aromatic substitution. The two methoxy groups on veratraldehyde are strongly activating, ortho-para directing groups, while the aldehyde is a deactivating, meta-directing group. The primary issues are:

  • Temperature Control: Nitration is a highly exothermic reaction.[6] Failure to maintain a strict temperature range, ideally between 18-22°C, can lead to the formation of undesired isomers and oxidation byproducts.[7] An internal thermometer is essential. Do not rely on the external bath temperature alone.

  • Formation of Isomers: While the 2-nitro product (also known as 6-nitroveratraldehyde) is sterically and electronically favored, some amount of the 4,5-dimethoxy-6-nitrobenzaldehyde isomer can form. The ratio is highly dependent on reaction conditions.[8][9]

  • Oxidation: At higher temperatures or with excess nitric acid, the aldehyde group can be oxidized to a carboxylic acid, forming 4,5-dimethoxy-2-nitrobenzoic acid.[10]

  • Product Degradation: The product, 6-nitroveratraldehyde, is known to be sensitive to light. The entire procedure, including workup and filtration, should be conducted in subdued light to prevent the formation of nitroso impurities.[7]

Corrective Actions:

  • Action 1: Crush the solid veratraldehyde before addition to ensure it dissolves and reacts smoothly.[7]

  • Action 2: Add the veratraldehyde slowly in small portions to the nitric acid over at least one hour to allow for effective heat dissipation.[7]

  • Action 3: Vigorously stir the reaction mixture to ensure homogeneity and prevent localized temperature spikes.

  • Action 4: Upon completion, pour the reaction mixture into a large volume of vigorously agitated ice-cold water to precipitate the product quickly and quench the reaction.[11]

Question: After quenching the nitration reaction in water, I get an oily precipitate instead of a clean solid. How should I proceed?

Answer: The formation of an oil suggests the presence of impurities that are depressing the melting point of the product. This can also happen if the quench is not cold enough.

  • Immediate Action: Continue stirring the aqueous mixture vigorously in an ice bath. The oil should eventually solidify. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Purification Strategy: The crude product will likely require purification. A common and effective method is recrystallization from 95% ethanol.[7] If significant impurities persist, column chromatography on silica gel is the next logical step.

Part 2.2: Challenges in Cyanation

Question: I am attempting to convert 4,5-dimethoxy-2-nitrobenzaldehyde to the nitrile via the oxime dehydration method, but the yield is poor. Where can I optimize?

Answer: This two-step sequence has critical points in both the formation of the aldoxime and its subsequent dehydration.

  • Oxime Formation: This reaction with hydroxylamine hydrochloride is typically robust but requires careful pH control. After adding the hydroxylamine, a base (like sodium hydroxide) is added. Ensure the base is added slowly and with cooling to prevent side reactions of the aldehyde.[12] The oxime often separates as an oil before solidifying upon cooling and saturation with CO₂.[12] Ensure this process goes to completion.

  • Dehydration: The choice of dehydrating agent is critical. Acetic anhydride is commonly used and works by forming an acetylated intermediate that readily eliminates acetic acid.[12]

    • Ensure Anhydrous Conditions: The dried aldoxime must be thoroughly dry. Any residual water will consume the acetic anhydride.

    • Control the Reaction: The reaction with acetic anhydride can be vigorous. Gentle heating is usually required to initiate it, but the heat source should be removed once the reaction begins.[12] After the initial exotherm subsides, a period of gentle boiling ensures the reaction goes to completion.

Question: I am considering the Sandmeyer reaction (Route B). What are the most critical parameters for success and safety?

Answer: The Sandmeyer reaction is highly effective but requires precision.[4][5][13]

  • Diazotization Temperature (CRITICAL): The formation of the aryl diazonium salt from 4,5-dimethoxy-2-nitroaniline using sodium nitrite and a strong acid (e.g., HCl) must be performed between 0-5°C. Above this temperature, the diazonium salt rapidly decomposes, often violently, leading to a complete loss of product and significant safety hazards.

  • Stoichiometry of Nitrite: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite to ensure complete conversion of the aniline. Add the sodium nitrite solution slowly beneath the surface of the reaction mixture to prevent localized excess and decomposition.

  • The Sandmeyer Step: The solution of the cold diazonium salt is then added to a solution of copper(I) cyanide (CuCN). This step is also typically performed at low to moderate temperatures. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

  • SAFETY: Copper(I) cyanide is extremely toxic . All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE). All waste containing cyanide must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better for a scale-up synthesis?

    • A1: Route A (from veratraldehyde) is often preferred for large-scale synthesis. While it involves two steps, it avoids the use of highly toxic cyanide salts in the main reaction sequence if an alternative cyanation method is used. Veratraldehyde is also an inexpensive, bulk starting material. The Sandmeyer reaction (Route B) can be difficult to scale due to the thermal instability of the diazonium salt and the hazards associated with large quantities of CuCN.[12][14]

  • Q2: How do I properly store the final product, this compound?

    • A2: The product is a solid that should be stored in a cool, dry, and dark place. Like many nitroaromatic compounds, it should be considered potentially toxic and handled with care. Store it in a tightly sealed container away from incompatible materials.

  • Q3: What analytical methods are best for confirming my product's identity and purity?

    • A3: A combination of techniques is recommended for full characterization:

      • ¹H NMR: To confirm the aromatic substitution pattern and the presence of the methoxy groups.

      • ¹³C NMR: To confirm the number of unique carbons.

      • FT-IR: To identify key functional groups, especially the nitrile stretch (~2230 cm⁻¹) and the nitro group stretches (~1520 and 1340 cm⁻¹).

      • HPLC or GC-MS: To determine purity and identify any minor impurities.[15]

      • Melting Point: The reported melting point is in the range of 164-170°C. A sharp melting point within this range is a good indicator of purity.[16]

Section 4: Detailed Experimental Protocol (Route A)

This protocol is a synthesized methodology based on established procedures.[7][11][12] Warning: This procedure involves strong acids and potentially hazardous materials. It must be performed by trained personnel in a chemical fume hood with appropriate PPE.

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde
ReagentMW ( g/mol )AmountMolesEquivalents
Veratraldehyde166.1720.0 g0.1201.0
Nitric Acid (70%)63.01~42 mL--
Ethanol (95%)-~250 mL--
Ice/Water-~1 L--

Procedure:

  • In a 250 mL flask equipped with a magnetic stirrer and an internal thermometer, cool 42 mL of 70% nitric acid to 15°C in a water/ice bath.

  • In a separate beaker, crush 20.0 g of veratraldehyde into a fine powder.

  • Slowly add the powdered veratraldehyde to the stirred nitric acid in small portions over 60 minutes. Critically, maintain the internal reaction temperature between 18°C and 22°C throughout the addition.

  • After the addition is complete, continue stirring for an additional 15 minutes, ensuring the temperature remains in the specified range.

  • In a separate 2 L beaker, prepare a slurry of ice and water and stir it vigorously.

  • Pour the reaction mixture slowly into the vigorously stirred ice water. A yellow solid should precipitate immediately.

  • Continue stirring for 10 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Press the cake dry on the funnel. For optimal results, recrystallize the crude product from boiling 95% ethanol (~12 mL per gram of crude product).

  • Allow the ethanol solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the yellow crystals, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is 70-80%.

Step 2: Synthesis of this compound

This step details the conversion via an oxime intermediate.

ReagentMW ( g/mol )Amount (from 15g Aldehyde)MolesEquivalents
4,5-Dimethoxy-2-nitrobenzaldehyde211.1715.0 g0.0711.0
Hydroxylamine HCl69.495.4 g0.0781.1
Sodium Hydroxide40.003.1 g0.0781.1
Acetic Anhydride102.0915.3 g (14.2 mL)0.1502.1
Ethanol (95%)-~50 mL--

Procedure:

  • Oxime Formation:

    • Dissolve 15.0 g of the nitroaldehyde in ~50 mL of warm 95% ethanol in a 250 mL flask.

    • Add a solution of 5.4 g of hydroxylamine hydrochloride in 10 mL of warm water.

    • Slowly add a solution of 3.1 g of sodium hydroxide in 8 mL of water, keeping the mixture warm.

    • Allow the mixture to stand at room temperature for 2 hours, then cool in an ice bath. The oxime should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

  • Dehydration to Nitrile:

    • Place the dried oxime in a 100 mL round-bottomed flask with a reflux condenser.

    • Add 14.2 mL of acetic anhydride.

    • Heat the mixture gently. An exothermic reaction will begin. Remove the heat source immediately.

    • Once the initial reaction subsides, heat the solution to a gentle boil for 20 minutes.

    • Carefully pour the hot solution into 150 mL of cold, stirred water. The nitrile product will precipitate.

    • Stir until the product solidifies completely, then collect by vacuum filtration.

    • Wash the solid thoroughly with water, then with a cold 5% sodium bicarbonate solution, and finally with water again.

    • Dry the final product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Section 5: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common synthesis problems.

Troubleshooting_Tree Start Problem Encountered: Low Final Yield or Purity CheckTLC Examine TLC of Crude Product Start->CheckTLC Analyze crude product MultiSpots Source of Impurity? CheckTLC->MultiSpots Multiple Spots OneSpot Where was mass lost? CheckTLC->OneSpot Mainly One Spot, Low Mass NitrationImp NitrationImp MultiSpots->NitrationImp From Nitration Step CyanationImp CyanationImp MultiSpots->CyanationImp From Cyanation Step MechLoss MechLoss OneSpot->MechLoss Mechanical Loss IncompleteRxn IncompleteRxn OneSpot->IncompleteRxn Incomplete Reaction NitrationSol Solution: 1. Re-verify Nitration Temp (18-22°C) 2. Protect from Light 3. Recrystallize/Chromatography NitrationImp->NitrationSol Likely Isomers/ Oxidation CyanationSol Solution: 1. Ensure Oxime is Dry 2. Verify Dehydration Conditions 3. Purify Final Product CyanationImp->CyanationSol Incomplete Reaction/ Side Product MechLossSol Solution: Improve transfer techniques. Ensure complete precipitation before filtering. MechLoss->MechLossSol During Workup/ Transfers IncompleteRxnSol Solution: 1. Monitor reaction by TLC to completion. 2. Check reagent quality and stoichiometry. IncompleteRxn->IncompleteRxnSol Check Reaction Conditions

Caption: Decision tree for troubleshooting low yield/purity issues.

Section 6: References

  • Analytical Methods for Nitroaromatic Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). --INVALID-LINK--

  • Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. PrepChem. --INVALID-LINK--

  • Sandmeyer Reaction. Wikipedia. --INVALID-LINK--

  • 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook. --INVALID-LINK--

  • Sandmeyer Reaction Overview. L.S. College, Muzaffarpur. --INVALID-LINK--

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. --INVALID-LINK--

  • Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed. --INVALID-LINK--

  • Cyanohydrin formation under the optimized conditions. ResearchGate. --INVALID-LINK--

  • 6-NITROVERATRALDEHYDE. Organic Syntheses. --INVALID-LINK--

  • Veratraldehyde as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem. --INVALID-LINK--

  • This compound | CAS 102714-71-6. Santa Cruz Biotechnology. --INVALID-LINK--

  • Reaction Optimization: Case Study 1. GalChimia. --INVALID-LINK--

  • Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. --INVALID-LINK--

  • This compound 98%. Sigma-Aldrich. --INVALID-LINK--

  • This compound | 102714-71-6. Tokyo Chemical Industry. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • This compound, 5G. Lab Pro Inc. --INVALID-LINK--

  • The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

  • p-NITROBENZONITRILE. Organic Syntheses. --INVALID-LINK--

  • Eco-friendly synthesis of p-nitrobenzonitrile by heterogeneously catalysed gas phase ammoxidation. Green Chemistry. --INVALID-LINK--

  • Method for preparing dimethoxy benzaldehyde from veratrole. Google Patents. --INVALID-LINK--

  • This compound. BLD Pharm. --INVALID-LINK--

  • NITRATION. vpscience.org. --INVALID-LINK--

  • Nitration. Wikipedia. --INVALID-LINK--

  • Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. ResearchGate. --INVALID-LINK--

  • Veratraldehyde Safety Data Sheet. Chemtex USA. --INVALID-LINK--

  • 4,5-Dimethoxy-2-nitroacetophenone. ResearchGate. --INVALID-LINK--

  • Electroreductive decyanation of nitriles and its application to synthesis of α-alkylamines. Lookchem. --INVALID-LINK--

  • Preparation method of 3, 4-dimethoxy benzonitrile. Google Patents. --INVALID-LINK--

References

improving the yield of quinazoline synthesis with 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Using 4,5-Dimethoxy-2-nitrobenzonitrile

Introduction

Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1][2][3] The synthesis of these heterocycles is a critical step in drug discovery and development. A common and effective route involves the reductive cyclization of substituted 2-nitrobenzonitriles.

This guide focuses specifically on the synthesis of quinazolines from This compound . We will address common challenges encountered during this two-step process—nitro group reduction followed by cyclization—and provide detailed, field-proven troubleshooting strategies to improve reaction yield and purity.

Core Reaction Pathway

The conversion of this compound to the corresponding quinazoline derivative is typically a two-stage process. Understanding this pathway is crucial for effective troubleshooting.

  • Reductive Amination: The nitro group (-NO₂) is selectively reduced to an amine (-NH₂), yielding the key intermediate, 2-amino-4,5-dimethoxybenzonitrile.

  • Cyclization & Aromatization: The aminobenzonitrile intermediate is then reacted with a suitable carbon source (e.g., an aldehyde, orthoformate, or formamide) to construct the pyrimidine ring, which, after dehydration or oxidation, forms the final aromatic quinazoline.

Reaction_Mechanism cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Cyclization Start 4,5-Dimethoxy- 2-nitrobenzonitrile Intermediate 2-Amino-4,5-dimethoxy- benzonitrile Start->Intermediate [Reducing Agent] e.g., Na₂S₂O₄, SnCl₂, Fe/HCl Quinazoline Substituted 6,7-Dimethoxyquinazoline Intermediate->Quinazoline [Acid/Base Catalyst] Heat CarbonSource + Carbon Source (e.g., Aldehyde, Orthoformate) Troubleshooting_Low_Yield Start Low/No Yield Observed Check_TLC Analyze TLC of crude mixture. Is the nitro-benzonitrile starting material consumed? Start->Check_TLC Incomplete_Red No. Starting material remains. Check_TLC->Incomplete_Red No Complete_Red Yes. Starting material is gone. Check_TLC->Complete_Red Yes Cause_Red Probable Cause: Inefficient Nitro Reduction Incomplete_Red->Cause_Red Sol_Red1 Solution 1: Verify Reductant Quality/Quantity. Use fresh Na₂S₂O₄ or increase equivalents. Cause_Red->Sol_Red1 Sol_Red2 Solution 2: Change Reducing System. Consider SnCl₂/EtOH or Fe/HCl. Cause_Red->Sol_Red2 Check_Inter Is the amino-benzonitrile intermediate the major spot? Complete_Red->Check_Inter Inter_Present Yes. Intermediate is present. Check_Inter->Inter_Present Yes Cause_Cyc Probable Cause: Inefficient Cyclization Inter_Present->Cause_Cyc Sol_Cyc1 Solution 1: Increase Temperature/Time. Ensure reflux is adequate. Cause_Cyc->Sol_Cyc1 Sol_Cyc2 Solution 2: Change Cyclization Conditions. Try trimethyl orthoformate with an acid catalyst (e.g., p-TsOH). Cause_Cyc->Sol_Cyc2 Sol_Cyc3 Solution 3: Ensure Anhydrous Conditions if required by the carbon source (e.g., orthoformates). Cause_Cyc->Sol_Cyc3

References

Technical Support Center: Purification of Products from 4,5-Dimethoxy-2-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 4,5-Dimethoxy-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often nuanced challenges encountered during the purification of reaction products. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Troubleshooting Purification After Nitro Group Reduction

The conversion of the aromatic nitro group in this compound to an amine (2-amino-4,5-dimethoxybenzonitrile) is a foundational step in many synthetic pathways. However, isolating the target amine in high purity can be challenging due to incomplete reactions, side products, and difficult-to-remove reagents.

FAQ 1.1: My TLC shows a clean conversion to a more polar spot, but my yield is low after workup. How can I improve the isolation of my amine product?

This is a classic issue often rooted in the workup procedure. The resulting amine is basic, a property that can be exploited for highly efficient separation from neutral or acidic impurities. A standard organic solvent extraction is often insufficient.

Expert Insight: The key is to use an acid-base extraction. By washing the crude reaction mixture with an aqueous acid (like 1M HCl), the basic amine product is protonated to form an ammonium salt. This salt is highly soluble in the aqueous layer, while the neutral, non-basic starting material and other non-basic impurities remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base (like NaOH or NaHCO₃) deprotonates the ammonium salt, regenerating the amine which can then be cleanly extracted into a fresh organic solvent.

Recommended Protocol: Acid-Base Extraction for Amine Purification

  • After the reaction is complete, remove any solid catalysts or reagents by filtration. If you used a metal reductant like iron, filter the mixture through a pad of Celite®.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Re-dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). Collect the aqueous layers.

  • Self-Validation Step: Run a TLC of the organic layer. It should contain the unreacted starting material, if any, but be free of the amine product.

  • Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10. The amine product may precipitate.

  • Extract the now basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[1]

FAQ 1.2: My TLC plate shows three spots after my reduction reaction. What are they and how can I separate them?

A multi-spot TLC is a common outcome indicating an incomplete or complex reaction. The spots likely correspond to the starting material, the desired amine product, and partially reduced intermediates.

Causality: Catalytic reduction of a nitro group is a stepwise process that can proceed through nitroso and hydroxylamine intermediates.[2] These species have different polarities and can be isolated if the reaction is stopped prematurely or if the catalyst is not active enough.

  • Spot 1 (Highest Rf): this compound (Starting Material). Nitro groups are significantly less polar than amines.[1]

  • Spot 2 (Intermediate Rf): Potential intermediates like the corresponding nitroso or hydroxylamine derivative.

  • Spot 3 (Lowest Rf): 2-Amino-4,5-dimethoxybenzonitrile (Product). The amine group is highly polar and interacts strongly with the silica gel on the TLC plate.[1]

Solution: Flash Column Chromatography Column chromatography is the most effective method for separating these components based on their differing polarities.[3][4]

Step-by-Step Chromatography Protocol:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a column with silica gel (100-200 mesh is often suitable).[1]

  • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). This will elute the least polar compound, the starting material.

  • Gradually increase the polarity of the mobile phase (e.g., move towards 70:30 Hexane:Ethyl Acetate).[1]

  • Monitor the fractions using TLC to identify which fractions contain your desired product.[4]

  • Combine the pure fractions and remove the solvent under reduced pressure.

CompoundFunctional GroupsExpected PolarityElution Order
Starting Material Nitro (-NO₂)LowFirst
Intermediates Nitroso (-NO), Hydroxylamine (-NHOH)MediumSecond
Product Amine (-NH₂)HighLast

Section 2: Troubleshooting Purification After Nitrile Group Hydrolysis

Hydrolyzing the nitrile (-CN) group to a carboxylic acid (-COOH) yields 4,5-dimethoxy-2-nitrobenzoic acid. The purification challenge here is separating the acidic product from the neutral starting material.

FAQ 2.1: My nitrile hydrolysis to the carboxylic acid is incomplete. How do I easily remove the unreacted starting material?

Similar to the amine purification, an acid-base extraction is the most efficient method. Here, you will leverage the acidic nature of the carboxylic acid product.

Expert Insight: The carboxylic acid will react with a weak base, like sodium bicarbonate (NaHCO₃), to form a water-soluble carboxylate salt. The neutral nitrile starting material will not react and will remain in the organic layer. This allows for a clean separation.

Recommended Workflow: Purification of a Carboxylic Acid

G cluster_0 Acid-Base Extraction Workflow for Carboxylic Acid Purification start Crude Reaction Mixture (Product + Starting Material) in Ethyl Acetate add_base Extract with aq. NaHCO₃ start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral Starting Material (this compound) separate->org_layer Isolate & Discard (or recover) aq_layer Aqueous Layer: Sodium Carboxylate Salt (Water Soluble) separate->aq_layer acidify Acidify with 1M HCl to pH ~2 aq_layer->acidify precipitate Precipitate Forms (4,5-dimethoxy-2-nitrobenzoic acid) acidify->precipitate filter Filter & Dry precipitate->filter product Pure Carboxylic Acid Product filter->product

Caption: Workflow for purifying a carboxylic acid product.

Protocol Highlights:

  • Dissolve the crude mixture in a solvent like ethyl acetate.

  • Extract with a saturated aqueous solution of sodium bicarbonate. The product moves to the aqueous layer.

  • Carefully re-acidify the aqueous layer with cold 1M HCl. The pure carboxylic acid product will precipitate out of the solution.[5]

  • Collect the solid by filtration, wash with cold water, and dry.

Section 3: General Purification FAQs

FAQ 3.1: My purified solid product has a broad melting point range. What does this signify and what should I do?

A sharp melting point is a key indicator of purity for a crystalline solid. A broad melting point range (typically > 2 °C) strongly suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower, broader temperature range. The starting material, this compound, has a reported melting point of 164-168 °C.[6]

Troubleshooting Steps:

  • Re-evaluate Purity: Use an orthogonal method like TLC or HPLC to assess if multiple components are present.

  • Re-purify:

    • Recrystallization: This is an excellent method for removing small amounts of impurities. The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains soluble at all temperatures.

    • Column Chromatography: If recrystallization fails or if impurities are significant, re-purifying via column chromatography is recommended.

Physical Properties of Key Compounds
Compound NameMolecular FormulaMW ( g/mol )Melting Point (°C)Key Functional Groups
This compound C₉H₈N₂O₄208.17[6][7]164 - 168[6]Nitro, Nitrile, Ether
2-Amino-4,5-dimethoxybenzonitrile C₉H₁₀N₂O₂178.19N/AAmine, Nitrile, Ether
4,5-Dimethoxy-2-nitrobenzoic acid C₉H₉NO₆227.17[5]195 - 197[5]Nitro, Carboxylic Acid, Ether

Section 4: Troubleshooting Logic Diagram

When faced with an impure product, a systematic approach can quickly identify the best path forward.

G start Reaction Complete. Is the product pure by TLC/NMR? impure Product is Impure start->impure No pure Pure Product start->pure Yes what_impurity What is the nature of the impurity? impure->what_impurity start_material Unreacted Starting Material what_impurity->start_material Mainly Starting Material side_product Side Product(s) what_impurity->side_product Unknown Spot(s) reagents Reagents / Catalysts what_impurity->reagents Salts / Metals acid_base Use Acid-Base Extraction (Exploit pKa differences) start_material->acid_base chromatography Perform Column Chromatography (Exploit polarity differences) side_product->chromatography wash_filter Aqueous Wash / Filtration (Remove salts / solid catalysts) reagents->wash_filter recrystallize Recrystallize to remove trace impurities acid_base->recrystallize chromatography->pure wash_filter->recrystallize recrystallize->pure

Caption: Decision tree for purification strategy.

References

Technical Support Center: Managing Solubility of 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of 4,5-Dimethoxy-2-nitrobenzonitrile in their reaction setups and work-up procedures. As a moderately polar, crystalline solid, this compound's solubility profile requires careful consideration to ensure optimal reaction kinetics, yield, and purity. This document provides a framework for diagnosing and resolving these common yet critical experimental hurdles.

Section 1: Compound Profile & Intrinsic Properties

Understanding the inherent chemical and physical properties of this compound is the first step in troubleshooting its solubility.

  • Structure: The molecule contains several key functional groups that dictate its polarity and intermolecular interactions: two electron-donating methoxy (-OCH₃) groups, one strongly electron-withdrawing nitro (-NO₂) group, and a polar nitrile (-C≡N) group attached to an aromatic ring.

  • Physical State: Pale yellow solid.[1]

  • Molecular Weight: 208.17 g/mol .[2][3]

  • Melting Point: Approximately 164-168 °C.[3][4] This high melting point suggests strong crystal lattice energy, which must be overcome for dissolution to occur.

  • Polarity: The combination of polar groups (nitro, nitrile) and moderately polar ether groups on a benzene ring results in a compound with significant polarity. Its calculated XLogP3 value is 1.4, indicating a preference for moderately polar to polar organic solvents over nonpolar or highly aqueous environments.[2][4]

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility challenges.

Q1: My this compound won't dissolve in my reaction solvent at room temperature. What should I do first?

First, ensure you have selected an appropriate solvent class. Based on the compound's structure, polar aprotic solvents are the best starting point. If solubility is still limited, gentle heating and agitation are the next logical steps. Many organic compounds show a significant increase in solubility with temperature. Heat the mixture to 40-60 °C while stirring vigorously. Be cautious not to exceed the boiling point of your solvent or cause thermal degradation of your starting material.

Q2: I'm observing precipitation of my product during the aqueous work-up. How can I prevent this?

This is a common issue known as "crashing out." It happens when the organic solvent layer becomes saturated with water, or when the product is extracted into the aqueous layer and precipitates. To mitigate this:

  • Use a Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride (brine) solution. Brine reduces the solubility of organic compounds in the aqueous phase, effectively "salting out" your product and driving it back into the organic layer.[5] It also helps remove some dissolved water from the organic layer.[5]

  • Minimize Water: Use the minimum amount of aqueous solution necessary for the extraction.

  • Solvent Selection: Ensure your primary organic solvent does not dissolve a large quantity of water. Solvents like diethyl ether and ethyl acetate can dissolve significant amounts of water, making a brine wash particularly important.[5]

Q3: Can I use a solvent mixture to improve solubility?

Absolutely. Using a co-solvent system is a powerful technique.[6] If your compound is poorly soluble in a primary non-polar solvent required for your reaction but is soluble in a polar solvent like DMF or NMP, you can often use a mixture. Start by dissolving the this compound in a minimal amount of the "good" polar solvent, then add this solution to the bulk reaction solvent. See the protocols in Section 4 for a detailed guide.

Q4: The compound "oiled out" instead of crystallizing during recrystallization. What went wrong?

"Oiling out" occurs when a compound comes out of solution above its melting point or when the solution is supersaturated with impurities.[7] To fix this:

  • Re-heat the solution to dissolve the oil completely.

  • Add a small amount of additional hot solvent to reduce the saturation level.

  • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[7]

  • If the problem persists, your chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary.[7]

Section 3: In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide provides a logical workflow for diagnosing and solving persistent solubility issues.

Rational Solvent Selection

The principle of "like dissolves like" is paramount.[8] The polarity of this compound makes it most compatible with polar solvents. However, the choice of a protic vs. aprotic solvent can be critical depending on the reaction chemistry.

G cluster_legend Legend Good Good Solubility Moderate Moderate / Heating Required Poor Poor Solubility Aprotic Aprotic Ethers Ethers Chlorinated Chlorinated Alcohols Alcohols Hydrocarbons Hydrocarbons Water Water

Estimated Solubility Profile

The following table provides an estimated solubility profile based on the behavior of structurally related nitroaromatic compounds.[9][10] Researchers should confirm solubility for their specific experimental conditions.

Solvent ClassExample SolventsExpected SolubilityRationale & Comments
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions effectively solvate the nitro and nitrile groups. Often the best choice for creating stock solutions.
Polar Aprotic AcetonitrileModerate to High Good solvent, though may require slight warming for higher concentrations.
Ethers THF, DioxaneModerate Can dissolve the compound, especially with heating. Commonly used reaction solvents.
Esters Ethyl AcetateLow to Moderate May require heating. Often used in extraction and chromatography.
Chlorinated Dichloromethane (DCM)Low to Moderate Solubility is often limited at room temperature.
Polar Protic Methanol, EthanolLow to Moderate Hydrogen bonding capability of alcohols can compete with solute-solute interactions. Heating is typically required.
Non-Polar Toluene, HexanesVery Low / Insoluble Lacks the polarity to overcome the compound's crystal lattice energy.
Aqueous WaterInsoluble The large organic backbone and lack of ionizable groups prevent dissolution in water.
Troubleshooting Workflow

When encountering a solubility issue, follow this systematic workflow to identify and implement a solution.

G Start Incomplete Dissolution Observed CheckSolvent Is the solvent appropriate? (e.g., Polar Aprotic/Ethereal) Start->CheckSolvent Heat Apply Gentle Heat (40-60 °C) & Agitate CheckSolvent->Heat Yes Reevaluate Re-evaluate Solvent Choice (See Table 1) CheckSolvent->Reevaluate No CheckDissolved1 Is it dissolved? Heat->CheckDissolved1 Sonicate Use Ultrasonic Bath (10-15 min) CheckDissolved1->Sonicate No Success Proceed with Reaction CheckDissolved1->Success Yes CheckDissolved2 Is it dissolved? Sonicate->CheckDissolved2 CoSolvent Consider Co-Solvent System (e.g., add min. DMSO/DMF) CheckDissolved2->CoSolvent No CheckDissolved2->Success Yes CoSolvent->Success Reevaluate->CheckSolvent

Section 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common solubility enhancement techniques.

Safety First: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][11] The compound is harmful if swallowed, in contact with skin, or if inhaled.[2]

Protocol 1: Solubility Enhancement with Heat & Sonication

This protocol is the first-line approach for dissolving the compound in a suitable single solvent.

Materials:

  • This compound

  • Selected reaction solvent (e.g., THF, Acetonitrile)

  • Reaction flask with a stir bar

  • Heating mantle or hot plate with a temperature probe

  • Condenser (if heating near solvent boiling point)

  • Ultrasonic bath

Procedure:

  • Initial Setup: To the reaction flask, add the this compound solid and the magnetic stir bar.

  • Add Solvent: Add the desired volume of the reaction solvent. Begin stirring at a moderate speed.

  • Apply Heat: Gently warm the suspension to 40-60 °C. Monitor the temperature closely. If the solvent is volatile, attach a condenser.

  • Observe: Continue heating and stirring for 15-20 minutes. Visually inspect for any remaining undissolved solid.

  • Sonication (If Necessary): If solids persist, carefully transfer the flask to an ultrasonic bath. Sonicate for 10-15 minutes. Sonication uses high-frequency sound waves to break apart solid agglomerates and enhance solvation.[9]

  • Final Check: Return the flask to the heating/stirring apparatus and stir for another 5 minutes. If the solution is clear, the compound is dissolved.

Protocol 2: Utilizing a Co-Solvent System

This method is ideal when the primary reaction solvent is a poor solvent for the compound.

Materials:

  • This compound

  • Primary (bulk) reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO or DMF)

  • Reaction flask with a stir bar

  • Small vial or beaker

Procedure:

  • Prepare Concentrated Solution: In a separate small vial, add the solid this compound.

  • Add Co-Solvent: Add the minimum amount of the co-solvent (e.g., DMSO) required to fully dissolve the solid with stirring. This creates a concentrated stock solution.

  • Charge Reactor: Add the primary (bulk) reaction solvent to the main reaction flask.

  • Combine: While stirring the primary solvent in the reaction flask, slowly add the concentrated stock solution dropwise.

  • Observe: The final mixture should be a homogeneous solution. A small percentage (typically 1-10% v/v) of a co-solvent is often sufficient and should not dramatically alter the overall reaction conditions.[6]

Protocol 3: Managing Solubility During Aqueous Work-up

This protocol helps prevent the product from precipitating during extraction.

Materials:

  • Reaction mixture in an organic solvent (e.g., Ethyl Acetate)

  • Separatory funnel

  • Deionized water

  • Saturated NaCl solution (Brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Initial Quench/Wash: Transfer the cooled reaction mixture to a separatory funnel. Perform any necessary initial washes (e.g., with aqueous acid or base) as required by your reaction.

  • Minimize Aqueous Volume: Use the smallest volume of water or aqueous solution practical for each wash to reduce the amount of water dissolving into the organic layer.

  • Brine Wash: After the final aqueous wash, drain the aqueous layer. Add a volume of brine equivalent to the previous wash volume to the separatory funnel.

  • Extraction: Gently invert the funnel several times to mix the layers, then allow them to separate. The brine will extract dissolved water and reduce the solubility of your organic product in the aqueous phase.[5]

  • Separate and Dry: Drain the aqueous brine layer. Transfer the organic layer to a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄) to remove residual water before solvent evaporation.[5]

References

preventing byproduct formation in the catalytic reduction of 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the catalytic reduction of 4,5-Dimethoxy-2-nitrobenzonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and preventing byproduct formation during this critical synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure you can achieve high yields of the desired product, 2-amino-4,5-dimethoxybenzonitrile, a key intermediate in pharmaceutical synthesis.[1]

Understanding the Reaction: Pathways to Product and Byproducts

The catalytic reduction of a nitro group is a six-electron process that can proceed through various intermediates.[2] The desired reaction pathway involves the sequential reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the target amine.[2][3] However, side reactions can occur, leading to the formation of undesired byproducts.

The Main Transformation:

This compound → 2-Amino-4,5-dimethoxybenzonitrile

This transformation is a cornerstone in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1]

Potential Byproduct Formation Pathways:

The primary challenge in the catalytic reduction of nitroarenes is managing the formation of intermediates that can lead to byproducts through condensation reactions.[4][5]

  • Azoxy and Azo Compounds: The condensation of the nitroso intermediate with the hydroxylamine intermediate can form an azoxy compound, which can be further reduced to an azo compound and then to the desired amine.[4]

  • Hydrazine Derivatives: Under certain conditions, especially with excess reducing agent like zinc, N,N'-diarylhydrazine byproducts can be formed.[6]

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of the N-phenylhydroxylamine intermediate.[3][5] While this is sometimes a desired product, in this context it represents an impurity.[5]

  • 2-Aminobenzamide: When using certain catalysts like Raney nickel, intramolecular oxidation of the intermediate 2-aminobenzonitrile can occur, leading to the formation of 2-aminobenzamide.[7][8]

Below is a diagram illustrating the potential reaction pathways:

ReactionPathways A This compound B Nitroso Intermediate A->B +H2 C Hydroxylamine Intermediate B->C +H2 E Azoxy/Azo Byproducts B->E Condensation with C D 2-Amino-4,5-dimethoxybenzonitrile (Product) C->D +H2 C->E Condensation with B F 2-Aminobenzamide Byproduct D->F Intramolecular Oxidation (with Raney Ni)

Caption: Reaction pathways in the reduction of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the catalytic reduction of this compound.

Q1: What are the most common catalysts for this reduction, and how do they differ?

A1: The most common heterogeneous catalysts are Palladium on carbon (Pd/C) and Raney Nickel.[9][10]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and efficiency in reducing both aromatic and aliphatic nitro groups.[9] However, it can also be prone to causing dehalogenation if other halogens are present on the substrate.[9][11]

  • Raney Nickel: This is a good alternative to Pd/C, especially when dehalogenation is a concern.[9] However, for substrates like 2-nitrobenzonitrile, Raney Nickel can promote the formation of 2-aminobenzamide through intramolecular oxidation.[7][8]

  • Platinum-based catalysts: These can also be effective and may offer different selectivity profiles.[3]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a crucial role in the reaction's success. Common solvents include methanol, ethanol, and ethyl acetate. The choice of solvent can influence the solubility of the starting material and product, as well as the activity of the catalyst. For instance, in the hydrogenation of nitrobenzonitriles with Raney nickel, the solvent choice (methanol vs. dioxane) was found to be a significant parameter affecting the reaction's course.[7][8]

Q3: My reaction is sluggish or incomplete. What are the likely causes?

A3: Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities in the starting material, reagents, or solvent.[12][13] Common poisons include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[12]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.

  • Low Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote byproduct formation.[3]

Q4: I am observing significant amounts of azoxy or azo byproducts. How can I minimize their formation?

A4: The formation of these condensation byproducts is often favored under neutral or alkaline conditions.[3] To minimize them:

  • Acidic Conditions: Performing the reaction under acidic conditions (e.g., by adding acetic acid or hydrochloric acid) can suppress the formation of these byproducts.[10]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of condensation reactions relative to the desired reduction.

Q5: How can I prevent the formation of 2-aminobenzamide when using Raney Nickel?

A5: The formation of 2-aminobenzamide from 2-nitrobenzonitrile is a known side reaction with Raney Nickel.[7][8] To avoid this, consider switching to a different catalyst, such as Pd/C, which is less prone to promoting this intramolecular oxidation.

Troubleshooting Guide

This table provides a structured approach to troubleshooting common issues during the catalytic reduction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-Amino-4,5-dimethoxybenzonitrile 1. Incomplete reaction. 2. Catalyst poisoning. 3. Formation of soluble byproducts.1. Increase reaction time, hydrogen pressure, or temperature cautiously. 2. Purify starting materials and solvents. Use a fresh batch of catalyst. 3. Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts and adjust conditions accordingly.
Presence of a byproduct with a mass corresponding to an azoxy or azo dimer 1. Neutral or alkaline reaction conditions. 2. High local concentrations of intermediates.1. Add a small amount of acid (e.g., acetic acid) to the reaction mixture. 2. Ensure efficient stirring to maintain homogeneity.
Formation of 2-Aminobenzamide (when using Raney Nickel) Intramolecular oxidation of the intermediate.Switch to a different catalyst, such as Pd/C.
Reaction stalls before completion 1. Catalyst deactivation. 2. Insufficient hydrogen supply.1. Filter the reaction mixture and add a fresh portion of catalyst. 2. Check for leaks in the hydrogenation apparatus and ensure a continuous supply of hydrogen.
Difficulty in filtering the catalyst after the reaction Fine catalyst particles.Filter the reaction mixture through a pad of Celite®. Always keep the filter cake wet with solvent to prevent the pyrophoric catalyst from igniting in air.[14]

Troubleshooting Workflow:

TroubleshootingWorkflow Start Reaction Issue Encountered Problem Identify the Primary Problem Start->Problem LowYield Low Yield Problem->LowYield Byproducts Byproduct Formation Problem->Byproducts Stalled Stalled Reaction Problem->Stalled Incomplete Check for incomplete reaction (TLC/LCMS) LowYield->Incomplete Yes Poisoning Suspect catalyst poisoning? LowYield->Poisoning No IdentifyByproduct Identify byproduct structure (NMR/MS) Byproducts->IdentifyByproduct CheckH2 Check H2 supply and for leaks Stalled->CheckH2 OptimizeConditions Optimize conditions (time, pressure, temp) Incomplete->OptimizeConditions Purify Purify reagents/solvents, use fresh catalyst Poisoning->Purify Yes End Problem Resolved OptimizeConditions->End Purify->End Azo Azoxy/Azo compounds? IdentifyByproduct->Azo Benzamide 2-Aminobenzamide? Azo->Benzamide No AddAcid Add acid to reaction Azo->AddAcid Yes ChangeCatalyst Change catalyst (e.g., to Pd/C) Benzamide->ChangeCatalyst Yes AddAcid->End ChangeCatalyst->End AddCatalyst Add fresh catalyst CheckH2->AddCatalyst AddCatalyst->End

Caption: A workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol provides a general method for the reduction of this compound using palladium on carbon.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and methanol (10-20 volumes).

  • Carefully add 10% Pd/C (1-5 mol%).

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Pressurize the flask with hydrogen to the desired pressure (typically 1-4 atm or as determined by optimization).

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep the filter cake wet with solvent.[14]

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4,5-dimethoxybenzonitrile, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Reduction using Tin(II) Chloride

For substrates sensitive to catalytic hydrogenation, reduction with tin(II) chloride can be a viable alternative.[15]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

References

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethoxy-2-nitrobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of reactions involving this versatile intermediate. As a key building block in the synthesis of pharmaceuticals, such as Verapamil[1][2][3][4], understanding and overcoming these hurdles is critical for efficient, safe, and reproducible manufacturing.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up of reactions with this compound.

Reaction Kinetics and Control

Question 1: My nitro group reduction is stalling at larger scales, or I'm observing the formation of undesired side products like hydroxylamines or azo compounds. What's going on and how can I fix it?

Answer: This is a classic scale-up challenge when moving from bench-scale to pilot or production scale. The root cause often lies in mass and heat transfer limitations.

  • Causality:

    • Poor Mass Transfer: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. For catalytic hydrogenations, this means poor contact between the substrate, hydrogen, and the catalyst surface.[5] This can slow down the reaction or favor the formation of partially reduced intermediates like hydroxylamines.[6]

    • Inadequate Heat Transfer: Nitro group reductions are often highly exothermic. What is easily managed in a round-bottom flask can become a serious safety hazard in a large reactor. Poor heat removal can lead to temperature spikes, which can degrade the starting material, product, and catalyst, and also promote side reactions.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent, or it can be physically degraded by overly aggressive mixing.

  • Troubleshooting Protocol:

    • Characterize Your Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the heat flow of your reaction. This will allow you to design an appropriate cooling strategy for the larger reactor.

    • Optimize Agitation: The goal is to ensure good mixing without causing attrition of a solid catalyst.

      • For slurry reactions with catalysts like Palladium on Carbon (Pd/C) or Raney Nickel, a pitched-blade turbine impeller is often a good choice to keep the catalyst suspended.

      • Monitor the particle size distribution of your catalyst before and after the reaction to check for attrition.

    • Hydrogen Delivery: Ensure your reactor is designed for efficient gas dispersion. A sparging tube that introduces hydrogen below the agitator can improve gas-liquid mass transfer.

    • Consider Catalyst and Solvent Selection:

      • If chemoselectivity is an issue (e.g., reducing the nitro group in the presence of the nitrile), consider alternative catalysts or reducing agents. For instance, certain vanadium-based catalysts have shown high chemoselectivity in nitro reductions.[7]

      • Ensure your solvents are of appropriate quality and degassed to remove oxygen, which can deactivate some catalysts.

ParameterBench-Scale (1L)Pilot-Scale (100L)Key Consideration for Scale-Up
Heat Transfer Surface area to volume ratio is high; cooling is efficient.Surface area to volume ratio is low; requires jacketed reactor with precise temperature control.Perform calorimetry to determine heat of reaction and required cooling capacity.
Mass Transfer Magnetic stirring is often sufficient.Mechanical agitation with optimized impeller design is necessary.Ensure catalyst remains suspended and gas is well-dispersed.
Addition Rate Reagents are often added all at once.Controlled addition of reagents is crucial to manage exotherms.Use a programmable dosing pump.

Question 2: During a Grignard reaction with the nitrile group, I'm getting low yields and a significant amount of recovered starting material at a larger scale. Why is this happening?

Answer: The reactivity of Grignard reagents is highly dependent on reaction conditions, and several factors can be exacerbated at scale.

  • Causality:

    • Moisture: Grignard reagents are extremely sensitive to moisture. On a larger scale, there are more opportunities for moisture to enter the system (e.g., from the reactor walls, transfer lines, or solvents).

    • Slow Reaction Kinetics: The reaction of Grignard reagents with nitriles can be sluggish, especially with sterically hindered nitriles.[8][9] At lower temperatures, which might be used to control exotherms at scale, the reaction can be even slower.

    • Formation of Insoluble Intermediates: The initial adduct of the Grignard reagent and the nitrile can sometimes precipitate out of solution, especially if the solvent polarity changes or if the concentration is high. This can coat the starting material and prevent further reaction.

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Conditions: Ensure your reactor and all transfer lines are thoroughly dried. Use a dry nitrogen or argon atmosphere. Solvents should be of high purity and low water content.

    • Catalysis: Consider the use of a catalyst to improve the reaction rate. Zinc chloride (ZnCl₂) has been shown to effectively catalyze the addition of Grignard reagents to aromatic nitriles under mild conditions.[8][9]

    • Temperature Profile: While it's important to control the initial exotherm, you may need to allow the reaction to warm to a higher temperature to ensure it goes to completion. A carefully controlled temperature ramp can be effective.

    • Solvent Choice and Concentration:

      • Tetrahydrofuran (THF) is a common solvent for Grignard reactions. Ensure the concentration of your starting material is not so high that the intermediate precipitates.

      • If solubility is an issue, consider a mixed solvent system, but be cautious as this can affect the reactivity of the Grignard reagent.

  • Workflow for a Catalyzed Grignard Reaction:

    Grignard_Workflow Start Dry Reactor under N2 Charge_Substrate Charge 4,5-Dimethoxy- 2-nitrobenzonitrile & Anhydrous Solvent Start->Charge_Substrate Charge_Catalyst Charge Catalytic ZnCl2 Charge_Substrate->Charge_Catalyst Cool Cool to 0-5 °C Charge_Catalyst->Cool Add_Grignard Slowly Add Grignard Reagent Cool->Add_Grignard Control Exotherm Warm Allow to Warm to Room Temp Add_Grignard->Warm Monitor Monitor by HPLC/TLC Warm->Monitor Check for Completion Monitor->Warm If Incomplete, Continue Stirring Quench Quench with Aqueous Acid Monitor->Quench If Reaction is Complete Workup Aqueous Workup & Extraction Quench->Workup End Isolate Product Workup->End

    Caption: Catalyzed Grignard Reaction Workflow.

Product Isolation and Purity

Question 3: I'm struggling with the crystallization of the final product. The material is oily or forms a fine powder that is difficult to filter. How can I improve my crystallization process?

Answer: Crystallization is a critical step for achieving high purity, and its success depends on a well-controlled process.

  • Causality:

    • Supersaturation: If the solution is cooled too quickly, it can become highly supersaturated, leading to rapid nucleation and the formation of small, impure crystals or an oil.

    • Impurities: The presence of impurities can inhibit crystal growth or cause the product to "oil out."

    • Solvent System: The chosen solvent system may not be optimal for crystallization. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[10]

  • Troubleshooting Protocol:

    • Solvent Screening: Perform a systematic solvent screen to find the best solvent or solvent mixture for crystallization. Common choices for compounds like this include alcohols (isopropanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), or mixtures thereof.

    • Controlled Cooling: Implement a slow, controlled cooling profile. A linear cooling ramp is often a good starting point.

    • Seeding: Introduce a small amount of pure crystalline material (seed crystals) at a temperature where the solution is slightly supersaturated. This will encourage the growth of larger, more uniform crystals.

    • Anti-Solvent Addition: An alternative to cooling crystallization is anti-solvent crystallization. Here, a solvent in which the product is insoluble is slowly added to a solution of the product.

    • Purification Before Crystallization: If impurities are the issue, you may need to perform a pre-purification step, such as a charcoal treatment to remove colored impurities or a silica gel plug filtration.

  • Decision Tree for Crystallization Issues:

    Crystallization_Troubleshooting Start Crystallization Issue Problem What is the problem? Start->Problem Oiling_Out Product Oils Out Problem->Oiling_Out Oiling Fine_Powder Forms Fine Powder Problem->Fine_Powder Fine Powder No_Crystals No Crystals Form Problem->No_Crystals No Formation Solution_Oiling Lower Starting Temp Slower Cooling Rate Change Solvent Oiling_Out->Solution_Oiling Solution_Fine Slower Cooling Rate Use Seeding Gentle Agitation Fine_Powder->Solution_Fine Solution_No Concentrate Solution Add Anti-Solvent Scratch Flask No_Crystals->Solution_No

    Caption: Troubleshooting Crystallization Issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound at scale?

A1: The primary safety concerns are related to its chemical properties and the reactions it undergoes.

  • Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[11][12][13] For large-scale operations, closed-system handling is recommended to minimize exposure.[13]

  • Thermal Stability: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. It is crucial to have thermal stability data (e.g., from Differential Scanning Calorimetry - DSC) for the starting material and the reaction mixture to define a maximum safe operating temperature.

  • Reaction Hazards: As mentioned, nitro group reductions can be highly exothermic. Grignard reactions also require careful control. A thorough process safety review, including a Hazard and Operability (HAZOP) study, should be conducted before any scale-up.

Q2: How do the dimethoxy substituents on the aromatic ring affect the reactivity and potential side reactions?

A2: The two methoxy groups are electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution.[14][15][16][17][18]

  • Increased Reactivity: This increased electron density can make the ring more susceptible to undesired side reactions, such as ring halogenation if halogens are present.

  • Directing Effects: The methoxy groups are ortho, para-directing. This is important to consider if there are any electrophilic species present in the reaction mixture.

  • Photoreactivity: Some studies have shown that the dimethoxy groups can influence the photochemical properties of related nitrobenzyl compounds.[19] While not a common issue in standard synthesis, it's a factor to be aware of if the reaction is exposed to strong light.

Q3: What analytical methods are recommended for in-process control (IPC) during scale-up?

A3: Robust in-process controls are essential for a successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting material and the appearance of the product. A well-developed HPLC method can also quantify impurities.

  • Thin-Layer Chromatography (TLC): For a quick qualitative check of the reaction progress, TLC is invaluable.

  • Gas Chromatography (GC): If the starting materials and products are sufficiently volatile and thermally stable, GC can be a fast and effective monitoring tool.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: In-situ probes can provide real-time information about the reaction progress without the need for sampling.

Q4: Are there any specific considerations for waste disposal when working with this compound at scale?

A4: Yes, waste streams from reactions involving this compound must be handled responsibly.

  • Halogenated Solvents: If chlorinated solvents are used, they must be segregated into a halogenated waste stream.

  • Heavy Metals: If heavy metal catalysts (e.g., Palladium, Nickel) are used, the waste stream will contain these metals. The catalyst should be recovered by filtration where possible. The remaining aqueous and organic wastes may need to be treated to remove residual metals before disposal.

  • Nitrile-containing Waste: Nitrile-containing waste streams are often incinerated at high temperatures to ensure complete destruction.[12] Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 6,7-Dimethoxyquinazoline Synthesized from 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1] Among its many derivatives, 6,7-dimethoxyquinazoline serves as a crucial intermediate in the synthesis of high-value pharmaceuticals. The integrity of this foundational molecule is paramount, necessitating rigorous structural validation to ensure the viability of subsequent drug development endeavors.

This guide provides an in-depth technical comparison of the analytical methodologies used to validate the structure of 6,7-dimethoxyquinazoline when synthesized from 4,5-dimethoxy-2-nitrobenzonitrile. We will explore the primary synthetic route, detail the experimental protocols for comprehensive structural elucidation, and compare this method with a viable alternative, offering field-proven insights to guide your experimental choices.

The Primary Synthetic Pathway: From Nitrobenzonitrile to Quinazoline

The synthesis of 6,7-dimethoxyquinazoline from this compound is a two-step process involving the reduction of the nitro group followed by cyclization with a formylating agent. This pathway is often favored for its convergent nature and the ready availability of the starting material.

Synthesis_Pathway This compound This compound 2-Amino-4,5-dimethoxybenzonitrile 2-Amino-4,5-dimethoxybenzonitrile This compound->2-Amino-4,5-dimethoxybenzonitrile Reduction (e.g., SnCl2/HCl) 6,7-Dimethoxyquinazoline 6,7-Dimethoxyquinazoline 2-Amino-4,5-dimethoxybenzonitrile->6,7-Dimethoxyquinazoline Cyclization (e.g., Formamide) Alternative_Synthesis 2-Amino-4,5-dimethoxybenzoic acid 2-Amino-4,5-dimethoxybenzoic acid 6,7-Dimethoxyquinazolin-4(3H)-one 6,7-Dimethoxyquinazolin-4(3H)-one 2-Amino-4,5-dimethoxybenzoic acid->6,7-Dimethoxyquinazolin-4(3H)-one Condensation (Formamide, heat) 4-Chloro-6,7-dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline 6,7-Dimethoxyquinazolin-4(3H)-one->4-Chloro-6,7-dimethoxyquinazoline Chlorination (e.g., POCl3) 6,7-Dimethoxyquinazoline 6,7-Dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline->6,7-Dimethoxyquinazoline Reduction (e.g., H2/Pd-C)

References

A Comparative Guide to the Spectroscopic Analysis of 2-amino-4,5-dimethoxybenzonitrile for Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of subsequent research.[1][2] 2-Amino-4,5-dimethoxybenzonitrile, a versatile building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates, is no exception.[3] Its unique ortho-amino nitrile configuration makes it a valuable precursor, but also susceptible to the formation of structurally similar impurities during synthesis.[3] Therefore, rigorous analytical characterization is essential to confirm its identity and quantify its purity.

This guide provides an in-depth comparison of key spectroscopic techniques for the purity assessment of 2-amino-4,5-dimethoxybenzonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of spectroscopic data, empowering researchers to make informed decisions for their analytical workflows. The core principle of this guide is to treat each analytical method as a self-validating system, ensuring the generation of reliable and defensible data.[1]

The Spectroscopic Toolkit: A Multi-Faceted Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity.[4] A comprehensive assessment relies on a multi-technique approach, where the strengths of one method compensate for the limitations of another.[5] Here, we explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of 2-amino-4,5-dimethoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is arguably the most powerful technique for the structural characterization of organic molecules and a highly accurate method for purity determination.[6][7][8] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for unambiguous structure confirmation and the detection of impurities.[8] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample with high precision.[6][9]

¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift of a proton is indicative of its electronic environment, while the integration of the signal is directly proportional to the number of protons it represents. Coupling patterns (splitting) reveal information about neighboring protons.

  • Purity Assessment: The ¹H NMR spectrum of pure 2-amino-4,5-dimethoxybenzonitrile should exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons. The presence of additional, unassignable peaks, even at low integration values, suggests the presence of impurities. By comparing the integrals of impurity peaks to those of the main compound, a semi-quantitative assessment of purity can be made. For highly accurate quantification, the absolute quantitative ¹H NMR method is recommended.[9]

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

  • Purity Assessment: While less sensitive than ¹H NMR, ¹³C NMR is an excellent complementary technique. The presence of extra peaks in the ¹³C NMR spectrum can confirm the presence of impurities, especially those that may not have distinct proton signals. Aromatic carbons typically appear in the 120-170 ppm range.[10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-amino-4,5-dimethoxybenzonitrile in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] The choice of solvent is critical; it must dissolve the sample completely and its residual peaks should not overlap with analyte signals.

  • ¹H NMR Data Acquisition:

    • Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.[11]

  • ¹³C NMR Data Acquisition:

    • Acquire the carbon-13 NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.[11] A significantly larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

References

A Comparative Guide to the Chemoselective Reduction of 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular architecture. The reduction of a nitro group to an amine in a polyfunctional molecule like 4,5-Dimethoxy-2-nitrobenzonitrile presents a common yet critical challenge: achieving high chemoselectivity while preserving other sensitive moieties, in this case, the nitrile and methoxy groups. This guide provides an in-depth comparison of various reducing agents for this specific transformation, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Synthetic Importance of 2-Amino-4,5-dimethoxybenzonitrile

The target molecule of this reduction, 2-Amino-4,5-dimethoxybenzonitrile, is a valuable building block in the synthesis of a variety of heterocyclic compounds, including quinazolines and other pharmacologically relevant scaffolds. The strategic placement of the amino, cyano, and methoxy groups on the benzene ring allows for a diverse range of subsequent chemical modifications. The efficiency and selectivity of the initial nitro group reduction are paramount to the overall success of the synthetic route.

This guide will compare the efficacy of four common classes of reducing agents for the transformation of this compound to 2-Amino-4,5-dimethoxybenzonitrile:

  • Sodium Dithionite (Na₂S₂O₄)

  • Catalytic Hydrogenation (Pd/C and Raney® Ni)

  • Iron in Acidic Medium (Fe/HCl)

  • Tin(II) Chloride (SnCl₂)

We will delve into the reaction conditions, yields, chemoselectivity, and mechanistic underpinnings of each method, providing you with the necessary data to make an informed decision for your specific research needs.

Performance Comparison of Reducing Agents

The choice of reducing agent significantly impacts the yield, purity, and scalability of the reaction. The following table summarizes the performance of different methods for the reduction of this compound and structurally related compounds.

Reducing Agent/SystemSubstrateProductYield (%)Key Observations & Chemoselectivity
Sodium Dithionite This compound2-Amino-4,5-dimethoxybenzonitrile97% Excellent chemoselectivity; nitrile and methoxy groups are unaffected. Mild, metal-free conditions.[1]
Catalytic Hydrogenation (Pd/C) Methyl-4,5-dimethoxy-2-nitrobenzoateMethyl-2-amino-4,5-dimethoxybenzoate83% High chemoselectivity for the nitro group is expected. Potential for nitrile reduction under harsher conditions.
Catalytic Hydrogenation (Raney® Ni) 2-Nitrobenzonitrile2-Aminobenzamide-Undesired intramolecular cyclization. The nitrile group participates in the reaction, leading to the amide instead of the amine.[2]
Iron in Acidic Medium (Fe/HCl) General Aromatic Nitro CompoundsAromatic AminesHighGood chemoselectivity for the nitro group in the presence of nitriles.[3][4][5] Stoichiometric metal waste.
Tin(II) Chloride (SnCl₂) General Aromatic Nitro CompoundsAromatic AminesHighGenerally good chemoselectivity for the nitro group over nitriles under controlled conditions.[6][7] Generates tin-based waste.

In-Depth Analysis and Experimental Protocols

Sodium Dithionite: The High-Yielding, Chemoselective Choice

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, stands out as a highly effective and selective reagent for the reduction of this compound.[1] It is an inexpensive and relatively safe reducing agent that operates under mild, typically aqueous conditions, making it an attractive option for both lab-scale and potential scale-up operations.

Mechanism of Action: The reduction is believed to proceed via a single-electron transfer (SET) mechanism. In an aqueous medium, the dithionite anion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group in a stepwise manner, leading to nitroso and hydroxylamine intermediates that are further reduced to the amine.[8]

G cluster_workflow Sodium Dithionite Reduction Workflow Start This compound in Water Heat Heat to 90°C Start->Heat Add_Reagent Add Sodium Dithionite in portions Heat->Add_Reagent Filter_Hot Hot Filtration Add_Reagent->Filter_Hot Cool Cool to Room Temperature Filter_Hot->Cool Crystallize Crystallization Cool->Crystallize Filter_Product Filter and Collect Product Crystallize->Filter_Product End 2-Amino-4,5-dimethoxybenzonitrile Filter_Product->End

Caption: Workflow for the reduction of this compound using sodium dithionite.

Experimental Protocol: Sodium Dithionite Reduction [1]

  • Suspension Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in deionized water.

  • Heating: Heat the suspension to 90°C with vigorous stirring.

  • Reagent Addition: To the hot suspension, add sodium dithionite (Na₂S₂O₄) (typically 3-4 equivalents) in small portions. Continue stirring at 90°C until the starting material is fully consumed (monitor by TLC).

  • Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product, 2-Amino-4,5-dimethoxybenzonitrile, will crystallize out of the solution.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.

Expertise & Experience: The portion-wise addition of sodium dithionite is crucial to control the exothermicity of the reaction and to maintain a sufficient concentration of the reducing agent. Hot filtration is recommended to remove any insoluble byproducts that may have formed. The high yield (97%) reported for this method makes it a very compelling choice.[1]

Catalytic Hydrogenation: A Double-Edged Sword

Catalytic hydrogenation is a widely used and often very clean method for nitro group reduction. However, its success is highly dependent on the choice of catalyst and reaction conditions, especially in the presence of other reducible functional groups like nitriles.

A. Palladium on Carbon (Pd/C): A Viable, but Potentially Over-reactive Option

Palladium on carbon is a workhorse catalyst for the reduction of nitro groups.[9] It generally shows good selectivity for the nitro group over the nitrile, especially under mild conditions (low pressure and temperature). However, under more forcing conditions, the nitrile group can also be reduced to a primary amine.

Mechanism of Action: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The nitroarene also adsorbs onto the surface, and the nitro group is sequentially hydrogenated to the amine.

G cluster_mechanism Catalytic Hydrogenation Mechanism H2 H₂ Pd_surface Pd Surface H2->Pd_surface Adsorption & Dissociation H_ads Adsorbed H atoms Pd_surface->H_ads Amine R-NH₂ H_ads->Amine Stepwise Hydrogenation Nitro R-NO₂ Nitro_ads Adsorbed R-NO₂ Nitro->Nitro_ads Adsorption Nitro_ads->Amine Stepwise Hydrogenation

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Experimental Protocol: Pd/C Catalytic Hydrogenation (Adapted from a similar substrate)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-4 bar) using a balloon or a Parr shaker.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 50°C) until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

B. Raney® Nickel: A Cautionary Tale of Intramolecular Cyclization

While Raney® Nickel is a powerful catalyst for the reduction of nitro groups, it poses a significant risk of side reactions with 2-nitrobenzonitrile derivatives.[10] Studies have shown that the reduction of 2-nitrobenzonitrile with Raney® Nickel leads to the formation of 2-aminobenzamide via an intramolecular cyclization and subsequent hydrolysis.[2] This is a critical consideration, as it completely diverts the reaction from the desired product.

Mechanism of Undesired Cyclization: The reduction of the nitro group to a hydroxylamine or amine intermediate in close proximity to the nitrile group can lead to an intramolecular nucleophilic attack of the nitrogen on the nitrile carbon, followed by tautomerization and hydrolysis to the amide.

G cluster_workflow Raney® Ni Reduction of 2-Nitrobenzonitrile Start 2-Nitrobenzonitrile Reduction Raney® Ni, H₂ Start->Reduction Intermediate Amine/Hydroxylamine Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis End 2-Aminobenzamide Hydrolysis->End

Caption: Reaction pathway of Raney® Nickel reduction of 2-nitrobenzonitrile leading to an undesired product.

Recommendation: Due to the high risk of forming the undesired 2-aminobenzamide, Raney® Nickel is not a recommended reducing agent for this compound.

Metal in Acidic Medium: Classic, but with Drawbacks

The use of metals like iron or tin in the presence of an acid is a classical and robust method for the reduction of aromatic nitro compounds. These methods are generally chemoselective for the nitro group in the presence of nitriles.

A. Iron in Acidic Medium (Fe/HCl or Fe/AcOH)

The Béchamp reduction, using iron filings and an acid like hydrochloric or acetic acid, is a cost-effective method for large-scale reductions.[3][4]

Mechanism of Action: Iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II) or Fe(III). The acid serves as a proton source for the reduction of the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates.

Experimental Protocol: Fe/HCl Reduction (General Procedure)

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic or stoichiometric amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter through Celite® to remove the iron salts.

  • Neutralization and Extraction: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide. Extract the product with an organic solvent like ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

B. Tin(II) Chloride (SnCl₂)

Tin(II) chloride is another effective reagent for the chemoselective reduction of aromatic nitro compounds.[6][7] It is often used in alcoholic solvents, sometimes with the addition of a strong acid.

Mechanism of Action: Sn(II) is oxidized to Sn(IV) by donating two electrons. The reaction proceeds through a series of single-electron transfers and protonations of the nitro group.

Experimental Protocol: SnCl₂ Reduction (General Procedure)

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the tin salts redissolve as stannates.

  • Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

Expertise & Experience: While effective, both Fe/HCl and SnCl₂ reductions generate significant amounts of metallic waste, which can be problematic for disposal and product purification. The work-up for SnCl₂ reductions can be particularly challenging due to the formation of tin hydroxides that can emulsify during extraction.

Conclusion and Recommendations

Based on the available data and established chemical principles, the choice of reducing agent for this compound should be guided by the desired yield, purity, and operational simplicity.

  • For high yield and excellent chemoselectivity, Sodium Dithionite is the most recommended reagent. The reported 97% yield, mild reaction conditions, and metal-free nature make it an ideal choice for this specific transformation.[1]

  • Catalytic hydrogenation with Pd/C is a viable alternative , likely providing good yields and selectivity under carefully controlled, mild conditions. However, the risk of nitrile reduction should be considered, and optimization may be required.

  • Raney® Nickel should be avoided due to the high probability of an undesired intramolecular cyclization reaction leading to the formation of 2-aminobenzamide.[2]

  • Fe/HCl and SnCl₂ are robust and chemoselective methods , but they are less environmentally friendly due to the generation of stoichiometric metal waste and can present challenges in product purification.

Ultimately, the optimal choice will depend on the specific constraints of your project, including scale, available equipment, and purification capabilities. We recommend performing small-scale trials to validate the chosen method for your specific application.

References

A Senior Application Scientist's Guide to Alternatives for 4,5-Dimethoxy-2-nitrobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic scaffolds, the choice of starting materials is paramount, dictating not only the efficiency of the reaction but also its scalability and economic viability. 4,5-Dimethoxy-2-nitrobenzonitrile has served as a valuable precursor for a range of dimethoxy-substituted heterocycles, particularly those bearing the 6,7-dimethoxy substitution pattern found in numerous pharmacologically active compounds. However, reliance on a single starting material can limit synthetic flexibility and may not always represent the most optimal route. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies, offering field-proven insights and experimental data to inform your selection of the most appropriate pathway for your research.

The Central Role and Divergent Pathways from this compound

This compound is a versatile starting material primarily due to the ortho-positioning of the nitro and cyano groups on a dimethoxy-substituted benzene ring. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions with the adjacent cyano group or other introduced functionalities. This strategy is commonly employed for the synthesis of quinazolines. Furthermore, the core aromatic structure can be modified to access other important heterocyclic systems like indoles, benzimidazoles, and quinoxalines.

This guide will explore viable and efficient alternatives to this starting material for the synthesis of four key dimethoxy-substituted heterocyclic cores:

  • Quinazolines

  • Indoles

  • Benzimidazoles

  • Quinoxalines

We will delve into the mechanistic rationale behind each alternative, present comparative data where available, and provide detailed experimental protocols to facilitate the practical application of these methods.

I. Synthesis of 6,7-Dimethoxyquinazolines: Beyond the Nitrobenzonitrile

The 6,7-dimethoxyquinazoline scaffold is a cornerstone in medicinal chemistry, found in a number of approved drugs. While this compound can be a precursor to 2-amino-4,5-dimethoxybenzonitrile, a key intermediate, several alternative routes offer distinct advantages.

Alternative 1: 2-Amino-4,5-dimethoxybenzoic Acid

A widely employed and commercially available alternative is 2-amino-4,5-dimethoxybenzoic acid. This starting material allows for the direct construction of the quinazolinone ring system, which can be further functionalized.

Reaction Pathway:

start 2-Amino-4,5-dimethoxybenzoic Acid intermediate 6,7-Dimethoxyquinazolin-4(3H)-one start->intermediate Formamide, heat product Substituted 6,7-Dimethoxyquinazolines intermediate->product Chlorination (e.g., POCl3), then Nucleophilic Substitution

A schematic for quinazoline synthesis.

Comparative Analysis:

FeatureVia 2-Amino-4,5-dimethoxybenzonitrileVia 2-Amino-4,5-dimethoxybenzoic Acid
Starting Material Derived from this compound (requires reduction)Commercially available
Key Intermediate 2-Amino-4,5-dimethoxybenzonitrile6,7-Dimethoxyquinazolin-4(3H)-one
Typical Yields Generally good for cyclization steps[1]High yields for quinazolinone formation[2][3]
Advantages Direct route to 4-aminoquinazolinesRobust, well-established chemistry; avoids a separate reduction step
Disadvantages Requires an initial reduction stepRequires subsequent chlorination and substitution to access 4-substituted quinazolines

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol is adapted from a procedure for the synthesis of Gefitinib intermediates.[2]

Materials:

  • 2-Amino-4,5-dimethoxybenzoic acid

  • Formamide

Procedure:

  • A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water and dried to afford 6,7-dimethoxyquinazolin-4(3H)-one.

Alternative 2: Synthesis from Veratrole (1,2-Dimethoxybenzene)

For a more fundamental and potentially cost-effective approach, the synthesis can commence from veratrole. This multi-step synthesis provides a high degree of control over the introduction of functional groups.

Reaction Pathway:

start Veratrole nitration 3,4-Dimethoxynitrobenzene start->nitration Nitric Acid reduction 3,4-Dimethoxyaniline nitration->reduction H2, Raney Ni cyanation 3,4-Dimethoxyphenyl cyanamide reduction->cyanation Triphosgene, Cyanamide cyclization 2,4-Dichloro-6,7-dimethoxyquinazoline cyanation->cyclization PCl5, POCl3 product 2-Chloro-4-amino-6,7-dimethoxyquinazoline cyclization->product Hydrolysis

A multi-step quinazoline synthesis.

This pathway, detailed in patent CN1749250A, offers a clean and high-yielding route to a key quinazoline intermediate.[4]

II. Synthesis of 6,7-Dimethoxyindoles: Exploring Classic Name Reactions

The indole nucleus is a privileged scaffold in drug discovery.[5] Synthesizing the 6,7-dimethoxyindole core can be achieved through several classic methods, providing alternatives to a route that might start from this compound.

Alternative 1: Leimgruber-Batcho Indole Synthesis

This powerful method utilizes an o-nitrotoluene derivative, making 4,5-dimethoxy-2-nitrotoluene a direct and logical alternative precursor.

Reaction Pathway:

start 4,5-Dimethoxy-2-nitrotoluene enamine Enamine intermediate start->enamine DMFDMA, Pyrrolidine product 6,7-Dimethoxyindole enamine->product Reductive Cyclization (e.g., H2, Pd/C)

The Leimgruber-Batcho indole synthesis.

Comparative Analysis:

FeatureHypothetical Route from this compoundLeimgruber-Batcho Synthesis
Starting Material Would require conversion of the nitrile to a suitable group for cyclization4,5-Dimethoxy-2-nitrotoluene
Key Transformation Complex and likely multi-stepEnamine formation followed by reductive cyclization
Typical Yields UnknownGenerally high for both steps
Advantages -High-yielding, reliable, and tolerant of various functional groups
Disadvantages Indirect and likely inefficientRequires a specific o-nitrotoluene precursor
Alternative 2: Larock Indole Synthesis

The Larock indole synthesis is a versatile palladium-catalyzed reaction between an o-haloaniline and an alkyne. This provides a convergent and flexible route to substituted indoles.

Reaction Pathway:

start1 2-Iodo-4,5-dimethoxyaniline product 2,3-Disubstituted-6,7-dimethoxyindole start1->product start2 Disubstituted Alkyne start2->product Pd(OAc)2, Base

The Larock indole synthesis.

Experimental Protocol: General Procedure for Larock Indole Synthesis

This protocol is a general representation of the Larock indole synthesis.[6]

Materials:

  • 2-Iodo-4,5-dimethoxyaniline

  • Disubstituted alkyne (2-5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2)

  • Potassium carbonate

  • Triphenylphosphine (PPh3)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 2-iodo-4,5-dimethoxyaniline, the alkyne, Pd(OAc)2, K2CO3, PPh3, and LiCl.

  • Add DMF and heat the mixture to 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • The crude product is purified by column chromatography.

III. Synthesis of 5,6-Dimethoxybenzimidazoles and 6,7-Dimethoxyquinoxalines: The Centrality of 4,5-Dimethoxy-1,2-phenylenediamine

For the synthesis of both 5,6-dimethoxybenzimidazoles and 6,7-dimethoxyquinoxalines, the key and most direct precursor is 4,5-dimethoxy-1,2-phenylenediamine. This diamine can be prepared by the reduction of 1,2-dimethoxy-4,5-dinitrobenzene or other suitable precursors.

Synthesis of 5,6-Dimethoxybenzimidazoles

The condensation of an o-phenylenediamine with a one-carbon electrophile is the most common and efficient method for constructing the benzimidazole ring.

Reaction Pathway:

start 4,5-Dimethoxy-1,2-phenylenediamine product 5,6-Dimethoxybenzimidazole start->product start2 One-Carbon Electrophile (e.g., Formic Acid, Aldehyde) start2->product Condensation

Benzimidazole synthesis from o-phenylenediamine.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-2-substituted-benzimidazoles

This is a general procedure based on the condensation of o-phenylenediamines with aldehydes.[7]

Materials:

  • 4,5-Dimethoxy-1,2-phenylenediamine

  • Substituted aldehyde

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 4,5-dimethoxy-1,2-phenylenediamine and a substituted benzoic acid in PPA is stirred at 120-150 °C for 5 hours.

  • The reaction is quenched with water, and the pH is adjusted to 6 with saturated NaOH.

  • The resulting precipitate is filtered, washed with water, and recrystallized to yield the corresponding 5,6-dimethoxy-2-substituted-benzimidazole.

Synthesis of 6,7-Dimethoxyquinoxalines

The synthesis of quinoxalines is most classically achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction Pathway:

start 4,5-Dimethoxy-1,2-phenylenediamine product 6,7-Dimethoxyquinoxaline start->product start2 1,2-Dicarbonyl Compound (e.g., Glyoxal, Benzil) start2->product Condensation

Quinoxaline synthesis from o-phenylenediamine.

Conclusion: A Strategic Approach to Precursor Selection

While this compound offers a viable entry point for the synthesis of certain dimethoxy-substituted heterocycles, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice of starting material should be guided by a careful consideration of factors such as commercial availability, cost, number of synthetic steps, overall yield, and the desired substitution pattern on the final heterocyclic product.

This guide has demonstrated that for each of the discussed heterocyclic systems, robust and high-yielding alternative pathways exist. For the synthesis of 6,7-dimethoxyquinazolines , 2-amino-4,5-dimethoxybenzoic acid provides a more direct route to the key quinazolinone intermediate. For 6,7-dimethoxyindoles , the Leimgruber-Batcho and Larock syntheses offer powerful and flexible strategies starting from the corresponding o-nitrotoluene and o-haloaniline, respectively. Finally, for both 5,6-dimethoxybenzimidazoles and 6,7-dimethoxyquinoxalines , 4,5-dimethoxy-1,2-phenylenediamine stands out as the most logical and efficient precursor.

By embracing this broader perspective on precursor selection, researchers can optimize their synthetic strategies, leading to more efficient and adaptable routes for the creation of novel and medicinally important heterocyclic compounds.

References

A Senior Application Scientist's Guide to Quinazoline Synthesis: A Yield-Based Comparison of Methods Utilizing Substituted 2-Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to antihypertensive treatments.[1][2] The development of efficient and high-yielding synthetic routes to access diverse quinazoline derivatives is therefore a cornerstone of modern drug discovery. Among the various synthons, 2-aminobenzonitrile stands out as a versatile and readily available starting material.[3][4] Its dual reactive sites—the amino group and the nitrile—provide a powerful platform for constructing the fused pyrimidine ring.

This guide provides a comparative analysis of contemporary synthetic methodologies for converting substituted 2-aminobenzonitriles into quinazolines. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings of each approach, evaluate the influence of substituents on reaction yields, and provide detailed experimental data to guide researchers in selecting the optimal strategy for their specific synthetic targets.

Strategic Overview: From Benzonitrile to Quinazoline

The conversion of a 2-aminobenzonitrile to a quinazoline fundamentally involves the formation of two new bonds to build the pyrimidine ring. The specific strategy employed dictates the nature of the reaction partners and the required catalytic systems. Broadly, these methods can be categorized into metal-catalyzed cascade reactions and metal-free cyclization strategies, each with distinct advantages in terms of substrate scope, reaction conditions, and, critically, product yield.

G cluster_0 Starting Materials cluster_1 Synthetic Transformation cluster_2 Product A Substituted 2-Aminobenzonitrile C Reaction Conditions (Catalyst, Solvent, Temp.) A->C B Reaction Partners (e.g., Aldehydes, Boronic Acids, Orthocarboxylates, Ketones) B->C D Substituted Quinazoline C->D Cyclization/ Annulation

Caption: General workflow for quinazoline synthesis from 2-aminobenzonitriles.

Metal-Catalyzed Methodologies: Efficiency Through Cascade Reactions

Transition metal catalysis offers an elegant and atom-economical approach to quinazoline synthesis, often proceeding through multi-step cascade reactions in a single pot. These methods are prized for their ability to construct complex molecules from simple precursors with high efficiency.

Palladium-Catalyzed Three-Component Synthesis

Palladium catalysts are exceptionally effective at orchestrating tandem reactions. A notable example is the three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[5] This approach leverages the power of palladium to facilitate both C-C bond formation and subsequent intramolecular C-N cyclization.

Mechanistic Rationale: The reaction is believed to initiate with the formation of an intermediate from the 2-aminobenzonitrile and the aldehyde. The palladium catalyst then engages in a Suzuki-type coupling with the arylboronic acid. This is followed by an intramolecular cyclization, where the amino group attacks the nitrile, and subsequent aromatization yields the final quinazoline product. The tolerance for bromo and iodo groups on the reaction partners makes this method highly valuable for creating products amenable to further functionalization.[5]

G A 2-Aminobenzonitrile + Aldehyde B Intermediate Imine A->B Condensation E Transmetalation B->E C Pd(0) Catalyst + Arylboronic Acid D Oxidative Addition [Ar-Pd(II)-X] C->D D->E F Reductive Elimination (C-C Coupling) E->F G Coupled Intermediate F->G H Intramolecular C-N Cyclization G->H I Substituted Quinazoline H->I Aromatization

Caption: Simplified mechanism of a Pd-catalyzed three-component reaction.

Copper-Catalyzed Domino Reactions

Copper catalysis presents a more economical alternative to palladium for certain transformations. For the synthesis of quinazolines, a copper(I)-catalyzed reaction between 2-aminobenzonitriles and aldehydes has been developed, affording products in good to high yields.[6]

Experimental Rationale: This method typically employs a Cu(I) source in the presence of a base. The choice of an alcohol as the solvent is often crucial. The reaction proceeds through a domino sequence involving the initial formation of an imine, followed by a copper-mediated cyclization onto the nitrile group. While effective, this protocol may require longer reaction times and higher temperatures compared to some palladium-catalyzed systems.[6]

Comparative Yield Data for Quinazoline Synthesis

The following table summarizes experimental data from various studies, highlighting the impact of substituents and reaction conditions on the final product yield.

Entry2-Aminobenzonitrile Substituent (R¹)Reaction Partner(s)Catalyst / ReagentsConditionsYield (%)Reference
1HBenzaldehyde, Phenylboronic acidPd(OAc)₂, SPhosToluene, 110 °C85[5]
24-MeO4-Chlorobenzaldehyde, Phenylboronic acidPd(OAc)₂, SPhosToluene, 110 °C81[5]
34-ClBenzaldehydeCu(I)-benzotriazole, K₂CO₃Ethanol, 90 °C86[6]
45-Br4-MethylbenzaldehydeCu(I)-benzotriazole, K₂CO₃Ethanol, 90 °C78[6]
5H4-Methoxyacetophenone, NH₄OAcI₂ / CuCl₂N/A82[7]
64-MeAcetophenone, NH₄OAcI₂ / CuCl₂N/A88[7]
7HN-benzyl cyanamideHClDioxane, 120 °C75[8]
85-ClN-(4-methoxybenzyl) cyanamideHClDioxane, 120 °C80[8]

Note: This table is a representative compilation from multiple sources and reaction conditions may vary slightly within each study.

Analysis of Yields: From the data, several trends emerge. The palladium-catalyzed three-component reaction consistently provides high yields (81-85%) for both electron-neutral and electron-donating substituents on the 2-aminobenzonitrile.[5] The copper-catalyzed method also demonstrates good to excellent yields (78-86%), offering a cost-effective alternative.[6] The iodine/copper chloride system for reacting with methyl ketones is also highly effective, with yields reaching up to 88%.[7] It is noteworthy that electron-withdrawing groups (e.g., 4-Cl, 5-Br) are well-tolerated in these reactions, consistently producing good yields.

Representative Experimental Protocols

To ensure reproducibility and demonstrate the practical application of these methods, two detailed protocols are provided below.

Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 2,4-Diphenylquinazoline

This protocol is adapted from the methodology described by Hu, K. et al. (2018).[5]

Materials:

  • 2-Aminobenzonitrile (1.0 mmol, 118 mg)

  • Benzaldehyde (1.2 mmol, 127 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • SPhos (0.06 mmol, 24.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-aminobenzonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and benzaldehyde (1.2 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-diphenylquinazoline.

Protocol 2: Copper-Catalyzed Synthesis of 2-Phenylquinazoline

This protocol is based on the procedure reported by Battula, S. et al. (2014) for reactions with aldehydes.[6]

Materials:

  • 2-Aminobenzonitrile (1.0 mmol, 118 mg)

  • Benzaldehyde (1.2 mmol, 127 mg)

  • Copper(I)-benzotriazole complex (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 4 Å Molecular Sieves (200 mg)

  • Anhydrous Ethanol (5 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-aminobenzonitrile, the Cu(I)-benzotriazole complex, K₂CO₃, and 4 Å molecular sieves.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous ethanol (5 mL) followed by benzaldehyde (1.2 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath.

  • Maintain stirring at this temperature for 24 hours.

  • After cooling to room temperature, filter the reaction mixture and wash the solids with ethanol.

  • Combine the organic filtrates and remove the solvent in vacuo.

  • The resulting residue can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield pure 2-phenylquinazoline.

Conclusion

The synthesis of quinazolines from substituted 2-aminobenzonitriles is a well-developed field with multiple high-yielding and robust methodologies. For researchers requiring rapid access to diverse libraries with broad functional group tolerance, palladium-catalyzed three-component reactions represent a premier strategy, consistently delivering high yields. For more cost-sensitive applications where slightly longer reaction times are acceptable, copper-catalyzed domino reactions provide an excellent and reliable alternative.

The choice of synthetic route will ultimately depend on the specific substituents on the starting materials, the desired scale of the reaction, and the available laboratory resources. The data and protocols presented in this guide offer a solid foundation for making an informed decision, enabling chemists to efficiently access the valuable quinazoline scaffold for downstream applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Structural Characterization of 6,7-Dimethoxy-4-Aminoquinazoline Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6,7-Dimethoxy-4-Aminoquinazoline Scaffold

The 6,7-dimethoxy-4-aminoquinazoline core is a privileged scaffold in modern medicinal chemistry. Its rigid, heterocyclic structure serves as an excellent foundation for designing molecules that can precisely interact with biological targets. This is perhaps most famously demonstrated by the class of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), which have revolutionized the treatment of certain cancers.[1][2][3] The pharmacological activity of these derivatives is exquisitely sensitive to their substitution patterns. Therefore, unambiguous structural characterization is not merely a routine analytical task; it is a critical prerequisite for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards.

This guide provides an in-depth comparison of the two cornerstone analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies, reflecting field-proven insights for researchers in drug discovery and development.

Part 1: Elucidating Connectivity and 3D-Structure with NMR Spectroscopy

NMR spectroscopy is the unparalleled gold standard for determining the precise atomic connectivity and spatial arrangement of a molecule. It operates on the principle of detecting the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. For organic molecules like quinazoline derivatives, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental.

Key ¹H NMR Spectral Features

The proton NMR spectrum provides the initial fingerprint of a 6,7-dimethoxy-4-aminoquinazoline derivative. The highly aromatic nature of the quinazoline core results in characteristic downfield shifts for its protons.

  • Quinazoline Core Protons: The protons at the C-5 and C-8 positions are particularly diagnostic. Lacking adjacent protons for coupling, they appear as sharp singlets. The C-5 proton is typically found around δ 7.3-7.5 ppm, while the C-8 proton is often further downfield, near δ 8.5 ppm.[4]

  • Methoxyl Group Protons: The two methoxy groups at C-6 and C-7 are chemically distinct and each gives rise to a sharp singlet, typically in the δ 3.9-4.0 ppm region.[4][5] Integration of these signals to 3 protons each is a key confirmation point.

  • Amino Proton (N-H): The proton on the 4-amino group is exchangeable and its chemical shift can vary significantly (δ 8.8-12.5 ppm) depending on the solvent, concentration, and the nature of the substituent. It often appears as a broad singlet.[6]

  • Substituent Protons: The real variability comes from the substituent attached to the 4-amino group. The electronic nature of this group will subtly influence the chemical shifts of the core protons, providing clues about its orientation and interaction with the quinazoline ring.

¹³C NMR Spectral Insights

While the ¹H NMR spectrum maps the proton environment, the ¹³C NMR spectrum reveals the carbon skeleton.

  • Methoxyl Carbons: The carbons of the two methoxy groups provide a hallmark signal around δ 56 ppm.[4][7]

  • Aromatic Carbons: The quinazoline ring carbons appear in the aromatic region (δ 100-165 ppm). Carbons directly attached to oxygen (C-6, C-7) and nitrogen (C-4, C-8a) are found at the downfield end of this range. For instance, predicted shifts for a related compound show C-6 and C-7 in the δ 148-155 ppm range.[8]

  • Quaternary Carbons: Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135), which distinguishes CH, CH₂, and CH₃ groups, are invaluable for identifying the quaternary (non-protonated) carbons of the quinazoline core.

The Power of 2D NMR for Unambiguous Assignment

For complex derivatives, 1D spectra are often insufficient. Two-dimensional NMR experiments are essential for assembling the complete structural puzzle.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for mapping out alkyl chains or substituted aromatic rings on the 4-amino substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a powerful method for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, observing a correlation from the methoxy protons (~δ 3.9 ppm) to the C-6 and C-7 carbons (~δ 148-155 ppm) definitively confirms their position. Similarly, correlations from the substituent's protons to the C-4 carbon of the quinazoline ring prove the point of attachment.

  • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not connected through bonds. This is vital for determining the molecule's 3D conformation and stereochemistry.[1]

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-5~7.3 - 7.5 (s)~100 - 107Singlet, shielded by adjacent methoxy groups.
H-8~8.5 - 8.7 (s)~106 - 110Singlet, downfield due to proximity to heterocyclic nitrogen.
6-OCH₃~3.9 - 4.0 (s, 3H)~56.0Sharp singlet, characteristic methoxy signal.
7-OCH₃~3.9 - 4.0 (s, 3H)~56.1Often very close to the 6-OCH₃ signal.
C-4N/A~150 - 156Quaternary carbon, point of amino substitution.
C-4aN/A~109 - 115Quaternary carbon at the ring junction.
C-6N/A~147 - 150Oxygen-bearing aromatic carbon.
C-7N/A~152 - 156Oxygen-bearing aromatic carbon.
C-8aN/A~148 - 152Quaternary carbon at the ring junction.

Note: Values are approximate and can vary based on solvent and substitution. Data synthesized from multiple sources.[4][5][7][8]

G

Part 2: Confirming Identity with Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.

Choosing the Right Ionization Technique
  • Electrospray Ionization (ESI): This is the preferred method for most quinazoline derivatives. ESI is a "soft" ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[9] This provides a clear and accurate measurement of the molecular weight, which is the first and most crucial piece of data from an MS experiment. It is highly compatible with liquid chromatography (LC).[10]

  • Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation. While this can create a detailed fragmentation fingerprint, the molecular ion peak (M⁺) may be weak or entirely absent for some quinazoline derivatives, making it difficult to determine the molecular weight.[11]

High-Resolution Mass Spectrometry (HRMS)

The use of HRMS (e.g., on a Time-of-Flight or Orbitrap analyzer) is non-negotiable in modern drug discovery. It measures m/z to four or more decimal places, allowing for the calculation of the exact elemental composition. For example, confirming a measured mass of 298.1241 corresponds to the calculated formula C₁₆H₁₅N₃O₃ ([M+H]⁺ = 298.1237) provides extremely high confidence in the compound's identity, which low-resolution MS cannot.[4]

Decoding Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This reveals the weakest bonds and most stable fragments, providing a roadmap of the molecule's structure. For the 6,7-dimethoxyquinazoline core, several characteristic fragmentation pathways are observed.

  • Loss of Methyl Radical: A common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.[11][12]

  • Subsequent Losses from Methoxy Groups: The loss of a methyl group can be followed by the loss of carbon monoxide (CO, 28 Da). Alternatively, neutral loss of formaldehyde (CH₂O, 30 Da) can occur.[12]

  • Cleavage of the 4-Amino Substituent: The fragmentation pattern is dominated by the nature of the R-group at the 4-amino position. Cleavage of the C4-N bond or fragmentation within the R-group itself provides significant structural information.

  • Core Fission: At higher collision energies, the quinazoline ring itself can fragment, though these pathways are often complex.

Fragmentation

Part 3: A Comparative Analysis: NMR vs. MS

Neither technique is superior; they are powerful, complementary partners. The choice of which to use, and when, depends on the question being asked.

FeatureNMR Spectroscopy Mass Spectrometry
Primary Information Complete molecular structure, connectivity (¹H, ¹³C, HMBC), stereochemistry (NOESY/ROESY).Molecular weight (MS), elemental formula (HRMS), structural fragments (MS/MS).
Isomer Differentiation Excellent. Can distinguish constitutional isomers, regioisomers, and stereoisomers.Can distinguish isomers if they produce different fragments, but often ambiguous. LC-MS can separate them before analysis.
Sample Requirement Higher (typically >1 mg for full characterization).Very low (picogram to nanogram quantities).
Purity Requirement High purity required for clear spectra. Impurities complicate interpretation.Can analyze complex mixtures when coupled with chromatography (LC-MS). Excellent for impurity profiling.
Analysis Time Slower (minutes to hours per experiment).Faster (seconds to minutes per sample).
Key Application De novo structure elucidation of pure compounds.MW confirmation, formula determination, reaction monitoring, impurity and metabolite identification.

The Synergy: The ideal workflow involves using both. LC-MS is used for rapid reaction monitoring and purity assessment. Once the target compound is purified, HRMS confirms the elemental formula. Finally, a full suite of 1D and 2D NMR experiments is performed to definitively prove the structure, including the specific arrangement of substituents (regioisomerism) which MS alone often cannot resolve.

Part 4: Field-Proven Experimental Protocols

A protocol's trustworthiness lies in its reproducibility. These methods are standardized for robust data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition

Objective: To acquire high-quality 1D and 2D NMR spectra for full structural assignment.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified derivative into a clean, dry vial.

  • Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it dissolves a wide range of polar and non-polar compounds and shifts the residual water peak away from key signals.[5] Chloroform-d (CDCl₃) is an alternative for less polar compounds.

  • Dissolution: Vortex the sample until fully dissolved. A brief, gentle warming or sonication can aid dissolution.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (Example: 400 MHz Spectrometer):

    • ¹H Spectrum: Acquire with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.

    • ¹³C Spectrum: Acquire using proton decoupling, with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

    • HSQC: Set spectral widths to cover the full proton and carbon ranges. Acquire with 2-4 scans per increment.

    • HMBC: Optimize for a long-range coupling constant of 8 Hz. Acquire with 8-16 scans per increment.

Protocol 2: LC-MS/MS Sample Preparation and Acquisition

Objective: To confirm the molecular weight and obtain fragmentation data for the compound.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or DMSO.

  • Working Solution: Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • LC Separation (Example: C18 Column):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Detection (Example: ESI-QTOF):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • MS1 Scan: Scan from m/z 100-1000 to find the [M+H]⁺ ion.

    • MS2 (MS/MS) Scan: Set up a targeted experiment to select the m/z of the [M+H]⁺ ion and fragment it using a collision energy of 15-40 eV.

Conclusion

The structural characterization of 6,7-dimethoxy-4-aminoquinazoline derivatives is a multi-faceted process where NMR and MS provide distinct but complementary information. Mass spectrometry, particularly LC-HRMS, offers rapid, sensitive confirmation of molecular weight and elemental formula, making it indispensable for monitoring synthesis and purity. NMR spectroscopy remains the ultimate authority for defining the intricate details of atomic connectivity and spatial arrangement, which are fundamental to understanding biological function. A robust analytical workflow that leverages the strengths of both techniques is not just best practice—it is essential for accelerating the journey from a promising molecule to a potential therapeutic agent.

References

A Comparative Analysis of Nitration Methods for Dimethoxybenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical and fine chemical synthesis, the regioselective introduction of a nitro group onto an aromatic scaffold is a pivotal transformation. Nitrated dimethoxybenzonitriles, in particular, serve as versatile intermediates for a wide array of molecular targets. The choice of nitration method is critical, directly influencing yield, isomer distribution, scalability, and safety. This guide provides a comparative analysis of established and emerging nitration methodologies for dimethoxybenzonitrile, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The nitration of dimethoxybenzonitrile is a classic example of electrophilic aromatic substitution (EAS).[1][2][3] The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[4][5] The generation of this highly reactive intermediate is typically achieved by the dehydration of nitric acid using a strong acid catalyst, most commonly sulfuric acid.[4][5]

The methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors, while the nitrile (-CN) group is a deactivating meta-director. The interplay of these directing effects governs the regiochemical outcome of the nitration.

Method 1: The Workhorse - Mixed Acid Nitration (HNO₃/H₂SO₄)

The combination of concentrated nitric acid and sulfuric acid is the most traditional and widely employed method for aromatic nitration.[4][5] The sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the essential nitronium ion.[5][6]

Mechanistic Rationale

The reaction is initiated by the protonation of nitric acid by the stronger sulfuric acid, leading to the formation of a protonated nitric acid intermediate. This intermediate readily loses a molecule of water to generate the highly electrophilic nitronium ion. The nitronium ion is then attacked by the π-electron system of the dimethoxybenzonitrile ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[2] Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores aromaticity and yields the final nitro-substituted product.[1]

Nitration_Mechanism HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ ArH Dimethoxybenzonitrile (Ar-H) Sigma_Complex Sigma Complex [Ar(H)NO₂]⁺ ArH->Sigma_Complex + NO₂⁺ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O ArNO2 Nitro-dimethoxybenzonitrile (Ar-NO₂) Sigma_Complex->ArNO2 - H⁺ H3O_plus H₃O⁺

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzonitrile

This protocol is adapted from established procedures for the nitration of activated aromatic systems.

Materials:

  • 3,4-Dimethoxybenzonitrile

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3,4-dimethoxybenzonitrile to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a temperature of 0-5 °C.

  • Add the cold nitrating mixture dropwise to the solution of 3,4-dimethoxybenzonitrile over 30-60 minutes, keeping the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Performance and Regioselectivity

The nitration of 3,4-dimethoxybenzonitrile with mixed acid typically yields a mixture of isomers, with the major product being 4,5-dimethoxy-2-nitrobenzonitrile.[7][8] The directing effects of the two methoxy groups strongly favor substitution at the ortho and para positions. In this case, the position ortho to one methoxy group and meta to the other is highly activated.

Method 2: Fuming Nitric Acid - For Enhanced Reactivity

Fuming nitric acid, which contains a higher concentration of HNO₃ (typically >86%) and dissolved nitrogen dioxide, is a more potent nitrating agent than standard concentrated nitric acid.[9] It is often used for less reactive substrates or to achieve multiple nitrations.[9] For dimethoxybenzonitrile, its use can lead to faster reaction times but may also increase the risk of side reactions and decrease selectivity.

Key Considerations
  • Increased Reactivity: The higher concentration of the nitronium ion precursor leads to a faster rate of reaction.

  • Oxidative Side Reactions: Fuming nitric acid is a strong oxidizing agent, which can lead to the degradation of the starting material and the formation of undesired byproducts.

  • Safety: Fuming nitric acid is highly corrosive and releases toxic nitrogen dioxide fumes.[10][11][12] Extreme caution and a well-ventilated fume hood are mandatory.[10][11]

Experimental Protocol: Nitration of 2,3-Dimethoxybenzonitrile

Materials:

  • 2,3-Dimethoxybenzonitrile

  • Fuming Nitric Acid (>90%)

  • Acetic Anhydride

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dimethoxybenzonitrile in acetic anhydride.

  • Cool the solution to -10 to -5 °C in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below -5 °C.

  • After the addition is complete, continue stirring at -5 °C for 1 hour.

  • Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by column chromatography on silica gel.

Performance and Regioselectivity

The nitration of 2,3-dimethoxybenzonitrile is expected to yield a mixture of isomers, primarily 2,3-dimethoxy-6-nitrobenzonitrile and 2,3-dimethoxy-5-nitrobenzonitrile. The strong activating effect of the methoxy groups directs the incoming nitro group to the available ortho and para positions.

Method 3: Alternative Nitrating Agents - Milder and More Selective Options

Concerns over the harshness and lack of selectivity of traditional mixed-acid nitration have driven the development of alternative nitrating agents.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful yet cleaner nitrating agent that can be used in organic solvents.[13] It offers the advantage of avoiding strongly acidic conditions, which can be beneficial for sensitive substrates.[13]

Acetyl Nitrate (CH₃COONO₂)

Generated in situ from nitric acid and acetic anhydride, acetyl nitrate is a milder nitrating agent.[14] This system can sometimes offer different regioselectivity compared to mixed acid. However, it's important to note the potential for the formation of unstable and explosive mixtures.[13]

Ipso Nitration of Aryl Boronic Acids

A modern approach involves the ipso-nitration of an aryl boronic acid derivative using fuming nitric acid.[15] This method can provide excellent chemoselectivity and avoid the formation of isomeric byproducts.[15] The reaction proceeds through a radical pathway.[15]

Comparative Data Summary

Nitration MethodNitrating AgentTypical ConditionsAdvantagesDisadvantagesKey Isomers (3,4-DMB)Key Isomers (2,3-DMB)
Mixed Acid HNO₃/H₂SO₄0-10 °CCost-effective, well-establishedHarsh acidic conditions, potential for side reactions, moderate selectivityThis compound2,3-Dimethoxy-6-nitrobenzonitrile, 2,3-Dimethoxy-5-nitrobenzonitrile
Fuming Nitric Acid Fuming HNO₃< 0 °CHigh reactivity, faster reactionsStrong oxidant, safety hazards, can lead to over-nitrationThis compound and dinitro products2,3-Dimethoxy-6-nitrobenzonitrile, 2,3-Dimethoxy-5-nitrobenzonitrile and dinitro products
Dinitrogen Pentoxide N₂O₅Organic solvent, low temp.Milder conditions, cleaner reactionReagent preparation/handlingHigh regioselectivity possibleHigh regioselectivity possible
Acetyl Nitrate HNO₃/Ac₂OLow temperatureMilder than mixed acid, can alter selectivityPotential for explosive mixturesCan favor different isomersCan favor different isomers
Ipso Nitration Fuming HNO₃On aryl boronic acidHigh chemoselectivity, no isomeric byproductsRequires synthesis of boronic acid precursorSingle isomerSingle isomer

Safety Considerations: A Paramount Concern

Nitration reactions are inherently hazardous due to the use of strong acids and oxidizing agents, and the exothermic nature of the reaction.[10][16]

  • Corrosivity: Concentrated and fuming nitric acid, as well as sulfuric acid, are highly corrosive and can cause severe burns.[10][11][12]

  • Toxicity: Inhalation of nitric acid fumes and nitrogen dioxide can cause severe respiratory damage.[10][12]

  • Exothermic Reactions: Nitrations are highly exothermic.[16] Proper temperature control is crucial to prevent runaway reactions, which can lead to explosions.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

  • Ventilation: All nitration reactions must be performed in a certified chemical fume hood.[10]

  • Emergency Preparedness: Ensure easy access to an emergency shower and eyewash station.[10][11] Have appropriate spill kits readily available.

Safety_Workflow Start Start: Plan Nitration Risk_Assessment Conduct Thorough Risk Assessment Start->Risk_Assessment PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Temp_Control Ensure Strict Temperature Control Fume_Hood->Temp_Control Quenching Careful Quenching on Ice Temp_Control->Quenching Waste_Disposal Proper Waste Disposal Quenching->Waste_Disposal End End: Safe Completion Waste_Disposal->End

Caption: A workflow for ensuring safety during nitration reactions.

Conclusion

The selection of an appropriate nitration method for dimethoxybenzonitrile is a multifaceted decision that requires careful consideration of the desired regioselectivity, substrate sensitivity, scalability, and safety. While the traditional mixed-acid approach remains a viable and cost-effective option, alternative reagents can offer milder conditions and improved selectivity. For syntheses where a single, specific isomer is required, an ipso-nitration strategy may be the most efficient, albeit more synthetically demanding, route. By understanding the principles and practicalities of each method, researchers can make informed decisions to optimize their synthetic outcomes.

References

A Comparative Guide to the Impact of Methoxy Groups on the Reactivity of 2-Nitrobenzonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle interplay of substituent effects on aromatic ring reactivity is paramount for rational molecular design. This guide provides an in-depth analysis of the influence of methoxy groups on the reactivity of 2-nitrobenzonitrile, a key scaffold in synthetic chemistry. We will explore the underlying principles of nucleophilic aromatic substitution (SNAr) in this context, present a robust experimental framework for comparative analysis, and predict the reactivity trends based on the electronic and steric contributions of the methoxy substituent at various positions.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on Nitrobenzonitriles

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems. The presence of strong electron-withdrawing groups (EWGs) is a prerequisite for activating the ring towards attack by a nucleophile.

In the case of 2-nitrobenzonitrile, both the nitro (-NO₂) and cyano (-CN) groups are potent EWGs. They deactivate the ring towards electrophilic attack but, crucially, activate it for nucleophilic substitution.[1] The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction rate.

The general mechanism for the SNAr reaction is depicted below:

SNAr_Mechanism Substrate 2-Nitrobenzonitrile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer k₁ (rate-determining) Nucleophile + Nu⁻ Product Substituted Product Meisenheimer->Product k₂ (fast) LeavingGroup + NO₂⁻ Product->LeavingGroup

Caption: The two-step SNAr mechanism involving a rate-determining nucleophilic addition.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[3] Therefore, any substituent that can further stabilize this negatively charged intermediate will accelerate the reaction.

The Dichotomous Nature of the Methoxy Group

The methoxy group (-OCH₃) is a fascinating substituent due to its dual electronic nature. It exerts two opposing effects on the aromatic ring:

  • A Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions. This is an electron-donating effect.

  • An Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This is an electron-withdrawing effect.

In electrophilic aromatic substitution, the +M effect is generally dominant, making the methoxy group an activating, ortho, para-director. However, in the context of SNAr, where the ring is already electron-deficient and the intermediate is anionic, the interplay of these effects is more nuanced and highly dependent on the position of the methoxy group relative to the reaction center.

Positional Isomers of Methoxy-2-nitrobenzonitrile: A Predicted Reactivity Landscape

Predicted Order of Reactivity:

4-Methoxy-2-nitrobenzonitrile > 6-Methoxy-2-nitrobenzonitrile > 2-Nitrobenzonitrile (unsubstituted) > 5-Methoxy-2-nitrobenzonitrile > 3-Methoxy-2-nitrobenzonitrile

This predicted order is based on the ability of the methoxy group to stabilize or destabilize the Meisenheimer complex formed during the nucleophilic attack at the carbon bearing the nitro group.

  • 4-Methoxy-2-nitrobenzonitrile (Para to the Nitro Group): The methoxy group is para to the site of nucleophilic attack. In the Meisenheimer complex, the negative charge can be delocalized onto the nitro group and the cyano group. The methoxy group, through its electron-donating resonance effect (+M), would be expected to destabilize the anionic intermediate, thus slowing down the reaction compared to the unsubstituted case. However, the strong electron-withdrawing inductive effect (-I) of the methoxy group at the para position can contribute to the overall electron deficiency of the ring, potentially enhancing reactivity. The net effect will be a balance of these opposing forces. In many SNAr reactions, the inductive effect of a para-methoxy group can have a net activating effect.

  • 6-Methoxy-2-nitrobenzonitrile (Ortho to the Nitro Group): Similar to the 4-methoxy isomer, the methoxy group is in a position (ortho) where its +M effect can destabilize the Meisenheimer complex. However, the -I effect is stronger at the ortho position than at the para position. Additionally, there is the potential for steric hindrance from the adjacent methoxy group, which could slightly retard the rate of nucleophilic attack.

  • 5-Methoxy-2-nitrobenzonitrile (Meta to the Nitro Group): At the meta position, the resonance effect (+M) of the methoxy group is not operative at the carbon bearing the negative charge in the Meisenheimer complex. Therefore, only the electron-withdrawing inductive effect (-I) is at play. This -I effect will help to stabilize the anionic intermediate, leading to an expected increase in the reaction rate compared to the unsubstituted 2-nitrobenzonitrile.

  • 3-Methoxy-2-nitrobenzonitrile (Ortho to the Cyano Group, Meta to the Nitro Group): Similar to the 5-methoxy isomer, the methoxy group is meta to the site of nucleophilic attack. Its electron-withdrawing inductive effect (-I) should stabilize the Meisenheimer complex and accelerate the reaction. The proximity to the cyano group might also influence the electronic environment.

A Note on a Potential Complication: It is important to consider that the cyano group itself can be a site for nucleophilic attack. Studies on 4-nitrobenzonitrile have shown that methoxide can attack the nitrile carbon, especially when used in stoichiometric amounts.[4] This could lead to the formation of imidates and potentially more complex reaction pathways, which would need to be considered when analyzing experimental data.

Experimental Design for a Comparative Kinetic Study

To empirically validate the predicted reactivity trends, a rigorous kinetic study is essential. The following protocol outlines a robust experimental design for comparing the reactivity of 2-nitrobenzonitrile and its methoxy-substituted isomers in an SNAr reaction with sodium methoxide.

Materials and Instrumentation
  • Substrates: 2-Nitrobenzonitrile, 3-Methoxy-2-nitrobenzonitrile, 4-Methoxy-2-nitrobenzonitrile, 5-Methoxy-2-nitrobenzonitrile, 6-Methoxy-2-nitrobenzonitrile (of high purity).

  • Nucleophile: Sodium methoxide solution in methanol (standardized).

  • Solvent: Anhydrous methanol.

  • Instrumentation:

    • UV-Vis Spectrophotometer with a thermostatted cell holder.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Nuclear Magnetic Resonance (NMR) Spectrometer for product characterization.

    • Mass Spectrometer for product confirmation.

Experimental Workflow

Experimental_Workflow Prep Preparation of Solutions (Substrates, Nucleophile) Equilibrate Temperature Equilibration (e.g., 25°C) Prep->Equilibrate Initiate Initiate Reaction (Mix Substrate and Nucleophile) Equilibrate->Initiate Monitor Monitor Reaction Progress (UV-Vis or HPLC) Initiate->Monitor Quench Quench Aliquots (at timed intervals) Monitor->Quench For HPLC analysis Data_Analysis Data Analysis (Plot concentration vs. time) Monitor->Data_Analysis For in-situ UV-Vis Analyze Analyze Quenched Samples (HPLC) Quench->Analyze Analyze->Data_Analysis Rate_Constant Determine Rate Constant (k) Data_Analysis->Rate_Constant

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Detailed Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This method is suitable for reactions where the product has a significantly different UV-Vis absorbance spectrum from the starting material.

  • Preparation of Solutions:

    • Prepare stock solutions of each benzonitrile substrate in anhydrous methanol (e.g., 1 x 10⁻³ M).

    • Prepare a stock solution of sodium methoxide in anhydrous methanol (e.g., 0.1 M) and standardize it by titration.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectra of the starting material and the expected product for each reaction.

    • Identify a wavelength (λ_max) where the product has a strong absorbance and the starting material has minimal absorbance.

  • Kinetic Run (under pseudo-first-order conditions):

    • Place a known volume of the substrate stock solution into a quartz cuvette and dilute with anhydrous methanol.

    • Equilibrate the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer (e.g., at 25.0 ± 0.1 °C).

    • Initiate the reaction by adding a small volume of the standardized sodium methoxide solution to the cuvette, ensuring the final concentration of the nucleophile is in large excess (at least 10-fold) compared to the substrate.

    • Immediately start recording the absorbance at λ_max at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of the resulting straight line will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nu].

Alternative Monitoring by HPLC

For reactions where spectral overlap is an issue, or to monitor the formation of potential byproducts, HPLC is the preferred method.

  • Method Development: Develop an isocratic or gradient HPLC method that can effectively separate the starting material, the expected product, and any potential byproducts.[5]

  • Kinetic Run:

    • Set up the reaction in a thermostatted reaction vessel with a larger volume.

    • At timed intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of a weak acid).

    • Analyze the quenched aliquots by HPLC to determine the concentration of the starting material and product(s) over time.

  • Data Analysis: Plot the concentration of the starting material versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

Data Presentation and Interpretation

The collected kinetic data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Second-Order Rate Constants (k₂) for the Reaction of Methoxy-2-nitrobenzonitriles with Sodium Methoxide in Methanol at 25°C

SubstrateMethoxy PositionPredicted k₂ (M⁻¹s⁻¹)
2-Nitrobenzonitrile-Reference Value
3-Methoxy-2-nitrobenzonitrile3- (meta to -NO₂)> Reference
4-Methoxy-2-nitrobenzonitrile4- (para to -NO₂)Variable
5-Methoxy-2-nitrobenzonitrile5- (meta to -NO₂)> Reference
6-Methoxy-2-nitrobenzonitrile6- (ortho to -NO₂)Variable

Note: The predicted values are relative to the unsubstituted 2-nitrobenzonitrile. The actual experimental values will depend on the specific reaction conditions.

Conclusion

The introduction of a methoxy group to the 2-nitrobenzonitrile scaffold is predicted to have a significant and position-dependent impact on its reactivity in nucleophilic aromatic substitution reactions. While the dual electronic nature of the methoxy group introduces a layer of complexity, a systematic kinetic study, as outlined in this guide, will provide valuable empirical data to elucidate these effects. For researchers in drug discovery and process development, a thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The experimental framework provided herein offers a robust starting point for such investigations.

References

Safety Operating Guide

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4,5-Dimethoxy-2-nitrobenzonitrile: A Senior Application Scientist's Protocol

For any researcher, scientist, or drug development professional, the commitment to safety extends beyond the synthesis and analysis of novel compounds; it culminates in their responsible disposal. The compound this compound, a pale yellow solid, presents a specific set of hazards that demand a rigorous and well-understood disposal protocol.[1] This guide provides the essential, immediate safety and logistical information necessary for its proper management, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of each step in its disposal. This compound is not benign. It is classified as harmful if swallowed, inhaled, or if it comes into contact with the skin.[2] It is also known to cause significant skin and eye irritation.[2][3] The dual functionality of a nitrile and a nitroaromatic group dictates a cautious approach, as these classes of chemicals have specific incompatibilities and potential for hazardous reactions.[4]

PropertyDataSource
CAS Number 102714-71-6[1][3]
Molecular Formula C9H8N2O4[2][3]
Appearance Pale Yellow Solid[1]
Melting Point 164-168 °C[3]
GHS Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2[2][3]
UN Number 3439[1]
Hazard Class 6.1 (Toxic Solids)[1]
Known Incompatibilities Strong oxidizing agents, Strong bases, Acids[4][5]

The primary directive for disposal is clear and consistent across safety data repositories: the material must be disposed of via an approved hazardous waste disposal plant.[6][7] Direct disposal into standard trash or down the sewer system is strictly prohibited.[8] Our in-lab protocol is therefore designed to safely prepare the waste for collection by a licensed disposal service.

Personnel Protection: Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard for mitigating the risks of exposure.

  • Eye Protection : Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][9]

  • Hand Protection : Chemically resistant nitrile gloves are essential. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9][10]

  • Body Protection : A standard lab coat is required to prevent skin contact. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3]

Step-by-Step Disposal Workflow

The following procedure outlines the segregation, containerization, and labeling of this compound waste within the laboratory, leading up to its final removal by environmental health and safety (EHS) professionals.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Do NOT mix this compound waste with the following:

    • Acids : Nitriles can react with acids to produce highly toxic hydrogen cyanide gas.[4]

    • Bases : Avoid mixing with strong bases.[5]

    • Oxidizing Agents : Aromatic nitro compounds can react violently with strong oxidizing agents.

  • This compound should be designated as a "Toxic Organic Solid Waste" or "Nitrile/Nitro Aromatic Waste" . It is compatible with other halogen-free organic solids of a similar hazard class. When in doubt, do not mix waste streams.

Step 2: Containerization

Selecting the correct waste container is mandated by OSHA and the EPA to prevent leaks and ensure chemical compatibility.[8]

  • Select a Container : Use a designated, leak-proof hazardous waste container with a secure, screw-top lid. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[11]

  • Solid Waste : For pure, unused, or contaminated solid this compound, place it directly into the designated solid waste container.

  • Contaminated Labware : Disposable items like weighing paper, gloves, or pipette tips that are contaminated with the compound should also be placed in this solid waste container.

  • Solution Waste : If the compound is in a solvent, it must be collected in a separate "Toxic Organic Liquid Waste" container. Do not attempt to evaporate the solvent in the fume hood to recover the solid for disposal. The entire solution is considered hazardous waste.

  • Fill Level : Do not fill any waste container beyond 90% of its capacity to allow for expansion and prevent spills.[12]

Step 3: Labeling and Storage

Proper labeling is a legal requirement and ensures the safety of everyone who may handle the container.[13]

  • Attach a Hazardous Waste Label : As soon as you begin adding waste to a container, affix a hazardous waste label provided by your institution's EHS department.

  • Complete the Label : Clearly write the full chemical name, "this compound," and list any solvents present. Do not use abbreviations.

  • Indicate Hazards : Check the appropriate hazard boxes on the label (e.g., "Toxic").[13]

  • Store Securely : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of generation and under the control of laboratory personnel. It should be in a secondary containment tray to catch any potential leaks.

The workflow from waste generation to disposal pickup is summarized in the diagram below.

G cluster_0 In-Lab Procedure cluster_1 EHS Hand-Off A Generate Waste (Solid or Solution) C Segregate from Incompatibles (Acids, Bases, Oxidizers) A->C B Select Correct Waste Container (Solid or Liquid) D Affix & Complete Hazardous Waste Label B->D C->B E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Schedule Waste Pickup with EHS E->F G Transport to Central Accumulation Area (CAA) F->G H Final Disposal via Licensed Contractor (Incineration) G->H G Start Spill Occurs IsLarge Is spill large or are you untrained? Start->IsLarge Evacuate Alert others Evacuate area Call EHS Emergency IsLarge->Evacuate Yes DonPPE Don appropriate PPE IsLarge->DonPPE No End Procedure Complete Evacuate->End Contain Cover with absorbent to prevent dust DonPPE->Contain Collect Sweep material into a hazardous waste container Contain->Collect Decontaminate Clean area with solvent, then soap and water Collect->Decontaminate Dispose Seal, label, and store waste container for pickup Decontaminate->Dispose Dispose->End

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4,5-Dimethoxy-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides an in-depth, procedural framework for the safe handling of 4,5-Dimethoxy-2-nitrobenzonitrile (CAS No: 102714-71-6), a substituted benzonitrile used in complex organic synthesis. The following protocols are designed to create a self-validating system of safety, grounded in authoritative data, to protect researchers and ensure experimental integrity.

Critical Hazard Assessment

Understanding the specific risks associated with this compound is the foundation of safe handling. This compound is a solid, crystalline powder that presents multiple health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary threats are:

  • Acute Toxicity: The compound is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1] This multi-route toxicity requires comprehensive barrier protection.

  • Irritation: It is known to cause significant skin irritation (H315) and serious eye irritation (H319).[1][2] Direct contact must be strictly avoided.

  • Respiratory Hazard: As a powder, it may cause respiratory irritation (H335), targeting the respiratory system.[2]

  • General Nitrile Hazard: As with many nitrile compounds, extreme caution is advised due to the potential for the release of highly toxic hydrocyanic acid under certain conditions, such as exposure to strong acids or fire.[2]

The signal word associated with this chemical is "Warning".[1][2]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. Each component is chosen to mitigate a specific risk pathway. All personnel must be trained in the proper use, removal, and disposal of this equipment.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile GlovesProtects against dermal contact and absorption (Harmful in contact with skin - H312) and skin irritation (H315).[1] Nitrile is the preferred material due to its superior resistance to a wide range of chemicals, solvents, and punctures compared to latex or vinyl.[3][4][5]
Eye Protection Chemical Safety Goggles & Face ShieldPrevents eye contact with airborne dust or accidental splashes, which can cause serious eye irritation (H319).[1] A face shield provides an additional layer of protection and is required when handling larger quantities or when a splash hazard is significant.
Respiratory Protection NIOSH-approved N95 Dust Mask (Minimum)Protects against the inhalation of the powder, which is harmful and causes respiratory irritation (H332, H335).[1][2] This is mandatory for all handling procedures and must be used in conjunction with primary engineering controls.
Body Protection Chemical-Resistant Laboratory CoatPrevents contamination of personal clothing and underlying skin.[6] It should be properly fastened and removed immediately if it becomes contaminated.

Operational Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling this compound from preparation to disposal. Adherence to this sequence is critical for minimizing exposure risk.

Step 1: Preparation and Engineering Controls
  • Designated Area: All work involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment of dust.[7]

  • Gather Materials: Before beginning, assemble all necessary equipment, including the chemical, spatulas, weigh boats, solvents, and clearly labeled hazardous waste containers.

  • Review Safety Data Sheet (SDS): Always have the SDS readily accessible and review it before starting work.[8]

Step 2: Donning PPE

The sequence for putting on PPE is crucial to ensure complete protection.

  • Lab Coat: Don a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: Fit your N95 dust mask or a higher-level respirator as required by your institution's chemical hygiene plan.

  • Eye Protection: Put on your chemical safety goggles. If a splash risk exists, add a face shield.

  • Gloves: Wash and dry your hands before donning nitrile gloves. Ensure the gloves extend over the cuffs of the lab coat.

Step 3: Handling the Chemical
  • Minimize Dust: When weighing or transferring the solid, perform the action slowly and carefully to minimize the generation of airborne dust. Using premixed solutions when possible is a best practice.

  • Avoid Contact: Use appropriate tools (spatulas, forceps) to handle the chemical. Never use your hands, even when gloved.

  • Containment: Keep the chemical container closed when not in use.

Step 4: Decontamination
  • Work Surface: Upon completion of the task, decontaminate the work surface and any equipment used with an appropriate cleaning agent.

  • Waste Segregation: All disposable materials that have come into contact with the chemical, including weigh boats, pipette tips, and wipes, must be treated as hazardous waste.

Step 5: Doffing PPE

Removing PPE correctly is vital to prevent self-contamination.

  • Gloves: Remove gloves first, turning them inside out as you pull them off. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat: Remove the lab coat by rolling it away from your body to contain any surface contamination.

  • Respirator: Remove your mask last.

  • Hygiene: Immediately wash your hands and any exposed skin thoroughly with soap and water.[2][9]

Waste Disposal Plan

Improper disposal is a significant compliance and safety risk.

  • Hazardous Waste: All this compound waste, including contaminated PPE and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[2] Evaporation is not an acceptable disposal method.[10]

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's Environmental Health and Safety (EHS) office.[11]

Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Call a POISON CENTER or doctor immediately.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention and call a POISON CENTER.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_post Phase 3: Post-Operation A 1. Designate Work Area (Chemical Fume Hood) B 2. Assemble Equipment & Waste Containers A->B C 3. Don PPE (Coat, Mask, Goggles, Gloves) B->C D 4. Handle Chemical (Minimize Dust Generation) C->D E 5. Decontaminate Work Area & Equipment D->E F 6. Doff PPE (Reverse Order, Avoid Contamination) E->F G 7. Segregate Hazardous Waste (Label & Seal Container) F->G H 8. Final Disposal (Follow Institutional Protocols) G->H

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.